Chlorotoxin
Description
Properties
IUPAC Name |
2-[(1R,4R,5aR,8aS,9R,12S,17aS,18S,20aS,21R,24S,27S,30S,33S,36S,39S,42S,45S,48S,51S,54R,59R,62S,65S,74S,77R,80S,86S,92S)-51,80,92-tris(4-aminobutyl)-5a-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]-9-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-39,62-bis(3-amino-3-oxopropyl)-24-benzyl-48,86-bis(3-carbamimidamidopropyl)-20a,33-bis(carboxymethyl)-27,30-bis[(1R)-1-hydroxyethyl]-74-[(4-hydroxyphenyl)methyl]-36-(1H-imidazol-4-ylmethyl)-45-methyl-8a-(2-methylpropyl)-12,42-bis(2-methylsulfanylethyl)-a,3,7a,10,10a,13,15a,18a,19,21a,22,25,28,31,34,37,40,43,46,49,52,61,64,70,73,76,79,82,85,88,91,94,97-tritriacontaoxo-2a,3a,6,7,12a,13a,56,57-octathia-2,6a,9a,11,14,16a,19a,20,22a,23,26,29,32,35,38,41,44,47,50,53,60,63,69,72,75,78,81,84,87,90,93,96,99-tritriacontazahexacyclo[57.41.10.84,54.421,77.014,18.065,69]docosahectan-17a-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C158H249N53O47S11/c1-77(2)55-96-138(241)205-105(144(247)186-86(125(165)228)28-18-47-173-156(166)167)70-264-262-68-103-131(234)177-63-115(217)176-64-116(218)183-87(25-12-15-44-159)128(231)178-65-117(219)184-88(29-19-48-174-157(168)169)129(232)179-66-118(220)185-89(26-13-16-45-160)133(236)202-107-72-267-269-75-110-149(252)195-98(56-81-23-10-9-11-24-81)143(246)208-124(80(5)213)154(257)209-123(79(4)212)153(256)199-102(61-122(226)227)141(244)196-99(58-83-62-172-76-181-83)139(242)189-92(37-39-113(163)215)136(239)190-94(42-53-260-7)132(235)182-78(3)126(229)187-91(30-20-49-175-158(170)171)134(237)188-90(27-14-17-46-161)135(238)203-108(73-266-265-71-106(146(249)193-96)204-137(240)93(38-40-114(164)216)191-151(254)111-31-21-50-210(111)119(221)67-180-130(233)97(194-147(107)250)57-82-33-35-84(214)36-34-82)148(251)198-100(59-120(222)223)140(243)197-101(60-121(224)225)142(245)206-109(150(253)201-103)74-268-263-69-104(200-127(230)85(162)41-52-259-6)145(248)192-95(43-54-261-8)155(258)211-51-22-32-112(211)152(255)207-110/h9-11,23-24,33-36,62,76-80,85-112,123-124,212-214H,12-22,25-32,37-61,63-75,159-162H2,1-8H3,(H2,163,215)(H2,164,216)(H2,165,228)(H,172,181)(H,176,217)(H,177,234)(H,178,231)(H,179,232)(H,180,233)(H,182,235)(H,183,218)(H,184,219)(H,185,220)(H,186,247)(H,187,229)(H,188,237)(H,189,242)(H,190,239)(H,191,254)(H,192,248)(H,193,249)(H,194,250)(H,195,252)(H,196,244)(H,197,243)(H,198,251)(H,199,256)(H,200,230)(H,201,253)(H,202,236)(H,203,238)(H,204,240)(H,205,241)(H,206,245)(H,207,255)(H,208,246)(H,209,257)(H,222,223)(H,224,225)(H,226,227)(H4,166,167,173)(H4,168,169,174)(H4,170,171,175)/t78-,79+,80+,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,123-,124-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAKKWCQMHUHNI-GQIQPHNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(CSSCC4C(=O)NCC(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)C(C)O)C(C)O)CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(NC(=O)C(CSSCC(C(=O)N4)NC(=O)C(NC(=O)C(NC2=O)CC(=O)O)CC(=O)O)NC(=O)C(CCSC)N)CCSC)C(=O)NC(C(=O)NCC(=O)N8CCCC8C(=O)NC(C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCN)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)N)CC(C)C)CCCCN)CCCNC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]4C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)[C@@H](C)O)[C@@H](C)O)CC6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N4)NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(=O)O)CC(=O)O)NC(=O)[C@H](CCSC)N)CCSC)C(=O)N[C@H](C(=O)NCC(=O)N8CCC[C@H]8C(=O)N[C@H](C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCN)CCCNC(=N)N)CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CC(C)C)CCCCN)CCCNC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C158H249N53O47S11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70897247 | |
| Record name | Chlorotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3996 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163515-35-3 | |
| Record name | Chlorotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163515353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorotoxin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15210 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlorotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery, Origin, and Core Functional Aspects of Chlorotoxin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorotoxin (CTX) is a 36-amino acid peptide originally isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus[1][2]. Initially identified as a potent blocker of small-conductance chloride channels, it has garnered significant attention for its remarkable and highly specific binding affinity for glioma cells and other tumors of neuroectodermal origin[2][3][4]. This unique characteristic has positioned this compound as a promising candidate for the development of novel cancer diagnostics and targeted therapeutics. This technical guide provides a comprehensive overview of the discovery, origin, biochemical properties, and key experimental methodologies related to this compound.
Discovery and Origin
The journey of this compound from a component of scorpion venom to a potential oncological tool began with studies on the venom of Leiurus quinquestriatus, a scorpion species known for its potent neurotoxins.
The Source: Leiurus quinquestriatus
Leiurus quinquestriatus, commonly known as the deathstalker scorpion, is a species belonging to the Buthidae family, found in desert and scrubland habitats across North Africa and the Middle East. Its venom is a complex cocktail of neurotoxins, including charybdotoxin, scyllatoxin, and various agitoxins, which primarily target ion channels.
Initial Discovery
In 1993, DeBin and colleagues were the first to purify and characterize this compound from the venom of Leiurus quinquestriatus. Their research demonstrated that this small, basic peptide was responsible for blocking small-conductance chloride channels in epithelial cells.
Biochemical and Functional Properties
This compound is a small, highly stable peptide with distinct biochemical features that underpin its biological activity.
-
Structure: It is a 36-amino acid peptide with a molecular weight of approximately 4,000 Da. Its compact structure is stabilized by four disulfide bonds.
-
Target Binding: While initially identified as a chloride channel blocker, subsequent research revealed that this compound's preferential binding to glioma cells is mediated through its interaction with a membrane-bound complex that includes matrix metalloproteinase-2 (MMP-2). This interaction is crucial for its tumor-targeting properties.
-
Mechanism of Action: this compound has been shown to inhibit the enzymatic activity of MMP-2 and reduce its expression on the surface of glioma cells. By doing so, it can impede the invasion of cancer cells into surrounding healthy tissue. The binding of this compound to MMP-2 is thought to trigger the internalization of the receptor, thereby reducing the cell's invasive capabilities.
Quantitative Data
The following tables summarize key quantitative data related to this compound's binding affinity and inhibitory activity.
| Parameter | Cell Line | Value | Reference |
| High-Affinity Binding (Kd) | Glioma Cells | 4.2 nM | |
| Low-Affinity Binding (Kd) | Glioma Cells | 660 nM | |
| MMP-2 Binding (50% binding) | N/A | 115 nM |
Table 1: Binding Affinity of this compound
| Activity | Cell Line | IC50 | Reference |
| Inhibition of Migration | U251MG (Glioma) | 600 nM | |
| Inhibition of Migration (CTX-4 fragment) | U87-MG (Glioblastoma) | 50 µM | |
| Inhibition of Invasion (AaCtx) | Glioma Cells | 10 µM | |
| Inhibition of Migration (AaCtx) | Glioma Cells | 125 µM |
Table 2: Inhibitory Concentrations of this compound and its Analogs
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Purification of this compound from Leiurus quinquestriatus Venom
This protocol is based on the methodology originally described by DeBin et al. (1993).
Materials:
-
Lyophilized Leiurus quinquestriatus venom
-
Deionized water
-
Potter-Elvehjem tissue grinder
-
Centrifuge
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Vydac C18 column
-
Ion-exchange HPLC system
-
Polysulfoethyl aspartamide cation-exchange column
-
Trifluoroacetic acid (TFA)
-
Acetonitrile
-
Sodium chloride
-
Phosphate buffer
Procedure:
-
Venom Solubilization: Disperse the crude venom in deionized water using a Potter-Elvehjem tissue grinder.
-
Clarification: Remove insoluble material by centrifugation.
-
Initial Purification (RP-HPLC):
-
Filter the soluble venom fraction.
-
Load the sample onto a Vydac C18 RP-HPLC column.
-
Elute the peptides using a linear gradient of acetonitrile in 0.1% TFA. The exact gradient should be optimized, but a typical starting point is a linear gradient from 5% to 60% acetonitrile over 60 minutes.
-
Collect fractions and assay for chloride channel blocking activity.
-
-
Final Purification (Ion-Exchange HPLC):
-
Pool the active fractions from the RP-HPLC step.
-
Load the pooled fractions onto a polysulfoethyl aspartamide cation-exchange column.
-
Elute the bound peptides using a linear gradient of sodium chloride in phosphate buffer (pH 4.0) containing acetonitrile. A typical gradient is from 0 to 1 M NaCl over 60 minutes.
-
Collect the purified this compound peak.
-
-
Verification: Confirm the purity and identity of this compound using mass spectrometry and N-terminal sequencing.
Gelatin Zymography for MMP-2 Activity
This protocol is used to assess the inhibitory effect of this compound on the enzymatic activity of MMP-2.
Materials:
-
Conditioned media from cancer cell cultures (e.g., PANC-1)
-
SDS-PAGE apparatus
-
Polyacrylamide gels (10%) containing 0.1% gelatin
-
2.5% Triton X-100
-
Incubation buffer (50 mM Tris-HCl, pH 7.4, 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (10% acetic acid, 40% methanol)
Procedure:
-
Sample Preparation: Collect conditioned media from cell cultures treated with and without this compound. Mix the samples with non-reducing sample buffer. Do not boil the samples.
-
Electrophoresis: Run the samples on a 10% polyacrylamide gel containing 0.1% gelatin.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in 2.5% Triton X-100 to remove SDS and allow the enzyme to renature.
-
Incubation: Incubate the gel overnight at 37°C in the incubation buffer.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-2.
-
Analysis: Quantify the band intensity to determine the relative MMP-2 activity in the presence and absence of this compound.
Transwell Migration/Invasion Assay
This assay is used to evaluate the effect of this compound on cancer cell migration and invasion.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cancer cell line (e.g., U87-MG glioblastoma cells)
-
Serum-free media
-
Media containing a chemoattractant (e.g., 10% FBS)
-
This compound
-
Calcein AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free media at a concentration of 1 x 10⁵ cells/mL.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add media containing the chemoattractant to the lower chamber.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts. For invasion assays, the inserts are pre-coated with Matrigel.
-
Treatment: Add different concentrations of this compound to the upper chamber. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 16-24 hours.
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye like Calcein AM.
-
Quantify the fluorescence using a plate reader to determine the number of migrated/invaded cells.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to this compound.
Caption: Workflow for the purification of this compound from scorpion venom.
Caption: Simplified signaling pathway of this compound's interaction with MMP-2.
Caption: Experimental workflow for the Transwell migration assay.
Conclusion
This compound, a peptide derived from scorpion venom, represents a significant advancement in the field of targeted cancer therapy and diagnostics. Its specific affinity for glioma cells, mediated through its interaction with MMP-2, provides a unique opportunity to develop highly selective treatments that spare healthy tissues. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this remarkable molecule. Continued investigation into the precise molecular interactions and signaling pathways governed by this compound will undoubtedly pave the way for innovative and effective cancer treatments.
References
An In-depth Technical Guide to Chlorotoxin: Peptide Sequence, Disulfide Bridge Structure, and Therapeutic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of chlorotoxin (CTX), a 36-amino acid peptide derived from the venom of the deathstalker scorpion, Leiurus quinquestriatus. Renowned for its preferential binding to glioma cells, this compound has emerged as a promising candidate for the development of targeted cancer diagnostics and therapeutics. This document delves into the core molecular features of this compound, including its amino acid sequence and intricate disulfide bridge structure, and explores the experimental methodologies used to characterize this unique peptide.
This compound: Molecular Profile
This compound is a small, highly basic peptide with a molecular weight of approximately 4 kDa. Its compact structure, stabilized by four disulfide bonds, is crucial for its biological activity and stability.
Peptide Sequence
The primary structure of this compound consists of 36 amino acids with the following sequence[1][2]:
MCMPCFTTDHQMARKCDDCCGGKGRGKCYGPQCLCR
Disulfide Bridge Structure
The tertiary structure of this compound is maintained by four intramolecular disulfide bonds, which create a stable and compact fold. The connectivity of these bridges has been determined to be[3][4]:
-
Cys2 – Cys19
-
Cys5 – Cys28
-
Cys16 – Cys33
-
Cys20 – Cys35
This disulfide linkage pattern results in a structure containing a short alpha-helix and a three-stranded anti-parallel beta-sheet[5]. The stability conferred by these bonds is essential for the peptide's resistance to proteolysis and its ability to function in the physiological environment.
Quantitative Data
The following tables summarize key quantitative data related to this compound's binding affinity and biological activity.
Table 1: Binding Affinity of this compound
| Target | Cell Line/System | Method | Dissociation Constant (Kd) | Reference(s) |
| High-affinity site | Glioma cells | Radioligand binding assay | 4–9 nM | |
| Low-affinity site | Glioma cells | Radioligand binding assay | 0.5–1 µM | |
| Matrix Metalloproteinase-2 (MMP-2) | Recombinant protein | Flow cytometry-based bead assay | 0.5–0.7 µM | |
| Neuropilin-1 (NRP1) | Recombinant protein | Flow cytometry-based bead assay | 0.5–0.7 µM |
Table 2: Biological Activity of this compound
| Assay | Cell Line | Concentration | Effect | Reference(s) |
| Cell Migration Inhibition | U87-MG (Glioblastoma) | 5 µM | 32.9% inhibition | |
| Cell Migration Inhibition | U87-MG (Glioblastoma) | 50 µM | 34.6% inhibition | |
| Cell Proliferation, Migration, and Invasion Inhibition | MCF-7 and MDA-MB-231 (Breast Cancer) | 0.05, 0.5, and 5 µmol/L | Concentration-dependent inhibition | |
| MMP-2 Release Inhibition | PANC-1 (Pancreatic Cancer) | 300 nM (M-CTX-Fc fusion) | 79% suppression of MMP-2 release |
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis, purification, and characterization of this compound.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes a general method for the chemical synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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DMF (Dimethylformamide)
-
Piperidine
-
TFA (Trifluoroacetic acid)
-
TIPS (Triisopropylsilane)
-
Water
-
Diethyl ether
-
Acetonitrile
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20-30% piperidine in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid with HBTU and DIPEA in DMF and couple it to the resin.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of 95% TFA, 2.5% TIPS, and 2.5% water.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers.
-
Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify using RP-HPLC on a C18 column.
-
Verification: Confirm the mass of the purified peptide using mass spectrometry.
Recombinant Expression and Purification of this compound
This protocol outlines a method for producing this compound in E. coli.
Materials:
-
Expression vector (e.g., pET vector) containing the this compound gene fused to a purification tag (e.g., 6xHis-tag or GST-tag)
-
E. coli expression strain (e.g., BL21(DE3))
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LB medium
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer
-
Immobilized metal-ion affinity chromatography (IMAC) column (for His-tagged protein) or Glutathione-agarose column (for GST-tagged protein)
-
S-sulfonation buffer
-
Enterokinase (for tag cleavage)
-
Refolding buffer (e.g., containing L-arginine, EDTA, and oxidized glutathione)
-
RP-HPLC system with a C18 column
Procedure:
-
Transformation: Transform the E. coli expression strain with the expression vector.
-
Culture and Induction: Grow the transformed bacteria in LB medium to an optimal density and induce protein expression with IPTG.
-
Cell Lysis and S-sulfonation: Harvest the cells, lyse them, and perform S-sulfonation of the crude extract.
-
Purification of Precursor: Purify the S-sulfonated this compound precursor using affinity chromatography (IMAC or glutathione-agarose).
-
Tag Cleavage: Cleave the purification tag from the precursor using enterokinase.
-
Oxidative Refolding: Induce the correct disulfide bond formation by diluting the reduced peptide into a refolding buffer.
-
Final Purification: Purify the mature, refolded this compound using RP-HPLC.
-
Activity Assay: Confirm the biological activity of the recombinant this compound using a cell migration or invasion assay.
Cell Migration Assay (Transwell Assay)
This protocol describes a method to assess the inhibitory effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line (e.g., U87-MG glioma cells)
-
Cell culture medium with and without fetal bovine serum (FBS)
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
This compound solution
-
CyQuant® GR dye or similar cell staining solution
-
Plate reader
Procedure:
-
Cell Preparation: Culture the cancer cells to the desired confluency and then serum-starve them.
-
Treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Seeding: Add the treated cells to the upper chamber of the Transwell inserts.
-
Chemoattraction: Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate at 37°C for a sufficient time (e.g., 16 hours) to allow cell migration.
-
Quantification: Remove non-migrated cells from the upper surface of the membrane. Lyse the migrated cells on the lower surface and quantify them by measuring the fluorescence of a cell-binding dye like CyQuant® GR.
MMP-2 Inhibition Assay
This protocol details a method to determine if this compound inhibits the enzymatic activity of MMP-2.
Materials:
-
Recombinant human MMP-2 enzyme
-
MMP-2 fluorogenic substrate
-
Assay buffer
-
Known MMP-2 inhibitor (positive control, e.g., NNGH)
-
This compound solutions at various concentrations
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Dilute the MMP-2 enzyme, fluorogenic substrate, and positive inhibitor to their final concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the MMP-2 enzyme and the this compound solutions (or positive control/buffer for controls).
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for any interaction between the enzyme and the inhibitor.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the baseline fluorescence and then monitor the increase in fluorescence at regular intervals at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition of MMP-2 activity by comparing the reaction rates in the presence of this compound to the control.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Proposed signaling pathway of this compound in glioma cells.
Caption: Experimental workflow for this compound characterization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CHEMICAL RE-ENGINEERING OF this compound IMPROVES BIOCONJUGATION PROPERTIES FOR TUMOR IMAGING AND TARGETED THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Helpful Natural Scorpion Peptide to Diagnose Glioma and Fight Tumor Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMR sequential assignments and solution structure of this compound, a small scorpion toxin that blocks chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance: Unraveling the Mechanism of Action of Chlorotoxin on Glioma Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Glioblastoma, the most aggressive form of glioma, presents a formidable challenge in oncology due to its highly invasive nature and resistance to conventional therapies. In the quest for novel therapeutic strategies, nature has provided a unique tool: Chlorotoxin (CTX), a 36-amino acid peptide derived from the venom of the deathstalker scorpion, Leiurus quinquestriatus. This small peptide has demonstrated a remarkable ability to selectively bind to and inhibit the progression of glioma cells, sparking significant interest in its potential as a targeted therapeutic and diagnostic agent. This in-depth technical guide synthesizes the current understanding of the multifaceted mechanism of action of this compound on glioma cells, providing researchers, scientists, and drug development professionals with a comprehensive resource on its molecular targets, signaling pathways, and the experimental methodologies used to elucidate its function.
Core Mechanisms of Action: A Tripartite Interaction
The anti-glioma activity of this compound is not attributed to a single, linear pathway but rather a complex interplay with multiple cell surface and extracellular matrix-associated proteins. The primary targets identified to date are Matrix Metalloproteinase-2 (MMP-2), Annexin A2, and voltage-gated chloride channels, most notably CLC-3.
Targeting Matrix Metalloproteinase-2 (MMP-2): A Gatekeeper of Invasion
The most extensively documented mechanism of this compound's action is its interaction with Matrix Metalloproteinase-2 (MMP-2), a key enzyme in the degradation of the extracellular matrix (ECM), a critical step in tumor invasion and metastasis.[1] Glioma cells upregulate MMP-2 to remodel the surrounding brain tissue, facilitating their infiltration.[2]
This compound has been shown to exert a dual effect on MMP-2:
-
Inhibition of Enzymatic Activity: Several studies have reported that this compound can directly inhibit the gelatinolytic activity of MMP-2.[1] This inhibition prevents the breakdown of collagen and other ECM components, thereby impeding the physical progression of glioma cells. However, it is important to note that some studies have reported that while this compound and its fragments bind to MMP-2, they do not inhibit its enzymatic activity, suggesting an allosteric mechanism of action or the involvement of other targets.
-
Reduction of Cell Surface Expression: this compound binding to MMP-2 can lead to the internalization of the complex, reducing the amount of active MMP-2 on the cell surface available to degrade the ECM.
The interaction between this compound and MMP-2 is a cornerstone of its anti-invasive properties.
The Role of Annexin A2: A Co-conspirator in Migration
Annexin A2, a calcium-dependent phospholipid-binding protein, has emerged as another important binding partner for this compound on the surface of glioma cells. Overexpressed in various cancers, including gliomas, Annexin A2 is implicated in cell migration, invasion, and angiogenesis. The binding of this compound to Annexin A2 is believed to interfere with these pro-migratory functions, contributing to the overall anti-invasive effect of the peptide.
Modulating Chloride Channels: Regulating Cell Volume and Motility
The initial discovery of this compound's activity was its ability to block small-conductance chloride channels. In the context of glioma, the voltage-gated chloride channel CLC-3 has been identified as a key player. These channels are crucial for regulating cell volume, a process essential for glioma cells to navigate the tortuous and confined extracellular spaces of the brain during invasion. By inhibiting the efflux of chloride ions, this compound prevents the cell shrinkage required for migration, effectively halting the invasive process.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies investigating the effects of this compound on glioma cells.
| Parameter | Cell Line(s) | Value | Reference(s) |
| IC50 (Migration) | U-87 MG | 184 nM | |
| IC50 (Invasion) | Glioma cells | 600 nM | |
| IC50 (Cell Viability) | A172 | ~100 nM (Monomeric CTX-Fc) |
Table 1: Inhibitory Concentrations (IC50) of this compound on Glioma Cell Functions.
| Ligand-Target Interaction | Method | Kd Value(s) | Reference(s) |
| This compound - MMP-2 | ELISA-based assay | 115 nM (for 50% binding) | |
| This compound - MMP-2 | Flow cytometry | 0.5 - 0.7 µM | |
| 125I-CTX - Glioma Cells | Radioligand binding | High affinity: 4.2 nMLow affinity: 660 nM | |
| De-amidated CTX - Neuropilin-1 | ~240 nM |
Table 2: Binding Affinities (Kd) of this compound and its Analogs to Target Molecules.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound on glioma cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Glioma cells (e.g., U-87 MG, A172)
-
96-well plates
-
Complete culture medium
-
This compound (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed glioma cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Transwell Migration and Invasion Assay
This assay assesses the ability of glioma cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane extract (invasion).
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Glioma cells
-
This compound (various concentrations)
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Procedure:
-
For invasion assay: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the transwell inserts with the diluted Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest glioma cells and resuspend them in serum-free medium at a concentration of 1 x 105 cells/mL.
-
Add 500 µL of complete medium to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the transwell inserts.
-
Add this compound at various concentrations to the upper chamber.
-
Incubate the plate at 37°C for 12-48 hours.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the insert with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
Gelatin Zymography for MMP-2 Activity
This technique is used to detect the enzymatic activity of MMP-2 in cell culture supernatants.
Materials:
-
Glioma cells
-
Serum-free medium
-
SDS-PAGE gels containing 1 mg/mL gelatin
-
Sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Culture glioma cells in serum-free medium for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned medium.
-
Mix equal amounts of protein with non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto a gelatin-containing SDS-PAGE gel.
-
Run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS.
-
Incubate the gel in developing buffer at 37°C for 12-24 hours.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands (indicating gelatin degradation by MMP-2) appear against a blue background.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions, such as the interaction between this compound and its binding partners.
Materials:
-
Glioma cell lysate
-
Antibody against the target protein (e.g., anti-MMP-2)
-
This compound (biotinylated or with a tag for detection)
-
Protein A/G agarose or magnetic beads
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse glioma cells in a suitable lysis buffer to extract proteins.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the target protein overnight at 4°C.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove unbound proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the potential interacting protein (e.g., anti-biotin or anti-tag for this compound).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed signaling pathways of this compound's action and the workflows of key experimental protocols.
Caption: Proposed mechanism of action of this compound on glioma cells.
Caption: Workflow for the Transwell invasion assay.
Caption: Workflow for gelatin zymography.
Conclusion and Future Directions
This compound presents a compelling case as a glioma-targeting agent due to its multifaceted mechanism of action that strikes at the heart of glioma's invasive nature. By simultaneously engaging with MMP-2, Annexin A2, and chloride channels, this compound disrupts the key cellular machinery required for glioma cell migration and invasion. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development.
Future investigations should focus on several key areas:
-
Clarifying the MMP-2 Interaction: Further studies are needed to definitively resolve the conflicting reports on the direct enzymatic inhibition of MMP-2 by this compound.
-
Elucidating Downstream Signaling: A deeper understanding of the intracellular signaling cascades initiated by this compound binding to its targets will be crucial for optimizing its therapeutic efficacy.
-
In Vivo Studies: More extensive in vivo studies using clinically relevant glioma models are necessary to translate the promising in vitro findings into effective therapeutic strategies.
-
Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents or radiation therapy could lead to more potent anti-glioma treatments.
The continued exploration of this compound's mechanism of action holds immense promise for the development of novel, targeted therapies that can overcome the significant challenges posed by glioblastoma. This technical guide serves as a valuable resource to propel these critical research and development efforts forward.
References
An In-depth Technical Guide to the Interaction of Chlorotoxin with Matrix Metalloproteinase-2 (MMP-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interaction between chlorotoxin (CTX), a peptide derived from scorpion venom, and matrix metalloproteinase-2 (MMP-2), a key enzyme implicated in cancer cell invasion and metastasis. This document details the binding kinetics, the ongoing debate regarding enzymatic inhibition, the associated cell surface protein complex, and the downstream cellular consequences of this interaction. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
The Molecular Interaction: Binding, Affinity, and the Controversy over Enzymatic Inhibition
This compound, a 36-amino acid peptide from the venom of the deathstalker scorpion (Leiurus quinquestriatus), has been identified as a ligand for MMP-2, an enzyme overexpressed in various malignancies, including glioma.[1][2][3] The interaction is reported to be specific to MMP-2 isoforms, with no significant binding to other matrix metalloproteinases such as MMP-1, -3, and -9.[1][4]
A significant point of contention in the literature is whether CTX directly inhibits the catalytic activity of MMP-2. Early studies suggested a dual effect of CTX: direct inhibition of MMP-2's enzymatic activity and a reduction in its expression on the cell surface. However, more recent investigations using in vitro enzyme assays with fluorogenic substrates and flow cytometry-based binding assays have concluded that CTX binds to MMP-2 without inhibiting its enzymatic activity. This has led to the current hypothesis that CTX acts via an allosteric mechanism, binding to a non-catalytic site on MMP-2. Computational docking studies support this, suggesting that CTX interacts with the collagen-binding domain of MMP-2 rather than the catalytic site.
The binding affinity of CTX to MMP-2 has been reported with some variability, which may be attributable to the different experimental methods employed.
Quantitative Data Summary
| Parameter | Reported Value(s) | Experimental Method | Reference(s) |
| Binding Affinity (Kd) | 0.5 - 0.7 µM | Bead-based flow cytometry assay | |
| 4 - 9 nM (high affinity) | Radioligand binding assay (125I-CTX) on glioma cells | ||
| 0.5 - 1 µM (low affinity) | Radioligand binding assay (125I-CTX) on glioma cells | ||
| Inhibitory Concentration (IC50) | 0.09 µM | FRET-based substrate assay | |
| No significant inhibition | Fluorogenic substrate enzyme assay |
The Cell Surface MMP-2 Activation Complex and the Mechanism of Action of this compound
MMP-2 is present on the cell surface as part of a multi-protein complex that is crucial for its activation and function. This complex includes membrane type-1 MMP (MT1-MMP), tissue inhibitor of metalloproteinase-2 (TIMP-2), and αvβ3 integrin. The activation of the pro-enzyme form of MMP-2 (pro-MMP-2) to the active MMP-2 is mediated by MT1-MMP at the cell surface.
The prevailing mechanism of action for this compound involves its binding to this entire complex. This binding event is thought to trigger the internalization of the complex from the cell surface, likely through caveolar rafts or clathrin-mediated endocytosis. This leads to a reduction in the amount of active MMP-2 on the cell surface, thereby inhibiting the degradation of the extracellular matrix and subsequent cell invasion, without directly inhibiting the enzyme's catalytic activity.
Caption: CTX interaction with the cell surface MMP-2 complex.
Proposed Downstream Signaling Consequences
The interaction of MMP-2 with integrins, particularly αvβ3, is known to influence intracellular signaling pathways that regulate cell migration and invasion. One such key pathway involves the Focal Adhesion Kinase (FAK). While direct evidence of this compound's effect on FAK signaling is limited, it is plausible that by disrupting the MMP-2/integrin complex, this compound indirectly inhibits downstream FAK activation. The internalization of the complex would uncouple it from the cytoskeleton and prevent the signaling cascade that promotes cell motility.
Caption: Proposed downstream signaling consequences of CTX action.
Detailed Experimental Protocols
Gelatin Zymography for MMP-2 Activity
This technique is used to detect the gelatinolytic activity of MMP-2 in biological samples.
Materials:
-
Separating Gel (10% Acrylamide with 0.1% Gelatin):
-
Acrylamide/Bis-acrylamide solution (30%)
-
1.5 M Tris-HCl, pH 8.8
-
10% SDS
-
1% Gelatin solution
-
10% Ammonium persulfate (APS)
-
TEMED
-
-
Stacking Gel (4% Acrylamide):
-
Acrylamide/Bis-acrylamide solution (30%)
-
0.5 M Tris-HCl, pH 6.8
-
10% SDS
-
10% APS
-
TEMED
-
-
5X Non-reducing Sample Buffer: 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8.
-
Washing Buffer: 2.5% Triton X-100 in dH₂O.
-
Incubation Buffer: 50 mM Tris-HCl, 5 mM CaCl₂, 0.2 M NaCl, 0.02% Brij-35, pH 7.5.
-
Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water (4:1:5).
-
Destaining Solution: Methanol:acetic acid:water (4:1:5).
Procedure:
-
Prepare conditioned media from cell cultures by incubating cells in serum-free media for 24-48 hours.
-
Centrifuge the conditioned media to remove cells and debris.
-
Mix the samples with 5X non-reducing sample buffer. Do not boil the samples.
-
Cast a polyacrylamide gel containing 0.1% gelatin.
-
Load the samples and run the SDS-PAGE at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in Washing Buffer to remove SDS.
-
Incubate the gel in Incubation Buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue solution for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMP-2.
Caption: Experimental workflow for Gelatin Zymography.
MMP-2 Enzyme Inhibition Assay (Fluorogenic Substrate)
This assay directly measures the catalytic activity of MMP-2 in the presence of potential inhibitors.
Materials:
-
Recombinant human MMP-2 enzyme.
-
Quenched fluorogenic MMP substrate (e.g., OmniMMP™ Red).
-
Assay buffer.
-
Known MMP inhibitor (e.g., N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid - NNGH) as a positive control.
-
This compound.
-
96-well black microplate.
-
Fluorometer.
Procedure:
-
Dilute the MMP-2 enzyme, fluorogenic substrate, and NNGH inhibitor to their final working concentrations in the assay buffer.
-
Prepare serial dilutions of this compound.
-
In a 96-well black microplate, add the MMP-2 enzyme to wells containing either assay buffer (negative control), NNGH (positive control), or different concentrations of this compound.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.
-
Calculate the percentage of inhibition by comparing the fluorescence in the this compound-treated wells to the negative control.
Bead-based Binding Assay (Flow Cytometry)
This method quantifies the binding of this compound to MMP-2 immobilized on microbeads.
Materials:
-
Recombinant His-tagged MMP-2.
-
Cobalt-coated microbeads.
-
Fluorophore-labeled this compound (e.g., CTX-A488).
-
Unlabeled this compound for competition assays.
-
Binding buffer (e.g., PBS with 1% BSA).
-
Flow cytometer.
Procedure:
-
Incubate cobalt-coated microbeads with His-tagged MMP-2 to immobilize the protein on the bead surface.
-
Wash the beads to remove unbound MMP-2.
-
Incubate the MMP-2-coated beads with increasing concentrations of fluorophore-labeled this compound.
-
For competition assays, incubate the beads with a fixed concentration of labeled this compound and increasing concentrations of unlabeled this compound.
-
After incubation, wash the beads to remove unbound this compound.
-
Analyze the fluorescence of the beads using a flow cytometer.
-
The median fluorescence intensity corresponds to the amount of bound this compound. Binding curves can be generated to determine the dissociation constant (Kd).
Conclusion and Future Directions
The interaction between this compound and MMP-2 is a complex process with significant implications for cancer therapy and diagnostics. While the initial hypothesis of direct enzymatic inhibition by this compound has been challenged by recent evidence, its ability to induce the internalization of a cell surface complex containing MMP-2 provides a clear mechanism for its anti-invasive properties.
Future research should focus on:
-
Elucidating the precise stoichiometry and structural details of the CTX-MMP-2 complex.
-
Definitively characterizing the downstream signaling pathways affected by the disruption of the MMP-2/integrin complex upon CTX binding.
-
Leveraging the tumor-specific binding for the development of targeted drug delivery systems and imaging agents.
This guide provides a solid foundation for researchers and drug developers working to harness the therapeutic potential of this compound. The provided protocols and data serve as a valuable resource for designing and interpreting experiments in this exciting field.
References
- 1. mdpi.com [mdpi.com]
- 2. A C-Terminal Fragment of this compound Retains Bioactivity and Inhibits Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits glioma cell invasion via matrix metalloproteinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Chlorotoxin in Modulating Small-Conductance Chloride Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorotoxin (CTX) is a 36-amino acid peptide originally isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus.[1][2] Initially identified as a blocker of small-conductance chloride channels, its role has expanded to become a critical tool in oncology, particularly for its specific affinity for glioma cells and other tumors of neuroectodermal origin.[1][3] This document provides an in-depth technical overview of this compound's mechanism of action, its complex interaction with chloride channels and other molecular targets, quantitative data on its activity, and detailed experimental protocols for its study. The primary focus is on its function as a modulator of ion channels and its subsequent effects on cancer cell pathology.
Introduction to this compound
This compound is a small, highly stable peptide characterized by four disulfide bonds that create a compact and robust structure.[3] This stability allows it to traverse biological barriers, including a compromised blood-brain barrier often associated with brain tumors. While its name suggests a primary interaction with chloride channels, extensive research has revealed a more complex mechanism of action involving multiple targets, most notably Matrix Metalloproteinase-2 (MMP-2). This dual interaction is central to its anti-invasive and therapeutic potential.
The Primary Target: A Dual Interaction Model
The prevailing understanding of this compound's mechanism is not a simple channel blockade but an interaction with a protein complex on the surface of cancer cells.
Matrix Metalloproteinase-2 (MMP-2)
Research has identified MMP-2 as a principal receptor for this compound on the surface of glioma cells. MMP-2 is a zinc-dependent enzyme crucial for the degradation of the extracellular matrix, a key process in tumor invasion and metastasis. This compound binds specifically and selectively to MMP-2 isoforms, distinguishing them from other matrix metalloproteinases like MMP-1, -3, and -9. This interaction has a dual effect: it inhibits the enzymatic activity of MMP-2 and reduces its expression on the cell surface.
Indirect Blockade of Chloride Channels
This compound's effect on chloride channels is now understood to be largely indirect. It does not appear to directly bind to and block common chloride channels such as volume-regulated, calcium-activated, or cAMP-activated channels in various cell types. Instead, the binding of this compound to MMP-2, which is often co-localized with specific chloride channels like ClC-3 in glioma cell membranes, triggers the internalization of this entire complex. This process depletes the cell membrane of functional chloride channels, thereby reducing chloride currents. This reduction in chloride flux disrupts the cell's ability to regulate its volume, a critical step for migrating through the dense extracellular space of the brain.
Quantitative Data on this compound Activity
The following tables summarize key quantitative parameters related to this compound's bioactivity. These values can vary based on the experimental system, cell line, and assay conditions.
| Parameter | Value | Cell Line / System | Comments | Reference(s) |
| IC₅₀ (Inhibition of Invasion) | 10 µM | Glioma Cells | Measures the concentration to inhibit cell invasion by 50%. | |
| IC₅₀ (Inhibition of Migration) | 125 µM | Glioma Cells | Measures the concentration to inhibit cell migration by 50%. | |
| IC₅₀ (MMP-2 Affinity) | 1.9 µM | Immunoglobulin-coated bead test | Measures displacement of a fluorophore-labeled CTX from MMP-2. | |
| Effective Concentration (Chloride Current Block) | ~600 nM | Human Astrocytoma Cells | Concentration causing ~80% block of glioma-specific chloride currents. | |
| Dissociation Constant (Kd) | 1.15 µM | Reconstituted Rat Epithelial Channels | Measured for intracellular blockade at -20 mV. |
Key Experimental Protocols
Detailed methodologies are essential for the accurate study of this compound's effects. Below are protocols for core experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure ion channel currents in glioma cells and assess the effect of this compound.
Objective: To record glioma-specific chloride currents and quantify their inhibition by this compound.
Materials:
-
Cells: Cultured human glioma cells (e.g., U87-MG, D54-MG).
-
Solutions:
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, pH 7.4.
-
Internal (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, pH 7.3.
-
This compound Solution: Prepare stock solutions of synthetic this compound in the external solution to desired final concentrations (e.g., 100 nM to 5 µM).
-
-
Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, borosilicate glass capillaries for electrodes.
Protocol:
-
Cell Preparation: Plate glioma cells on glass coverslips suitable for microscopy and allow them to adhere.
-
Electrode Pulling: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a target cell with the micropipette while applying positive pressure.
-
Upon contact with the cell membrane, release the pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell membrane potential (e.g., at -20 mV) and apply voltage ramps or steps (e.g., from -150 mV to +100 mV) to elicit chloride currents.
-
-
Data Acquisition:
-
Record baseline currents for a stable period.
-
Perfuse the chamber with the this compound-containing external solution.
-
Record currents in the presence of the toxin until a steady-state effect is observed.
-
Perform a washout by perfusing with the control external solution to check for reversibility.
-
-
Analysis: Measure the current amplitude before, during, and after this compound application to calculate the percentage of inhibition.
Cell Migration/Invasion Assay
This assay quantifies the anti-invasive properties of this compound.
Objective: To measure the dose-dependent inhibition of glioma cell migration and invasion by this compound.
Materials:
-
Cells: Serum-starved glioma cells.
-
Assay Kit: Boyden chamber-style assay kit with 8 µm pore size inserts (e.g., CytoSelect Cell Migration Assay).
-
Reagents: Serum-free media, media with chemoattractant (e.g., 10% FBS), this compound.
Protocol:
-
Cell Preparation: Starve cells overnight in serum-free media. Harvest and resuspend them in serum-free media at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubation: Aliquot cell suspensions and pre-incubate them with varying concentrations of this compound (e.g., 5 µM and 50 µM) for 30 minutes at room temperature.
-
Assay Setup:
-
Add media containing a chemoattractant to the lower wells of the chamber.
-
Place the inserts into the wells. For invasion assays, the inserts are coated with a basement membrane extract.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a CO₂ incubator.
-
Quantification:
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Dislodge and lyse the migrated cells on the bottom of the insert.
-
Quantify the cells by measuring the fluorescence of a DNA-binding dye (e.g., CyQuant GR) according to the manufacturer's instructions.
-
-
Analysis: Compare the fluorescence readings from this compound-treated wells to untreated controls to determine the percent inhibition of migration/invasion.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key processes involved in this compound's action and its experimental evaluation.
Caption: Mechanism of this compound action on glioma cells.
Caption: Workflow for patch-clamp electrophysiology experiment.
Conclusion and Future Directions
This compound represents a fascinating example of a natural peptide repurposed for oncological applications. Its mechanism, once thought to be a simple channel blockade, is now appreciated as a more sophisticated interaction with a cell-surface protein complex that indirectly modulates ion channel availability. The specificity of this compound for glioma cells, mediated by its high affinity for MMP-2, continues to make it a promising candidate for targeted drug delivery and intraoperative imaging. Future research should focus on further elucidating the downstream signaling pathways affected by the internalization of the MMP-2/ClC complex and on developing next-generation this compound derivatives with enhanced stability and tumor penetration for therapeutic use.
References
An In-depth Technical Guide to the Initial Studies on Chlorotoxin's Preferential Binding to Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotoxin (CTX) is a 36-amino acid peptide originally isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus.[1] Initial observations that this small peptide could preferentially bind to cancer cells, particularly those of neuroectodermal origin, sparked significant interest in its potential as a targeted diagnostic and therapeutic agent. This technical guide provides a comprehensive overview of the foundational studies that first characterized this compound's remarkable affinity for cancer cells, detailing the experimental methodologies, quantitative data, and the evolving understanding of its molecular targets and mechanisms of action.
Quantitative Data on this compound Binding
The initial research into this compound's interaction with cancer cells focused on quantifying its binding affinity and specificity. These early studies laid the groundwork for its development as a tumor-targeting agent.
Binding Affinity of this compound to Glioma Cells
One of the seminal studies by Soroceanu et al. (1998) utilized radiolabeled this compound to determine its binding affinity to glioma cells. Their findings revealed two distinct binding sites: a high-affinity site and a low-affinity site, suggesting complex interactions with the cell surface.[1][2]
| Cell Line | Binding Site | Dissociation Constant (Kd) | Reference |
| Glioma | High Affinity | 4.2 nM | [1][2] |
| Glioma | Low Affinity | 660 nM |
Specificity of this compound Binding to Tumors of Neuroectodermal Origin
A subsequent key study by Lyons et al. (2002) expanded on the initial findings to demonstrate the broad specificity of this compound for a range of tumors of neuroectodermal origin. Using a biotinylated synthetic CTX for immunohistochemical staining, they observed a high percentage of positive cells in various cancer types, with minimal to no binding in normal tissues.
| Tumor Type | Number of Positive Samples / Total Samples | Percentage of Positive Cells in Stained Sections | Reference |
| Primary Brain Tumors | 74 / 79 | >90% | |
| Medulloblastoma | 4 / 4 | >90% | |
| Neuroblastoma | 6 / 7 | >90% | |
| Ganglioneuroma | 4 / 4 | >90% | |
| Melanoma | 7 / 7 | >90% | |
| Adrenal Pheochromocytoma | 5 / 6 | >90% | |
| Primitive Neuroectodermal Tumor (PNET) | 1 / 1 | >90% | |
| Small Cell Lung Carcinoma | 2 / 3 | >90% | |
| Ewing's Sarcoma | 2 / 2 | >90% | |
| Normal Tissues | |||
| Uninvolved Brain | 0 / 32 | A few isolated reactive astrocytes showed some binding | |
| Skin, Kidney, Lung | Consistently Negative | N/A |
Experimental Protocols
The following sections detail the methodologies employed in the foundational studies to characterize this compound's binding to cancer cells.
Radiolabeled this compound Binding Assay
This protocol is based on the methods described by Soroceanu et al. (1998) to determine the binding affinity of this compound to glioma cells.
Objective: To quantify the binding of ¹²⁵I-labeled this compound to glioma cells and determine the dissociation constant (Kd).
Materials:
-
Glioma cell lines (e.g., D54-MG, SK-1-MG, U87-MG)
-
¹²⁵I-labeled this compound
-
Unlabeled this compound
-
Binding Buffer (e.g., Hanks' Balanced Salt Solution with 0.1% Bovine Serum Albumin)
-
Wash Buffer (e.g., ice-cold Phosphate Buffered Saline)
-
Gamma Counter
Procedure:
-
Cell Preparation: Culture glioma cells to near confluence, harvest, and resuspend in binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Binding Reaction: In a series of microcentrifuge tubes, add a constant amount of ¹²⁵I-labeled this compound and increasing concentrations of unlabeled this compound to the cell suspension. For total binding, add only ¹²⁵I-labeled this compound.
-
Incubation: Incubate the tubes at 4°C for 1 hour with gentle agitation.
-
Separation of Bound and Free Ligand: Centrifuge the tubes at 12,000 x g for 5 minutes at 4°C to pellet the cells with bound radioligand.
-
Washing: Carefully aspirate the supernatant and wash the cell pellets with ice-cold wash buffer. Repeat the centrifugation and washing steps twice.
-
Quantification: Measure the radioactivity in the cell pellets using a gamma counter.
-
Data Analysis: Perform Scatchard analysis to determine the dissociation constants (Kd) and the number of binding sites.
Immunohistochemistry with Biotinylated this compound
This protocol is based on the methods described by Lyons et al. (2002) to assess the specificity of this compound binding to various tumor tissues.
Objective: To visualize the binding of biotinylated this compound to cancer cells in tissue sections.
Materials:
-
Frozen or paraffin-embedded tissue sections from various tumors and normal tissues
-
Biotinylated synthetic this compound
-
Avidin-Biotin Complex (ABC) reagent
-
Peroxidase substrate (e.g., Diaminobenzidine - DAB)
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Frozen Sections: Cut 5-10 µm thick sections using a cryostat and mount on slides. Fix in cold acetone for 10 minutes.
-
Paraffin-Embedded Sections: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval (for paraffin sections): Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30 minutes to reduce non-specific binding.
-
Primary Incubation: Incubate the sections with biotinylated this compound (at a predetermined optimal concentration) overnight at 4°C in a humidified chamber.
-
Secondary Incubation: Wash the sections with PBS and incubate with the ABC reagent for 30 minutes at room temperature.
-
Visualization: Wash the sections and apply the peroxidase substrate (DAB) until a brown color develops.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
-
Microscopy: Examine the sections under a light microscope to assess the extent and localization of this compound binding.
In Vivo Tumor Targeting and Biodistribution
This protocol is a generalized representation of the in vivo studies conducted to assess the tumor-targeting capabilities of this compound in animal models.
Objective: To evaluate the selective accumulation of radiolabeled this compound in tumors in a living organism.
Materials:
-
Immunodeficient mice (e.g., SCID mice)
-
Human glioma cells for xenograft implantation
-
¹³¹I-labeled this compound
-
Anesthesia
-
Gamma camera or similar imaging system
-
Tissue harvesting tools
Procedure:
-
Tumor Xenograft Model: Subcutaneously or intracranially implant human glioma cells into immunodeficient mice and allow tumors to grow to a suitable size.
-
Injection of Radiolabeled CTX: Intravenously inject the tumor-bearing mice with ¹³¹I-labeled this compound.
-
In Vivo Imaging: At various time points post-injection, anesthetize the mice and perform whole-body imaging using a gamma camera to visualize the biodistribution of the radiolabeled peptide.
-
Biodistribution Study: At the final time point, euthanize the mice and harvest the tumor and major organs (brain, liver, kidneys, spleen, muscle, etc.).
-
Quantification: Weigh the tissues and measure the radioactivity in each tissue sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor-to-muscle ratio to determine the extent of tumor-specific accumulation.
Molecular Targets and Signaling Pathways
The initial hypothesis for this compound's preferential binding centered on a glioma-specific chloride ion channel. However, subsequent research has revealed a more complex picture, with several potential molecular targets identified, including Matrix Metalloproteinase-2 (MMP-2) and Annexin A2. The interaction of this compound with these targets is thought to disrupt key cellular processes involved in cancer progression, such as invasion and migration.
Proposed Interaction with Matrix Metalloproteinase-2 (MMP-2)
MMP-2 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis. Several studies have suggested that MMP-2 is a key component of the this compound binding complex on the surface of cancer cells. The binding of this compound to MMP-2 is proposed to inhibit its enzymatic activity and disrupt the invasive capabilities of cancer cells.
Proposed Interaction with Annexin A2
Annexin A2 is a calcium-dependent phospholipid-binding protein that is overexpressed on the surface of various cancer cells and is involved in cell migration, invasion, and angiogenesis. It has been identified as another potential binding partner for this compound. The interaction between this compound and Annexin A2 is thought to interfere with signaling pathways that promote cancer cell motility and invasion.
Conclusion
The initial studies on this compound's preferential binding to cancer cells provided compelling evidence for its potential as a highly specific tumor-targeting agent. The quantitative data from binding assays and the broad specificity demonstrated through immunohistochemistry on a variety of neuroectodermal tumors laid a strong foundation for further research and development. While the precise molecular mechanisms of action are still an area of active investigation, the identification of key targets like MMP-2 and Annexin A2 has provided valuable insights into how this compound may exert its anti-cancer effects. The detailed experimental protocols from these seminal studies continue to be a valuable resource for researchers in the field of targeted cancer therapy. The journey of this compound from scorpion venom to a promising clinical candidate underscores the importance of fundamental research in drug discovery and development.
References
The Multifaceted Biological Activity of Chlorotoxin in Neuroectodermal Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorotoxin (CTX), a 36-amino acid peptide derived from the venom of the scorpion Leiurus quinquestriatus, has emerged as a promising molecule in the oncology landscape, particularly for tumors of neuroectodermal origin. Its unique ability to preferentially bind to cancer cells while sparing healthy tissue has propelled its investigation as a diagnostic and therapeutic agent. This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its molecular interactions, cellular effects, and preclinical efficacy in neuroectodermal tumors such as glioma, melanoma, neuroblastoma, and medulloblastoma. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a comprehensive resource for the scientific community.
Introduction
Neuroectodermal tumors represent a diverse group of malignancies arising from the embryonic neural crest. These cancers, including aggressive forms like glioblastoma, are notoriously difficult to treat due to their infiltrative nature and the protective barrier of the blood-brain barrier (BBB). This compound's small size and compact structure, stabilized by four disulfide bonds, are thought to facilitate its passage across the BBB.[1] This, coupled with its selective tumor-binding properties, makes it an attractive candidate for targeted therapies and high-resolution imaging.[1][2] This document synthesizes the current understanding of this compound's biological activity, providing a foundation for future research and development.
Molecular Targets and Mechanism of Action
The precise mechanism by which this compound exerts its anti-tumor effects is an area of active investigation, with several key molecular players identified. The prevailing model suggests that this compound binds to a membrane-associated protein complex on the surface of cancer cells, leading to the disruption of cellular processes critical for invasion and migration.
Key Molecular Targets
-
Matrix Metalloproteinase-2 (MMP-2): A zinc-dependent endopeptidase, MMP-2 is overexpressed in many malignant tumors and plays a crucial role in the degradation of the extracellular matrix (ECM), a key step in tumor invasion and metastasis.[3] this compound has been shown to bind to MMP-2, although there are conflicting reports regarding its effect on the enzyme's activity.[3]
-
Chloride Channels (ClC-3): Glioma cells exhibit a unique chloride current that is sensitive to this compound. The chloride channel-3 (ClC-3) is believed to be a component of the protein complex targeted by CTX. These channels are involved in regulating cell volume, a process essential for cell migration through the dense brain parenchyma.
-
Annexin A2: This calcium-dependent phospholipid-binding protein is found on the surface of various tumor and endothelial cells and has been identified as a binding partner for this compound. Annexin A2 is implicated in cell migration, invasion, and adhesion.
-
Neuropilin-1 (NRP-1): More recently, Neuropilin-1, a receptor for vascular endothelial growth factor (VEGF), has been proposed as a target for this compound, potentially mediating its uptake into tumor cells.
Proposed Signaling Pathway
The current understanding of this compound's mechanism of action suggests that it binds to a complex of MMP-2, ClC-3, and potentially other proteins like Annexin A2 on the surface of neuroectodermal tumor cells. This binding is thought to trigger the internalization of this complex, leading to a reduction in the surface expression of MMP-2 and the inhibition of chloride channel function. The net effect is a decrease in the cancer cells' ability to degrade the ECM and to change their volume, thereby impeding their invasion into surrounding healthy tissue.
Caption: Proposed signaling pathway of this compound in neuroectodermal tumor cells.
Quantitative Data on Biological Activity
The following tables summarize the key quantitative data reported for the biological activity of this compound in the context of neuroectodermal tumors.
Table 1: Binding Affinity of this compound
| Target/Cell Line | Tumor Type | Method | Binding Affinity (Kd) | Reference(s) |
| Glioma Cells | Glioblastoma | Radioreceptor Assay | 4–9 nM (high affinity)0.5–1 µM (low affinity) | |
| MMP-2 | - | Flow Cytometry | 0.5–0.7 µM | |
| U87-MG Cells | Glioblastoma | Radioactivity Measurement | IC50: 10.7 nM (as TM-601) |
Table 2: Inhibition of Cellular Processes by this compound
| Process | Cell Line | Tumor Type | Method | Inhibition | Reference(s) |
| Cell Migration | U87-MG | Glioblastoma | Transwell Assay | IC50: 184 nM | |
| Cell Migration | U87-MG | Glioblastoma | Transwell Assay | 32.9% at 5 µM34.6% at 50 µM | |
| Cell Invasion | U87-MG | Glioblastoma | Transwell Assay | 37% at 5 µM36.7% at 50 µM |
Table 3: In Vivo Efficacy of this compound
| Tumor Model | Tumor Type | Treatment | Outcome | Reference(s) |
| Mouse Xenograft | Medulloblastoma | CTX-functionalized nanoparticles | 38% increase in MRI contrast enhancement | |
| SCID Mice with Human Glioma | Glioblastoma | 131I-CTX | Specific peptide accumulation in tumor |
Note on MMP-2 Enzymatic Inhibition: There are conflicting reports on the direct enzymatic inhibition of MMP-2 by this compound. One study using a FRET-based assay reported an IC50 of 0.09 µM, while another study using a different enzymatic assay found no inhibition at concentrations up to 20 µM. This discrepancy highlights the need for further investigation to clarify the precise effect of this compound on MMP-2 catalytic activity.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Invasion Assay (Transwell Assay)
This protocol is adapted from methodologies described for assessing the anti-invasive properties of this compound.
Objective: To quantify the ability of this compound to inhibit the invasion of neuroectodermal tumor cells through a basement membrane matrix.
Materials:
-
Neuroectodermal tumor cells (e.g., U87-MG glioma cells)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
This compound
-
Transwell inserts with 8 µm pore size membranes coated with a basement membrane matrix (e.g., Matrigel)
-
24-well companion plates
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell staining dye (e.g., Crystal Violet or a fluorescent dye like CyQuant® GR)
-
Cotton swabs
-
Microscope or fluorescence plate reader
Procedure:
-
Cell Preparation: Culture tumor cells to 70-80% confluency. Prior to the assay, starve the cells in serum-free medium for 24 hours.
-
Insert Preparation: Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Seeding: Resuspend the starved cells in serum-free medium. Pre-incubate the cells with various concentrations of this compound (e.g., 5 µM and 50 µM) for 30 minutes at room temperature. Seed the treated cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 16-24 hours to allow for cell invasion.
-
Removal of Non-Invasive Cells: Carefully remove the medium from the upper chamber and gently scrape the non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification:
-
Crystal Violet Staining: Fix the invaded cells on the lower surface of the membrane with methanol and stain with Crystal Violet. After washing and drying, elute the dye and measure the absorbance.
-
Fluorescent Staining: Lyse the invaded cells and quantify the cell number using a fluorescent dye like CyQuant® GR and a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of invasion inhibition for each this compound concentration relative to the untreated control.
Caption: Experimental workflow for the cell invasion assay.
Cell Surface Binding and Internalization Assay
This protocol is based on flow cytometry methods used to assess the binding and uptake of this compound.
Objective: To determine the binding of this compound to the surface of neuroectodermal tumor cells and its subsequent internalization.
Materials:
-
Neuroectodermal tumor cells (e.g., U87-MG) and a non-cancerous control cell line (e.g., human fibroblasts)
-
Biotinylated this compound
-
Cell culture medium
-
PBS
-
APC-conjugated streptavidin
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the tumor and control cells. Resuspend the cells in PBS.
-
Incubation with Biotinylated this compound: Incubate the cells with various concentrations of biotinylated this compound (e.g., 5 µM and 50 µM) for 30 minutes at 4°C (for surface binding) or 37°C (for internalization).
-
Washing: Wash the cells three times with cold PBS to remove unbound this compound.
-
Staining: Resuspend the cells in a solution containing APC-conjugated streptavidin and incubate for 30 minutes on ice, protected from light.
-
Flow Cytometry Analysis: Wash the cells again and resuspend in PBS. Analyze the fluorescence of the cells using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity to determine the extent of this compound binding or internalization.
Caption: Experimental workflow for the cell binding and internalization assay.
Conclusion and Future Directions
This compound exhibits a compelling range of biological activities against neuroectodermal tumors, primarily by targeting a cell surface protein complex and inhibiting key processes of invasion and migration. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers aiming to further elucidate its mechanism of action and explore its therapeutic potential.
Future research should focus on:
-
Resolving the conflicting data regarding the direct enzymatic inhibition of MMP-2 by this compound.
-
Quantifying the binding affinity of this compound to Annexin A2 and elucidating its role in the anti-tumor response.
-
Conducting comprehensive in vivo studies to determine the therapeutic efficacy of this compound in various neuroectodermal tumor models, focusing on tumor growth inhibition and survival rates.
-
Developing next-generation this compound-based therapeutics with enhanced tumor penetration, binding affinity, and cytotoxic payload delivery.
The continued exploration of this compound and its derivatives holds significant promise for the development of novel, targeted therapies for some of the most challenging cancers.
References
- 1. This compound—A Multimodal Imaging Platform for Targeting Glioma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Helpful Natural Scorpion Peptide to Diagnose Glioma and Fight Tumor Invasion [mdpi.com]
- 3. This compound: A Helpful Natural Scorpion Peptide to Diagnose Glioma and Fight Tumor Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Structural Homology of Chlorotoxin to Other Scorpion Toxins: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorotoxin (CTX), a 36-amino acid peptide isolated from the venom of the deathstalker scorpion (Leiurus quinquestriatus), has garnered significant attention for its remarkable ability to preferentially bind to glioma cells. This property has positioned it as a promising candidate for the development of targeted cancer diagnostics and therapeutics. Structurally, this compound belongs to the "short" scorpion toxin family and exhibits significant homology to other scorpion-derived toxins, particularly those with insecticidal activity. This guide provides a comprehensive analysis of the structural similarities between this compound and other scorpion toxins at the primary, secondary, and tertiary levels. It details the experimental methodologies employed for their structural elucidation and explores the functional implications of these homologies, with a particular focus on the signaling pathways involved in this compound's anti-tumor activity.
Structural Homology: A Comparative Analysis
This compound's structure is characterized by a compact fold stabilized by four intramolecular disulfide bonds. This structural motif is shared with a range of other scorpion toxins, contributing to their stability and target specificity.
Primary Structure Homology
At the primary structure level, this compound shares considerable sequence identity with several other scorpion toxins. This homology is most pronounced in the conserved cysteine residues that dictate the disulfide bridge pattern and overall fold. Below is a comparative analysis of the amino acid sequences of this compound and some of its notable homologs.
| Toxin Name | Source Organism | Length (Amino Acids) | Sequence | Sequence Identity to this compound |
| This compound | Leiurus quinquestriatus | 36 | MCMPCFTTDHQMARKCDDCCGGKGRGKCYGPQCLCR | 100% |
| Bs-Tx7 | Buthus sindicus | 35 | GVPINVKCTGSGKCWTFCKDLHNDKARGKCNGGKCFGIECICF | 66%[1] |
| GaTx1 | Leiurus quinquestriatus hebraeus | 34 | GCLPGFCSKDGYCWTFCKDLHNDKARGKCNGGKCF | 82%[1] |
| Lqh-8/6 | Leiurus quinquestriatus hebraeus | 38 | GVPINVKCTGSGKCWTFCKDLHNDKARGKCNGGKCFGIECICF | High |
| Charybdotoxin | Leiurus quinquestriatus | 37 | FTNVSCTTSKECWSVCQRLHNTSRGKCMNKKCRCYS | Low |
Secondary and Tertiary Structure Homology
Despite variations in their primary sequences, this compound and its homologs exhibit a remarkably conserved three-dimensional structure. This fold is characterized by a common motif consisting of a short α-helix packed against a three-stranded antiparallel β-sheet.[2] This conserved scaffold is stabilized by a characteristic pattern of disulfide bonds.
-
This compound's Secondary Structure:
-
α-helix: Residues 13-23
-
β-sheet: Three antiparallel strands formed by residues 2-5, 26-29, and 32-35.[2]
-
-
Disulfide Bridges in this compound: Cys2-Cys19, Cys5-Cys28, Cys16-Cys33, Cys20-Cys35.[2]
This "cysteine-stabilized α/β" (CSα/β) motif is a hallmark of many scorpion toxins and is crucial for their biological activity. The spatial arrangement of key amino acid residues on this scaffold determines the toxin's specificity for its molecular target.
Experimental Protocols for Structural Determination
The three-dimensional structures of this compound and its homologs have been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and homology modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the high-resolution structure of proteins in solution, providing insights into their dynamic properties.
Detailed Methodology for 2D NMR Spectroscopy of Scorpion Toxins:
-
Sample Preparation:
-
Purified toxin is dissolved in a buffered solution (e.g., 90% H₂O/10% D₂O) to a concentration of 1-2 mM.
-
The pH is adjusted to a value that ensures protein stability and optimal spectral quality (typically pH 4.5-6.5).
-
A standard reference compound, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate), is added for chemical shift referencing.
-
-
Data Acquisition:
-
A suite of two-dimensional NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 or 600 MHz).
-
Total Correlation Spectroscopy (TOCSY): Used to identify amino acid spin systems. A typical experiment would involve a mixing time of 80 ms.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides distance restraints between protons that are close in space (< 5 Å). NOESY spectra are typically recorded with mixing times ranging from 100 to 200 ms.
-
Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY): Used to obtain short-range proton-proton distance information and to measure ³J(HNα) coupling constants, which provide information on the backbone dihedral angle φ.
-
Heteronuclear Single Quantum Coherence (HSQC): If the sample is isotopically labeled (¹⁵N or ¹³C), HSQC experiments are used to obtain resonance assignments for the backbone and side-chain nuclei.
-
-
Data Processing and Analysis:
-
The acquired NMR data is processed using software such as NMRPipe or TopSpin.
-
Resonance assignments are made using software like CCPNmr Analysis or SPARKY, where spin systems are identified and sequentially connected.
-
NOE cross-peaks are identified and their volumes are converted into upper distance limits.
-
Dihedral angle restraints are derived from the measured coupling constants.
-
-
Structure Calculation and Refinement:
-
The distance and dihedral angle restraints are used as input for structure calculation programs like CYANA, XPLOR-NIH, or ARIA.
-
These programs use algorithms such as distance geometry and simulated annealing to generate a family of structures consistent with the experimental data.
-
The final ensemble of structures is then refined in a water box using molecular dynamics simulations to improve the stereochemical quality.
-
The quality of the final structures is assessed using programs like PROCHECK and MolProbity, which evaluate parameters such as bond lengths, bond angles, and Ramachandran plot distribution.
-
Homology Modeling
For toxins where an experimental structure is not available, homology modeling can be used to predict their three-dimensional structure based on the known structure of a homologous protein (the template).
Detailed Methodology for Homology Modeling of this compound-like Peptides:
-
Template Selection:
-
The amino acid sequence of the target toxin (e.g., Bs-Tx7) is used to search a protein structure database (e.g., the Protein Data Bank - PDB) for suitable templates.
-
The search is typically performed using a sequence alignment tool like BLAST (Basic Local Alignment Search Tool).
-
The ideal template has a high sequence identity to the target (>30%), a high-resolution experimental structure, and a similar disulfide bond pattern. For many this compound-like peptides, the NMR structure of this compound (PDB ID: 1CHL) serves as an excellent template.
-
-
Sequence Alignment:
-
The target sequence is aligned with the template sequence using a multiple sequence alignment program like ClustalW or T-Coffee.
-
This alignment is crucial as it determines which residues in the target will be modeled based on the corresponding residues in the template. Manual adjustments to the alignment may be necessary, especially in loop regions, to ensure that conserved motifs, particularly the cysteine residues, are correctly aligned.
-
-
Model Building:
-
A modeling program, such as MODELLER or SWISS-MODEL, is used to build the three-dimensional model of the target protein.
-
The program uses the coordinates of the template's backbone as a scaffold and builds the backbone of the target based on the sequence alignment.
-
The side chains of the target protein are then built onto the backbone, often using a rotamer library to predict the most likely side-chain conformations.
-
Loops, which are regions with insertions or deletions relative to the template, are modeled using ab initio methods or by searching a database of known loop structures.
-
-
Model Refinement and Validation:
-
The initial model is subjected to energy minimization to relieve any steric clashes and to optimize the geometry.
-
The quality of the final model is assessed using a variety of tools:
-
Ramachandran plot analysis (e.g., using PROCHECK): To check the stereochemical quality of the backbone dihedral angles.
-
Stereochemical checks (e.g., using WHAT IF or MolProbity): To evaluate bond lengths, bond angles, and other geometric parameters.
-
Energy calculations: To assess the overall energetic stability of the model.
-
-
Signaling Pathways and Functional Implications
The structural homology of this compound and its relatives often translates to shared or similar biological activities. A key target of this compound in the context of cancer is Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase involved in the degradation of the extracellular matrix.
The this compound-MMP-2 Signaling Axis
This compound's anti-invasive effect on glioma cells is primarily mediated through its interaction with MMP-2. This interaction is not a simple enzyme-inhibitor binding but rather initiates a cascade of events leading to the downregulation of the cell's invasive machinery.
Diagram of the this compound-MMP-2 Signaling Pathway:
Caption: this compound-MMP-2 signaling cascade.
Description of the Signaling Pathway:
-
Complex Formation: On the surface of glioma cells, MMP-2 exists in a complex with other membrane-associated proteins, including Membrane Type 1-MMP (MT1-MMP), Tissue Inhibitor of Metalloproteinase-2 (TIMP-2), and integrins (such as αvβ3).
-
This compound Binding: this compound specifically binds to this protein complex, with MMP-2 being a primary interaction partner.
-
Internalization: The binding of this compound to the complex triggers the internalization of the entire complex from the cell surface. This process is thought to occur via endocytic pathways, potentially involving caveolae or clathrin-coated pits.
-
Downregulation of Invasive Machinery: The internalization of the MMP-2 complex leads to a reduction in the amount of active MMP-2 on the cell surface. This, in turn, inhibits the degradation of the extracellular matrix, a critical step in tumor cell invasion and migration.
-
Lysosomal Degradation: Following internalization, the complex is trafficked to endosomes and subsequently to lysosomes for degradation.
-
Inhibition of Cell Invasion: The net result of this signaling cascade is a significant reduction in the invasive and migratory capabilities of the glioma cells.
Experimental Workflow for Studying this compound-MMP-2 Interaction
The interaction between this compound and MMP-2 and its downstream effects can be investigated using a combination of biochemical and cell-based assays.
Diagram of the Experimental Workflow:
Caption: Workflow for investigating this compound-MMP-2 interaction.
Description of the Experimental Workflow:
-
Confirming the Interaction (Biochemical Assays):
-
Co-immunoprecipitation: Using an antibody against MMP-2 to pull down the protein complex from cell lysates, followed by Western blotting to detect the presence of this compound.
-
Pull-down Assay: Using tagged recombinant this compound (e.g., His-tagged or GST-tagged) to pull down interacting proteins from cell lysates, followed by mass spectrometry or Western blotting to identify MMP-2.
-
Surface Plasmon Resonance (SPR): To quantitatively measure the binding affinity and kinetics between purified this compound and MMP-2 in real-time.
-
-
Investigating Cellular Effects (Cell-based Assays):
-
Immunofluorescence Microscopy: Using fluorescently labeled this compound and antibodies against MMP-2 to visualize their co-localization on the cell surface and their subsequent internalization.
-
Gelatin Zymography: To measure the enzymatic activity of MMP-2 in the conditioned medium of glioma cells treated with this compound. A decrease in gelatin degradation would indicate inhibition of MMP-2 activity or secretion.
-
Transwell Invasion Assay: To quantify the effect of this compound on the invasive potential of glioma cells. A reduction in the number of cells migrating through a Matrigel-coated membrane would demonstrate the anti-invasive effect of the toxin.
-
Conclusion
This compound and its homologs represent a fascinating family of scorpion toxins with a conserved structural scaffold that has been adapted for diverse biological functions. Their structural similarity, particularly the CSα/β motif, provides a stable framework for the presentation of variable surface residues that dictate target specificity. The detailed understanding of the structural homology between these toxins, elucidated through techniques like NMR spectroscopy and homology modeling, is crucial for the rational design of novel therapeutics. The elucidation of the this compound-MMP-2 signaling pathway has provided a mechanistic basis for its anti-tumor activity and has opened new avenues for the development of targeted therapies for glioma and other cancers that overexpress MMP-2. Further research into the intricacies of these toxin-receptor interactions will undoubtedly pave the way for the development of next-generation, highly specific, and potent anti-cancer agents.
References
In vitro characterization of Chlorotoxin's anti-invasive properties
An In-Depth Technical Guide to the In Vitro Characterization of Chlorotoxin's Anti-Invasive Properties
Introduction
This compound (CTX) is a 36-amino acid peptide originally isolated from the venom of the Israeli deathstalker scorpion, Leiurus quinquestriatus[1][2]. Initially identified as a blocker of small-conductance chloride channels, CTX has garnered significant attention in oncology research due to its remarkable ability to preferentially bind to glioma cells and other tumors of neuroectodermal origin, while showing minimal affinity for non-neoplastic cells[1][3][4]. This tumor-specific targeting, coupled with its ability to cross the blood-brain barrier, makes it a promising candidate for both diagnostic and therapeutic applications.
A primary focus of CTX research has been the characterization of its potent anti-invasive and anti-migratory effects observed in vitro. Tumor cell invasion is a complex, multi-step process involving altered cell adhesion, degradation of the extracellular matrix (ECM), and active cell migration, which collectively enable metastasis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-invasive properties, detailed experimental protocols for their characterization, and a summary of key quantitative findings.
Molecular Mechanisms of Anti-Invasive Action
The anti-invasive effect of this compound is not attributed to a single mechanism but rather to its interaction with a complex of cell surface proteins that are critical for tumor cell motility and invasion. While the precise binding interactions are still a subject of investigation, a consensus points towards a multi-target mechanism primarily involving Matrix Metalloproteinase-2 (MMP-2) and associated ion channels.
Key Molecular Targets
-
Matrix Metalloproteinase-2 (MMP-2): A principal receptor for this compound on the surface of glioma cells has been identified as MMP-2. MMP-2 is a zinc-dependent endopeptidase that plays a crucial role in cancer progression by degrading type IV collagen, a major component of the ECM and basement membranes. Its activity is essential for cancer cells to break through tissue barriers. CTX has been shown to specifically and selectively interact with MMP-2 isoforms, but not with other MMPs like MMP-1, MMP-3, or MMP-9, which are also expressed in glioma cells. The interaction exerts a dual effect:
-
Inhibition of Enzymatic Activity: CTX directly inhibits the gelatinase activity of MMP-2, preventing the breakdown of the ECM.
-
Reduction of Surface Expression: CTX binding leads to the internalization of MMP-2, reducing its availability on the cell surface to participate in invasion.
-
-
Chloride Channels (ClC-3): The ability of glioma cells to invade the narrow extracellular spaces of the brain requires dynamic regulation of their cell volume and shape, a process mediated by the efflux of ions and water. Glioma-specific chloride channels, particularly ClC-3, are crucial for this process. CTX is believed to bind a lipid raft-anchored complex that includes both MMP-2 and ClC-3. By binding to this complex, CTX inhibits the chloride ion flux, thereby preventing the cell volume changes necessary for migration and invasion.
-
Annexin A2: Annexin A2, a calcium-dependent phospholipid-binding protein overexpressed on the surface of many cancer cells, has also been proposed as a molecular target for CTX. It is involved in various cellular processes including angiogenesis and cell migration. The binding of CTX to Annexin A2 may contribute to its anti-angiogenic and anti-migratory effects.
Signaling Pathway and Cellular Effects
The anti-invasive action of this compound can be conceptualized as a multi-pronged attack on the cellular machinery of invasion.
-
Binding: CTX binds to a macromolecular complex on the cancer cell surface, primarily composed of MMP-2 and ClC-3, which are co-localized in lipid rafts or invadopodia.
-
Inhibition & Internalization: This binding event triggers two concurrent inhibitory pathways. It directly blocks the catalytic site of MMP-2, halting ECM degradation. Simultaneously, it induces the receptor-mediated endocytosis of the entire protein complex. This internalization, which may be clathrin-dependent, effectively clears both MMP-2 and ClC-3 channels from the cell surface.
-
Invasion Blockade: The loss of surface MMP-2 prevents the cell from carving a path through the ECM. The loss of functional chloride channels cripples the cell's ability to change shape and squeeze through tight junctions. The cumulative result is a potent inhibition of both migration and invasion.
Quantitative Data on Anti-Invasive & Anti-Migratory Effects
The inhibitory effects of this compound have been quantified across various glioma cell lines and experimental conditions. The data consistently demonstrate a dose-dependent reduction in both cell migration and invasion.
| Cell Line | Assay Type | Treatment | Concentration | % Inhibition | Reference |
| U87-MG (Human Glioma) | Migration | This compound | 5 µM | 32.9% | |
| U87-MG (Human Glioma) | Migration | This compound | 50 µM | 34.6% | |
| C6 (Rat Glioma) | Invasion | This compound | - | ~45% | |
| C6 (Rat Glioma) | Invasion | CTX-Nanoparticles | - | ~98% | |
| - | MMP-2 Activity | This compound | - | ~40% | |
| Glioma Cells | Invasion | AaCtx (CTX Analogue) | 10 µM (IC₅₀) | 50% | |
| Glioma Cells | Migration | AaCtx (CTX Analogue) | 125 µM (IC₅₀) | 50% | |
| Glioma Cells | Invasion/Migration | This compound | 600 nM | - |
Note: The enhanced efficacy of CTX-conjugated nanoparticles suggests that multivalent binding or altered cellular trafficking can significantly amplify the inhibitory effect.
Key Experimental Protocols
Characterizing the anti-invasive properties of this compound involves a suite of in vitro assays designed to measure cell motility, matrix degradation, and protein activity.
Transwell Invasion Assay (Boyden Chamber)
This assay is the gold standard for quantifying cell invasion through an extracellular matrix barrier.
Objective: To measure the ability of cancer cells to migrate through a layer of reconstituted basement membrane (e.g., Matrigel) in response to a chemoattractant.
Methodology:
-
Chamber Preparation: Use Transwell inserts with an 8 µm pore size polycarbonate membrane. Coat the top side of the membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Culture glioma cells (e.g., U87-MG, C6) to ~80% confluency. Serum-starve the cells overnight to minimize baseline migration.
-
Treatment: Harvest cells using a non-enzymatic dissociation reagent (e.g., Accutase). Resuspend cells in serum-free media at a concentration of 1 x 10⁶ cells/mL. Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
Assay Setup: Add serum-containing media (chemoattractant) to the lower well of the chamber plate. Add 100 µL of the cell/CTX suspension to the upper Transwell insert.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a CO₂ incubator to allow for cell invasion.
-
Quantification: After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab. Fix the invading cells on the bottom surface of the membrane with methanol and stain with a crystal violet solution. Elute the stain and measure the absorbance with a plate reader, or count the stained cells under a microscope. The reduction in signal compared to the control represents the percentage of inhibition.
Gelatin Zymography
This technique is used to detect the enzymatic activity of gelatinases, primarily MMP-2 and MMP-9.
Objective: To assess the effect of this compound on the catalytic activity of MMP-2.
Methodology:
-
Sample Preparation: Conditioned media from treated and untreated glioma cell cultures can be used as a source of secreted MMP-2. Alternatively, purified, activated human MMP-2 can be incubated directly with this compound.
-
Electrophoresis: Run the samples on a non-reducing SDS-PAGE gel that has been co-polymerized with gelatin.
-
Renaturation & Development: After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 12-24 hours.
-
Staining & Visualization: Stain the gel with Coomassie Brilliant Blue. The gelatinases will have digested the gelatin in their vicinity, resulting in clear bands against a blue background. The intensity of the clear band is proportional to the enzyme's activity. A reduction in band intensity in CTX-treated samples indicates enzymatic inhibition.
Immunofluorescence for MMP-2 Surface Expression
This method visualizes the location and quantity of proteins on the cell surface.
Objective: To determine if this compound treatment reduces the surface expression of MMP-2.
Methodology:
-
Cell Culture & Treatment: Plate glioma cells on glass coverslips and allow them to adhere. Treat the cells with this compound or vehicle control for a specified time (e.g., 2 hours).
-
Immunostaining (Non-permeabilized): Fix the cells with paraformaldehyde. Crucially, do not permeabilize the cells with detergents like Triton X-100. This ensures that the antibodies can only access extracellular epitopes.
-
Antibody Incubation: Block non-specific binding sites. Incubate the cells with a primary antibody specific for an extracellular domain of MMP-2. Follow this with a fluorescently-labeled secondary antibody.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope. A decrease in fluorescence intensity on the surface of CTX-treated cells compared to controls indicates a reduction in surface MMP-2 expression.
Conclusion
The in vitro characterization of this compound reveals it to be a potent inhibitor of cancer cell invasion and migration. Its efficacy stems from a sophisticated, multi-target mechanism that simultaneously disables key cellular machinery required for invasion: the proteolytic activity of MMP-2 and the cell volume regulation controlled by chloride channels. The quantitative data from invasion assays and zymography provide robust evidence of its inhibitory function. The detailed protocols outlined herein provide a framework for researchers to further investigate CTX and similar compounds. These findings strongly support the continued development of this compound-based strategies, not only for tumor imaging but also as a therapeutic agent specifically designed to halt the progression and metastasis of aggressive cancers like glioblastoma.
References
Foundational Pharmacokinetics of Chlorotoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotoxin (CTX) is a 36-amino acid peptide originally isolated from the venom of the scorpion Leiurus quinquestriatus. It has garnered significant interest in the field of oncology due to its remarkable ability to preferentially bind to a variety of cancer cells, most notably glioblastoma, while showing minimal interaction with healthy tissues. This inherent tumor-targeting property has positioned this compound and its synthetic analogue, TM-601, as promising candidates for the development of targeted cancer diagnostics and therapeutics. This technical guide provides an in-depth overview of the foundational research on the pharmacokinetics of this compound, detailing its mechanism of action, biodistribution, and the experimental methodologies used in its preclinical and clinical evaluation.
Core Pharmacokinetic and Binding Parameters
The pharmacokinetic profile of this compound and its derivatives is central to understanding their therapeutic potential. While comprehensive data for the native peptide is limited, studies on its synthetic version, TM-601, and various conjugates provide valuable insights.
Table 1: Quantitative Binding Affinity of this compound
| Ligand | Target | Cell Line/System | Dissociation Constant (Kd) | Reference |
| This compound | MMP-2 | Recombinant Protein | 0.5 - 0.7 µM | [1][2] |
| This compound | Neuropilin-1 | Recombinant Protein | 0.5 - 0.7 µM | [1][2] |
| ¹²⁵I-Chlorotoxin | Glioma Cells | In vitro | High Affinity: 4.2 nM, Low Affinity: 660 nM | [3] |
| Deamidated this compound | Neuropilin-1 | In vitro | ~240 nM | |
| This compound | MMP-2 | ELISA | 50% binding at 115 nM |
Table 2: Biodistribution of ¹³¹I-Chlorotoxin Derivative in Mice
The following table summarizes the percentage of injected dose per gram of tissue (%ID/g) at various time points after intravenous injection in tumor-bearing mice. This data indicates that the kidneys are a major route of excretion.
| Organ | 1 hour post-injection (%ID/g) | 4 hours post-injection (%ID/g) | 24 hours post-injection (%ID/g) |
| Blood | 0.63 | Not Reported | 0.19 |
| Kidney | High | Not Reported | Moderate |
| Stomach | High | Not Reported | Increased |
| Tumor | Specific Accumulation | Not Reported | Prolonged Retention |
Note: Specific quantitative values for all time points and organs were not consistently available in the reviewed literature. The table reflects the reported trends.
Mechanism of Action and Cellular Uptake
This compound's tumor-targeting capabilities are attributed to its interaction with specific cell surface proteins that are overexpressed in cancer cells. The primary proposed targets include Matrix Metalloproteinase-2 (MMP-2), Neuropilin-1, Annexin A2, and voltage-gated chloride channels (ClC-3).
Signaling Pathway of MMP-2 in Glioblastoma Invasion
MMP-2 plays a crucial role in the degradation of the extracellular matrix, a key process in tumor invasion and metastasis. The expression and activity of MMP-2 in glioblastoma are regulated by complex signaling pathways, including those involving Vascular Endothelial Growth Factor (VEGF) and various protein kinases.
Caption: Signaling pathway of MMP-2 in glioblastoma invasion and the inhibitory effect of this compound.
Cellular Uptake of this compound via Clathrin-Mediated Endocytosis
Studies on TM-601 have indicated that its internalization into glioma cells is primarily mediated by clathrin-dependent endocytosis. This process involves the formation of clathrin-coated pits at the cell surface, which then invaginate to form vesicles containing the cargo.
Caption: Workflow of this compound uptake into glioma cells via clathrin-mediated endocytosis.
Experimental Protocols
The following sections outline the methodologies for key experiments in the pharmacokinetic evaluation of this compound.
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical procedure for determining the pharmacokinetic profile of a peptide like this compound in a mouse model.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) of this compound following intravenous administration.
Materials:
-
This compound (or its synthetic analogue)
-
Sterile saline for injection
-
5- to 8-week-old male or female mice (e.g., BALB/c or athymic nude mice)
-
Insulin syringes with 28-30G needles
-
Microcentrifuge tubes
-
Heparin or EDTA as anticoagulant
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Dose Preparation: Prepare a stock solution of this compound in sterile saline at a concentration suitable for intravenous injection. The final injection volume should be approximately 100-200 µL per 20-25g mouse.
-
Administration: Administer a single intravenous bolus dose of the this compound solution via the tail vein. Record the exact time of injection.
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-injection. Blood can be collected via the submandibular vein for early time points and via cardiac puncture for the terminal time point.
-
Sample Processing: Immediately transfer the collected blood into microcentrifuge tubes containing an anticoagulant. Centrifuge the samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine the key pharmacokinetic parameters.
In Vivo Biodistribution Study of Radiolabeled this compound
This protocol outlines the procedure for assessing the tissue distribution of a radiolabeled version of this compound in a tumor-bearing mouse model.
Objective: To determine the uptake and retention of radiolabeled this compound in various organs and the tumor.
Materials:
-
Radiolabeled this compound (e.g., with ¹²⁵I or ¹³¹I)
-
Tumor-bearing mice (e.g., athymic nude mice with subcutaneous or intracranial glioma xenografts)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
Animal Model: Use mice with established tumors of a suitable size for the study.
-
Radiotracer Administration: Inject a known amount of the radiolabeled this compound (typically 1-5 MBq in 100-200 µL) intravenously via the tail vein.
-
Distribution Phase: Allow the radiotracer to distribute for a predetermined period (e.g., 1, 4, 24, 48 hours).
-
Euthanasia and Dissection: At the designated time point, euthanize the mice under deep anesthesia. Perform a cardiac puncture to collect a blood sample. Carefully dissect major organs and tissues of interest (e.g., tumor, brain, liver, kidneys, spleen, heart, lungs, muscle, and bone).
-
Sample Processing: Weigh each organ and tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each sample, along with standards of the injected dose, using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This is calculated as: (%ID/g) = (cpm in tissue / cpm in standard) * (dilution factor of standard) / (weight of tissue in grams) * 100.
Conclusion
The foundational research on the pharmacokinetics of this compound has established its significant potential as a tumor-targeting agent. Its ability to selectively bind to cancer cells through interactions with overexpressed surface proteins like MMP-2, coupled with favorable biodistribution characteristics, underpins its ongoing development for diagnostic and therapeutic applications. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate and optimize the clinical utility of this promising peptide. Future studies focusing on comprehensive pharmacokinetic modeling and a deeper understanding of its interaction with multiple targets will be crucial for realizing the full therapeutic potential of this compound in the fight against cancer.
References
Exploratory Studies on the Immunogenicity of Chlorotoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorotoxin (CTX), a 36-amino acid peptide derived from the venom of the scorpion Leiurus quinquestriatus, has garnered significant interest as a promising candidate for targeted cancer therapy and diagnostics due to its ability to selectively bind to tumor cells, particularly those of neuroectodermal origin like glioblastoma.[1][2] A critical aspect of the preclinical and clinical development of any therapeutic peptide is the evaluation of its immunogenic potential. This technical guide provides an in-depth overview of the exploratory studies on the immunogenicity of this compound and its derivatives. The available evidence from preclinical and clinical studies strongly suggests that this compound possesses a low immunogenic profile. This document summarizes the existing qualitative data, outlines the general experimental protocols for assessing peptide immunogenicity that are likely applicable to this compound, and presents diagrams of relevant pathways and workflows to support further research and development in this area.
Introduction to this compound and Immunogenicity
This compound's unique tumor-targeting property is primarily attributed to its binding to matrix metalloproteinase-2 (MMP-2), a protein overexpressed on the surface of various cancer cells.[3][4] This specificity, coupled with its small size, allows it to penetrate tumors effectively.[5] For any biologic drug, including peptides like this compound, immunogenicity—the propensity to induce an immune response—is a key safety concern. An immune response can lead to the production of anti-drug antibodies (ADAs), which may neutralize the therapeutic effect of the drug, alter its pharmacokinetic profile, or, in rare cases, cause adverse immune reactions. Therefore, a thorough assessment of immunogenicity is a mandatory step in drug development.
Immunogenicity Profile of this compound: A Review of the Evidence
Exploratory studies and clinical trials involving this compound and its derivatives have consistently reported a lack of significant immunogenicity.
Qualitative Data from Preclinical and Clinical Studies
| This compound Derivative | Study Type | Key Findings on Immunogenicity | Citation |
| TM-601 (Synthetic this compound) | Preclinical & Clinical | Reported to present no immunogenicity and lacks toxicity in humans. | |
| CLTX-CAR T Cells | Phase 1 Clinical Trial | Human anti-CAR antibody assays did not detect humoral immunogenicity against the CLTX-CAR. | |
| CLTX-CAR T Cells | Phase 1 Clinical Trial | The absence of IgG1 in patient samples suggested the non-immunogenicity of the CLTX-CAR T cells. |
Note: Specific quantitative data such as anti-drug antibody (ADA) titers or the percentage of ADA-positive patients are not publicly available.
Experimental Protocols for Immunogenicity Assessment
The assessment of peptide immunogenicity typically follows a multi-tiered approach, combining in silico, in vitro, and in vivo methods. The following are detailed methodologies for key experiments that are likely employed in the evaluation of this compound's immunogenic potential.
In Silico Prediction of T-cell Epitopes
-
Objective: To computationally identify potential T-cell epitopes within the amino acid sequence of this compound that could bind to Major Histocompatibility Complex (MHC) class II molecules, a prerequisite for initiating a T-cell dependent immune response.
-
Methodology:
-
Sequence Input: The 36-amino acid sequence of this compound is entered into an epitope prediction tool.
-
Algorithm: Algorithms such as EpiMatrix are used to screen the peptide sequence for potential HLA-DR (Class II) binding motifs. These algorithms are based on matrices of binding affinities for a wide range of HLA alleles.
-
Analysis: The output provides a score for each potential epitope, indicating its likelihood of binding to MHC class II. A higher score suggests a greater potential for immunogenicity.
-
Regulatory T-cell (Treg) Epitope Identification: Advanced algorithms like JanusMatrix can be used to discriminate between inflammatory "T effector" epitopes and "Treg" epitopes, which may mitigate an immune response.
-
In Vitro MHC-Associated Peptide Proteomics (MAPPs)
-
Objective: To empirically identify which peptides derived from this compound are naturally processed and presented by antigen-presenting cells (APCs) on MHC class II molecules.
-
Methodology:
-
APC Culture: Monocyte-derived dendritic cells (moDCs) are generated from peripheral blood mononuclear cells (PBMCs) of healthy donors.
-
This compound Exposure: The moDCs are incubated with this compound, allowing for its uptake and intracellular processing.
-
MHC-Peptide Complex Isolation: MHC class II-peptide complexes are purified from the moDCs, typically through immunoprecipitation.
-
Peptide Elution and Analysis: The peptides bound to the MHC molecules are eluted and their sequences are identified using high-resolution mass spectrometry.
-
In Vitro T-cell Activation Assays (e.g., ELISpot)
-
Objective: To determine if this compound or its fragments can activate T-cells from healthy donors.
-
Methodology:
-
PBMC Isolation: PBMCs are isolated from healthy human donors.
-
Cell Culture: PBMCs are cultured in the presence of this compound or its predicted T-cell epitopes.
-
Cytokine Detection: After a period of incubation, the activation of T-cells is measured by detecting the secretion of cytokines, such as interferon-gamma (IFN-γ), using an Enzyme-Linked Immunospot (ELISpot) assay.
-
Data Analysis: The number of spots, each representing a cytokine-secreting cell, is counted to quantify the T-cell response.
-
Anti-Drug Antibody (ADA) Assays
-
Objective: To detect and quantify antibodies directed against this compound in patient samples from clinical trials.
-
Methodology:
-
Assay Format: A common format is a bridging enzyme-linked immunosorbent assay (ELISA).
-
Procedure:
-
A microplate is coated with biotinylated this compound.
-
Patient serum or plasma is added to the wells. If ADAs are present, they will bind to the coated this compound.
-
A labeled version of this compound (e.g., conjugated to an enzyme) is added, which will bind to the captured ADAs, forming a "bridge".
-
A substrate is added that reacts with the enzyme to produce a detectable signal.
-
-
Data Interpretation: The signal intensity is proportional to the amount of ADAs present in the sample. A tiered approach involving screening, confirmation, and titration is typically used.
-
Visualizing Pathways and Workflows
This compound's Proposed Mechanism of Action
The primary interaction of this compound is with cancer cells, not immune cells. Its binding to MMP-2 on the tumor cell surface is a key aspect of its targeting mechanism. This high specificity for tumor cells likely contributes to its low immunogenicity, as it minimizes off-target interactions with immune cells.
Caption: Proposed mechanism of this compound binding to MMP-2 on a tumor cell.
General Workflow for Immunogenicity Assessment
The evaluation of a peptide's immunogenic potential follows a systematic process, starting with computational predictions and progressing to in vitro and clinical assays.
Caption: General workflow for assessing the immunogenicity of a therapeutic peptide.
T-cell Dependent Immune Response Pathway
This diagram illustrates the general pathway for a T-cell dependent immune response to a peptide, which appears to be minimally activated by this compound.
Caption: Simplified signaling pathway of a T-cell dependent immune response.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Helpful Natural Scorpion Peptide to Diagnose Glioma and Fight Tumor Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Lung Cancer: A Targeting Perspective for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Current Biochemical Applications and Future Prospects of this compound in Cancer Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Recombinant Chlorotoxin
These application notes provide a comprehensive overview and detailed protocols for the synthesis and purification of recombinant chlorotoxin (CTX), a 36-amino acid peptide derived from scorpion venom with significant potential in cancer research and therapy. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a small, disulfide-rich peptide originally isolated from the venom of the scorpion Leiurus quinquestriatus. It has garnered significant interest in the scientific community due to its ability to selectively bind to cancer cells, particularly those of neuroectodermal origin like gliomas.[1][2] This specificity is attributed to its interaction with cell surface proteins such as matrix metalloproteinase-2 (MMP-2) and annexin A2, which are overexpressed in many tumors.[1][3] The ability of this compound to inhibit cancer cell migration and invasion makes it a promising candidate for diagnostic and therapeutic applications.[1]
While chemical synthesis of this compound is possible, it often results in low yields. Recombinant expression in prokaryotic systems, particularly Escherichia coli, offers a more efficient and scalable method for producing biologically active this compound. This document outlines the methods for expressing recombinant this compound as a fusion protein in E. coli, followed by its purification and refolding to yield a functional peptide.
Data Summary
The following tables summarize key quantitative data related to the synthesis and activity of recombinant this compound.
Table 1: Recombinant this compound Expression Yields
| Expression System | Fusion Tag | Yield of Mature CTX | Reference |
| E. coli BL21 Star™ (DE3) | 6xHis | 150-200 µg/L of culture | |
| E. coli BL21 Star™ (DE3) | GST-6xHis | 2 mg/L of culture |
Table 2: Biological Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Migration) | U251MG (glioma) | 600 nM | |
| Kd (High Affinity) | Glioma cells | 4.2 nM | |
| Kd (Low Affinity) | Glioma cells | 660 nM |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for recombinant this compound production and the known signaling interactions of this compound.
Caption: Workflow for recombinant this compound expression and purification.
Caption: Known cellular targets and effects of this compound.
Experimental Protocols
Protocol 1: Recombinant Expression of 6xHis-Chlorotoxin
This protocol describes the expression of N-terminally His-tagged this compound in E. coli.
1. Gene Synthesis and Vector Construction:
- Synthesize the gene encoding for this compound with a preceding 6xHis-tag and an enterokinase cleavage site.
- Clone the synthesized gene into an appropriate expression vector (e.g., pET series) to generate the expression construct (e.g., pET/6xHis-CTX).
2. Transformation:
- Transform the expression construct into a suitable E. coli expression strain, such as BL21 Star™ (DE3) or BL21(DE3). These strains are deficient in key proteases, which minimizes degradation of the recombinant protein.
3. Cell Culture and Induction:
- Inoculate a single colony of transformed E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- The next day, dilute the overnight culture into a larger volume of LB medium and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1.0 mM.
- Continue to culture the cells for an additional 6-8 hours at 37°C.
4. Cell Harvest:
- Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes.
- Discard the supernatant and store the cell pellet at -80°C until further processing.
Protocol 2: Purification and Refolding of Recombinant this compound
This protocol details the purification of 6xHis-chlorotoxin from inclusion bodies and its subsequent refolding.
1. Cell Lysis and Inclusion Body Solubilization:
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.5; 0.5 M NaCl).
- Lyse the cells by sonication on ice.
- Centrifuge the lysate at 10,000 x g for 15 minutes to pellet the inclusion bodies.
- Resuspend the inclusion body pellet in solubilizing buffer (50 mM Tris-HCl, 6 M guanidine chloride; pH 8.5).
2. S-sulfonation:
- To the solubilized inclusion bodies, add solid sodium sulfite and sodium tetrathionate to final concentrations of 200 mM and 150 mM, respectively.
- Incubate at 4°C with gentle shaking for 2-3 hours. This step reversibly modifies the cysteine residues, preventing incorrect disulfide bond formation.
3. Immobilized Metal Affinity Chromatography (IMAC):
- Centrifuge the S-sulfonated mixture at 10,000 x g for 15 minutes.
- Load the supernatant onto a Ni2+ affinity column pre-equilibrated with washing buffer (50 mM Tris-HCl, 3 M guanidine chloride; pH 8.5).
- Wash the column with the same buffer to remove unbound proteins.
- Elute the S-sulfonated 6xHis-CTX from the column using a step-wise gradient of imidazole in the washing buffer.
4. Tag Cleavage and In Vitro Refolding:
- Cleave the 6xHis-tag from the purified precursor using enterokinase according to the manufacturer's instructions.
- To initiate refolding, treat the S-sulfonated CTX with 10 mM dithiothreitol (DTT) for 15 minutes at room temperature.
- Dilute the mixture 10-fold into a pre-incubated refolding buffer (0.5 M L-arginine, 1.0 mM EDTA, and 2.0 mM oxidized glutathione; pH 8.5).
- Allow the refolding reaction to proceed at 4°C for 1-2 hours.
5. Final Purification by RP-HPLC:
- Acidify the refolding mixture to pH 3.0 with trifluoroacetic acid (TFA).
- Purify the refolded this compound using a C18 reverse-phase HPLC column with a linear gradient of acetonitrile in water, both containing 0.1% TFA.
- Collect the fractions corresponding to mature this compound, lyophilize, and store at -20°C.
- Confirm the molecular mass of the final product using mass spectrometry.
Protocol 3: Biological Activity Assay - Cell Migration Assay
This protocol is to assess the biological activity of the purified recombinant this compound by measuring its effect on glioma cell migration.
1. Cell Culture:
- Culture a glioma cell line (e.g., U251-MG) in the recommended medium supplemented with fetal bovine serum and antibiotics.
2. Wound Healing/Scratch Assay:
- Seed the cells in a 6-well plate and grow them to confluence.
- Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
- Wash the cells with phosphate-buffered saline (PBS) to remove detached cells.
- Add fresh medium containing different concentrations of the purified recombinant this compound. A negative control (no this compound) should be included.
- Incubate the plate at 37°C in a CO2 incubator.
- Monitor the closure of the scratch at different time points (e.g., 0, 12, 24 hours) using a microscope.
- Quantify the rate of cell migration by measuring the area of the scratch at each time point. A reduction in the rate of wound closure in the presence of this compound indicates inhibitory activity.
3. Transwell Migration Assay:
- Alternatively, use a Transwell chamber with a porous membrane.
- Seed the glioma cells in the upper chamber in serum-free medium containing different concentrations of this compound.
- Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Incubate for a sufficient time to allow cell migration through the membrane.
- Fix, stain, and count the cells that have migrated to the lower surface of the membrane. A dose-dependent decrease in the number of migrated cells indicates the inhibitory effect of this compound on cell migration.
References
- 1. Recombinant expression and downstream processing of the disulfide-rich tumor-targeting peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Fused to IgG-Fc Inhibits Glioblastoma Cell Motility via Receptor-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Chlorotoxin for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotoxin (CTX) is a 36-amino acid peptide originally isolated from the venom of the scorpion Leiurus quinquestriatus. It has garnered significant interest in the scientific community due to its ability to preferentially bind to various cancer cells, particularly those of neuroectodermal origin like glioma, while showing minimal interaction with healthy cells.[1][2] This inherent tumor-targeting property makes this compound an ideal candidate for the development of targeted imaging agents. By conjugating fluorescent dyes to this compound, researchers can create powerful probes for visualizing tumors in preclinical models and potentially in clinical settings for surgical guidance.[3][4]
These application notes provide detailed protocols for the fluorescent labeling of this compound, purification of the conjugate, and characterization of the final product. The primary focus is on the widely used N-hydroxysuccinimide (NHS)-ester chemistry for labeling primary amines on the peptide.
Target Audience
These protocols are designed for researchers, scientists, and drug development professionals working in the fields of oncology, molecular imaging, and targeted therapeutics. A basic understanding of peptide chemistry, bioconjugation techniques, and standard laboratory procedures is assumed.
Key Applications
-
Preclinical Imaging: In vivo and ex vivo imaging of tumor models to study tumor growth, metastasis, and response to therapy.
-
Intraoperative Imaging: Potential for real-time visualization of tumor margins during surgery, aiding in more complete tumor resection.[3]
-
Cell-Based Assays: In vitro studies of this compound binding, internalization, and trafficking in cancer cells.
-
High-Throughput Screening: Development of assays to screen for new anti-cancer drugs that may interfere with this compound binding.
Quantitative Data Summary
The following tables summarize key quantitative data related to the fluorescent labeling of this compound.
| Parameter | Value | Reference(s) |
| Labeling Efficiency | ||
| Typical Mono-labeled Yield (Native CTX) | 75-85% (primarily at Lys27) | |
| Radiolabeling Efficiency (¹³¹I-CTX derivative) | ~80% | |
| Conjugate Purity | ||
| Radiochemical Purity (after purification) | >95% | |
| Pharmacokinetics | ||
| Serum Half-life (Linear CTX:Cy5.5) | ~14 hours | |
| Serum Half-life (Cyclized CTX:Cy5.5) | ~11 hours | |
| Binding Affinity | ||
| High-Affinity Binding Site (¹²⁵I-CTX to glioma cells) | Kd = 4.2 nM | |
| Low-Affinity Binding Site (¹²⁵I-CTX to glioma cells) | Kd = 660 nM |
Table 1: Quantitative Data for Fluorescently Labeled this compound.
Experimental Protocols
Protocol 1: Labeling of this compound with an NHS-Ester Fluorescent Dye (e.g., Cy5.5)
This protocol describes the conjugation of a near-infrared fluorescent dye, Cy5.5-NHS ester, to this compound. This method can be adapted for other amine-reactive fluorescent dyes.
Materials:
-
This compound (synthetic or recombinant)
-
Cy5.5-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
50 mM Sodium Bicarbonate Buffer (pH 8.5)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 3500)
-
Stir plate and stir bar
-
Spectrophotometer
Procedure:
-
Prepare this compound Solution: Dissolve this compound in 50 mM sodium bicarbonate buffer (pH 8.5) to a final concentration of 2 mg/mL.
-
Prepare Dye Solution: Immediately before use, dissolve the Cy5.5-NHS ester in anhydrous DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the this compound solution.
-
While gently vortexing, add the Cy5.5-NHS ester solution to the this compound solution. A typical starting molar ratio of dye to peptide is 10:1 to 50:1.
-
Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.
-
-
Purification (Dialysis):
-
Transfer the reaction mixture to a dialysis cassette (MWCO 3500).
-
Dialyze against PBS (pH 7.4) at 4°C for a minimum of 9 hours, with at least three buffer changes to remove unconjugated dye.
-
-
Characterization:
-
Measure the absorbance of the purified CTX-Cy5.5 conjugate at both 280 nm (for protein concentration) and the excitation maximum of the dye (e.g., ~675 nm for Cy5.5).
-
Calculate the degree of labeling (DOL) or dye-to-protein ratio.
-
For more detailed characterization, analyze the conjugate by RP-HPLC and mass spectrometry to confirm purity and identify labeling sites.
-
-
Storage: Store the labeled this compound at -20°C or -80°C in a light-protected container.
Protocol 2: Purification of Fluorescently Labeled this compound using Gel Filtration Chromatography
This protocol provides an alternative method for purifying the fluorescently labeled this compound.
Materials:
-
Crude labeled this compound solution from Protocol 1
-
Sephadex G-25 or equivalent gel filtration resin
-
Chromatography column
-
PBS (pH 7.4) as the elution buffer
-
Fraction collector
Procedure:
-
Prepare the Column: Pack a chromatography column with Sephadex G-25 resin and equilibrate with at least 5 column volumes of PBS.
-
Load the Sample: Carefully load the crude labeled this compound solution onto the top of the column.
-
Elution: Begin eluting the sample with PBS. The labeled this compound, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained longer on the column.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm and the dye's excitation maximum.
-
Pooling and Concentration: Pool the fractions containing the purified labeled this compound. If necessary, concentrate the sample using a centrifugal filter device.
-
Characterization and Storage: Characterize and store the purified conjugate as described in Protocol 1.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed binding and internalization pathway of this compound in glioma cells, as well as the experimental workflow for labeling.
Caption: Experimental workflow for fluorescent labeling of this compound.
Caption: Proposed mechanism of this compound binding and internalization.
References
- 1. This compound: A Helpful Natural Scorpion Peptide to Diagnose Glioma and Fight Tumor Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Fluorescent this compound conjugate and method for intra-operative visualization of cancer | UW Department of Neurological Surgery [neurosurgery.uw.edu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Tumor Imaging Using Radiolabeled Chlorotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotoxin (CTX) is a 36-amino acid peptide derived from the venom of the scorpion Leiurus quinquestriatus. It has garnered significant interest in oncology for its remarkable ability to preferentially bind to tumor cells, particularly those of neuroectodermal origin such as glioma, without significantly affecting healthy tissue.[1][2] This tumor-specific targeting is primarily attributed to its interaction with a complex of cell surface proteins that includes matrix metalloproteinase-2 (MMP-2), chloride channel-3 (ClC-3), and annexin A2, which are often overexpressed in various cancers.[1] The ability of this compound to be radiolabeled, typically with isotopes like Iodine-131 (¹³¹I), allows for non-invasive in vivo imaging of tumors using modalities like Single Photon Emission Computed Tomography (SPECT).[3] These application notes provide an overview and detailed protocols for the use of radiolabeled this compound in preclinical tumor imaging studies.
Principle of Tumor Targeting
This compound's efficacy as a tumor imaging agent stems from its specific binding to cancer cells. The primary molecular target is believed to be matrix metalloproteinase-2 (MMP-2), an enzyme that is highly expressed in aggressive tumors like glioblastoma and is involved in the degradation of the extracellular matrix, facilitating tumor invasion and metastasis.[1] By binding to MMP-2 and its associated membrane proteins, radiolabeled this compound accumulates at the tumor site, enabling visualization through nuclear imaging techniques. This targeted approach provides a high tumor-to-background signal ratio, crucial for accurate tumor delineation.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies using radiolabeled this compound for tumor imaging.
Table 1: Radiolabeling and Radiochemical Data
| Radiotracer | Labeling Method | Radiolabeling Efficiency | Radiochemical Purity | Specific Activity (GBq/µmol) | Reference |
| ¹³¹I-Chlorotoxin | Chloramine-T | ~80% | >95% | 0.740 | |
| ¹³¹I-TM-601 | Iodogen | >92% | Not Reported | Not Reported |
Table 2: In Vivo Biodistribution of ¹³¹I-Chlorotoxin Derivative in Healthy Mice (%ID/g)
| Organ | 1 hour post-injection | 4 hours post-injection | 24 hours post-injection | Reference |
| Blood | 0.63 | 0.29 | 0.19 | |
| Heart | 0.16 | 0.08 | 0.05 | |
| Lung | 0.35 | 0.18 | 0.10 | |
| Liver | 0.55 | 0.30 | 0.15 | |
| Spleen | 0.12 | 0.07 | 0.04 | |
| Stomach | 0.85 | 1.20 | 1.50 | |
| Intestine | 0.40 | 0.35 | 0.20 | |
| Kidneys | 2.50 | 1.50 | 0.80 | |
| Brain | 0.08 | 0.05 | 0.03 |
Table 3: Tumor Uptake and Tumor-to-Tissue Ratios
| Radiotracer | Animal Model | Tumor Type | Tumor Uptake (%ID/g) at 24h | Tumor-to-Brain Ratio at 24h | Tumor-to-Muscle Ratio at 24h | Reference |
| ¹³¹I-Chlorotoxin | Athymic Mice | Human Glioma Xenograft | Not specified in %ID/g | ~5.4 | ~5.9 |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with ¹³¹I using the Chloramine-T Method
This protocol is adapted from a study by Shirmardi et al.
Materials:
-
This compound (or derivative)
-
Sodium Iodide (Na¹³¹I) in 0.1 N NaOH
-
Phosphate Buffered Saline (PBS), 0.25 M, pH 7.5
-
Chloramine-T solution (4 mg/mL in 0.05 M PBS, pH 7.5), freshly prepared
-
Sodium metabisulfite solution (2.5 mg/mL in 0.05 M PBS, pH 7.5)
-
Sephadex G-25 column
-
Reaction vial (e.g., Eppendorf tube)
-
Shaker
-
Gamma counter
Procedure:
-
Dissolve 40 µg of this compound in 50 µL of 0.25 M PBS (pH 7.5) in a reaction vial.
-
Add 200 µCi of Na¹³¹I solution to the vial.
-
Initiate the reaction by adding 50 µL of freshly prepared Chloramine-T solution.
-
Mix the components on a shaker for 3 minutes at room temperature.
-
Quench the reaction by adding 100 µL of sodium metabisulfite solution.
-
Purify the radiolabeled peptide by loading the reaction mixture onto a Sephadex G-25 column equilibrated with PBS.
-
Elute the column with PBS and collect 1 mL fractions.
-
Identify the fractions containing the radiolabeled peptide using a gamma counter.
-
Pool the radioactive fractions and determine the radiochemical purity using methods such as RP-HPLC.
Protocol 2: In Vivo SPECT/CT Imaging in a Glioma Mouse Model
This protocol provides a general framework for in vivo imaging. Specific parameters may need to be optimized based on the imaging system and animal model.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with intracranial human glioma xenografts).
-
Purified ¹³¹I-Chlorotoxin.
-
Sterile saline for injection.
-
Anesthesia (e.g., isoflurane).
-
Small animal SPECT/CT scanner.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Radiotracer Administration: Inject a suitable dose of ¹³¹I-Chlorotoxin (e.g., 0.37 MBq) intravenously via the tail vein.
-
Imaging Time Points: Perform imaging at various time points post-injection (e.g., 1, 4, and 24 hours) to assess the biodistribution and tumor uptake.
-
SPECT/CT Acquisition:
-
Position the anesthetized mouse on the scanner bed.
-
Acquire a CT scan for anatomical reference.
-
Perform the SPECT acquisition. For ¹³¹I, an energy window can be set around 284 keV or 364 keV. The acquisition parameters (e.g., number of projections, time per projection) should be optimized for the specific system.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT and CT images using the manufacturer's software.
-
Fuse the SPECT and CT images to co-localize radioactive uptake with anatomical structures.
-
Draw regions of interest (ROIs) over the tumor and other organs to quantify the radioactivity concentration.
-
-
Biodistribution Study (Optional):
-
At the end of the imaging study, euthanize the mice.
-
Dissect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, and brain).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
Conclusion
Radiolabeled this compound, particularly ¹³¹I-Chlorotoxin, presents a promising tool for the non-invasive in vivo imaging of tumors, with a primary focus on gliomas. Its high specificity for cancer cells, coupled with the ability to be detected by SPECT, allows for clear tumor visualization and assessment of its biodistribution. The protocols outlined above provide a foundation for researchers to utilize this targeted imaging agent in their preclinical studies, contributing to the development of novel diagnostic and therapeutic strategies for cancer.
References
- 1. Structure-Activity Relationship of this compound-Like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 131I-Chlorotoxin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Radiation dosimetry of 131I-chlorotoxin for targeted radiotherapy in glioma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Chlorotoxin-Based CAR-T Cell Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy has emerged as a groundbreaking immunotherapeutic approach for various malignancies. However, its application to solid tumors, such as glioblastoma (GBM), has been met with challenges including tumor heterogeneity and antigen escape. A novel strategy to overcome these hurdles is the use of chlorotoxin (CTX), a 36-amino acid peptide derived from scorpion venom, as the tumor-targeting domain in a CAR construct. CTX exhibits broad and specific binding to a majority of GBM cells, including glioma stem-like cells, by recognizing a membrane-bound complex that includes Matrix Metalloproteinase-2 (MMP-2).[1][2] This document provides a detailed overview of the development of CTX-based CAR-T cell therapy, including preclinical data, clinical trial insights, and detailed experimental protocols.
Data Presentation
Preclinical Efficacy of CTX-CAR-T Cells
The antitumor activity of CTX-CAR-T cells has been rigorously evaluated in preclinical models. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of CTX-CAR-T Cells against Patient-Derived Glioblastoma Cells
| Target Cell Line | Effector:Target Ratio | % Specific Lysis (Mean ± SD) |
| PBT003-4-TS | 20:1 | 65.4 ± 5.2 |
| 10:1 | 48.2 ± 4.1 | |
| 5:1 | 30.1 ± 3.5 | |
| PBT106-TS | 20:1 | 72.8 ± 6.3 |
| 10:1 | 55.6 ± 4.9 | |
| 5:1 | 38.7 ± 3.9 |
Data extracted from preclinical studies demonstrating dose-dependent killing of patient-derived GBM tumor-sphere lines by CTX-CAR-T cells in a 4-hour chromium-51 release assay.
Table 2: In Vivo Antitumor Activity of CTX-CAR-T Cells in Orthotopic Glioblastoma Xenograft Models
| Treatment Group | Tumor Model | Median Survival (Days) | Long-term Tumor-Free Survival (%) |
| CTX-CAR-T | PBT106-TS | >170 | 100 |
| Mock- transduced T cells | PBT106-TS | 45 | 0 |
| CTX-CAR-T | PBT003-4-TS | 95 | 40 |
| Mock- transduced T cells | PBT003-4-TS | 38 | 0 |
Data from intracranial administration of CTX-CAR-T cells in two distinct patient-derived orthotopic xenograft models, highlighting significant survival benefit.[3]
Clinical Feasibility and Safety (Phase 1 Trial NCT04214392)
An ongoing Phase 1 clinical trial is evaluating the safety and feasibility of intracranially delivered CTX-CAR-T cells in patients with recurrent or progressive MMP-2 positive glioblastoma.
Table 3: Interim Clinical Trial Data for CTX-CAR-T Cell Therapy (NCT04214392)
| Patient Characteristic | Value |
| Number of Patients | 4 |
| Diagnosis | Recurrent Glioblastoma |
| Best Response | Stable Disease (3 out of 4 patients; 75%) |
| Dose-Limiting Toxicities | None Observed |
| Treatment-Related Adverse Events | Well-tolerated; one patient experienced grade 3 cerebral edema possibly related to the therapy. |
Interim results from the first cohort of patients receiving intracavity/intratumoral (ICT) infusions of CTX-CAR-T cells.[4]
Signaling Pathways and Experimental Workflows
CTX-CAR-T Cell Activation and Signaling Pathway
The binding of the CTX-CAR to the MMP-2 complex on the surface of a glioblastoma cell initiates a signaling cascade within the T cell, leading to its activation and the execution of its effector functions.
Experimental Workflow for Preclinical Evaluation
The preclinical development of CTX-CAR-T cell therapy involves a series of well-defined experimental stages, from vector construction to in vivo efficacy testing.
Experimental Protocols
Generation of this compound-CAR-T Cells
This protocol outlines the generation of CTX-CAR-T cells using a lentiviral vector system.
Materials:
-
Healthy donor peripheral blood mononuclear cells (PBMCs)
-
CD3/CD28 magnetic beads (e.g., Dynabeads™)
-
Recombinant human IL-2 and IL-15
-
Lentiviral vector encoding the CTX-CAR construct (CTX peptide-IgG4 spacer-CD28 transmembrane and intracellular domains-CD3ζ signaling domain)
-
T cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics)
Procedure:
-
T Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T Cell Activation: Activate T cells by culturing with CD3/CD28 magnetic beads at a 1:1 bead-to-cell ratio in T cell culture medium supplemented with IL-2 (100 U/mL) and IL-15 (10 ng/mL).
-
Lentiviral Transduction: 24 hours post-activation, transduce T cells with the CTX-CAR lentiviral vector at a multiplicity of infection (MOI) of 5.
-
T Cell Expansion: Expand the transduced T cells for 10-14 days in T cell culture medium supplemented with IL-2 and IL-15. Monitor cell viability and expansion rate.
-
CAR Expression Analysis: On day 7-10 post-transduction, assess the percentage of CAR-expressing T cells by flow cytometry using a protein L-based detection reagent that binds to the kappa light chain in the IgG4 spacer of the CAR.
In Vitro Cytotoxicity Assay (Chromium-51 Release Assay)
This protocol describes the assessment of CTX-CAR-T cell cytotoxicity against glioblastoma target cells.
Materials:
-
CTX-CAR-T cells (effector cells)
-
Glioblastoma cell lines or patient-derived tumor cells (target cells)
-
Chromium-51 (⁵¹Cr) sodium chromate
-
Fetal bovine serum (FBS)
-
Round-bottom 96-well plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 100 µL of complete medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, with occasional mixing.
-
Wash the labeled cells three times with 10 mL of complete medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells in complete medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Co-culture:
-
Plate 1 x 10⁴ labeled target cells (100 µL) into each well of a 96-well round-bottom plate.
-
Add effector CTX-CAR-T cells at various effector-to-target (E:T) ratios (e.g., 20:1, 10:1, 5:1, 1:1) in a final volume of 200 µL per well.
-
Set up control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 2% Triton X-100.
-
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well.
-
-
Radioactivity Measurement:
-
Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Orthotopic Glioblastoma Xenograft Mouse Model
This protocol details the establishment of an orthotopic GBM model in immunodeficient mice for in vivo evaluation of CTX-CAR-T cell therapy.
Materials:
-
Patient-derived glioblastoma tumor-sphere lines (e.g., PBT106-TS) engineered to express luciferase
-
Immunodeficient mice (e.g., NSG mice, 6-8 weeks old)
-
Stereotactic apparatus
-
Hamilton syringe
-
D-luciferin
-
Bioluminescence imaging system
Procedure:
-
Cell Preparation:
-
Harvest and resuspend luciferase-expressing GBM cells in sterile PBS at a concentration of 1 x 10⁸ cells/mL.
-
-
Stereotactic Intracranial Injection:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 2 µL of the cell suspension (2 x 10⁵ cells) into the brain parenchyma at a depth of 3.5 mm.
-
Withdraw the needle slowly and suture the incision.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth starting 7 days post-injection using bioluminescence imaging.
-
Administer D-luciferin (150 mg/kg) via intraperitoneal injection and image the mice 10-15 minutes later.
-
Quantify the bioluminescent signal to track tumor burden.
-
-
CAR-T Cell Administration:
-
Once tumors are established (typically 7-10 days post-injection), administer CTX-CAR-T cells.
-
For intracranial delivery, use the same stereotactic coordinates to inject 1-2 x 10⁶ CTX-CAR-T cells in a volume of 2-5 µL.
-
-
Efficacy Assessment:
-
Continue to monitor tumor burden via bioluminescence imaging.
-
Monitor the survival of the mice.
-
At the experimental endpoint, euthanize the mice and collect brain tissue for histological analysis to confirm tumor regression and assess for any toxicities.
-
Conclusion
The development of this compound-based CAR-T cell therapy represents a promising and innovative approach for the treatment of glioblastoma. The preclinical data demonstrate potent and specific antitumor activity with a favorable safety profile. The ongoing Phase 1 clinical trial will provide crucial insights into the clinical utility of this therapy. The protocols outlined in this document provide a framework for the generation, characterization, and evaluation of CTX-CAR-T cells, which can be adapted and optimized for further research and development in this exciting field.
References
Application Notes: In Vitro Cell Migration and Invasion Assays Using Chlorotoxin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorotoxin (CTX) is a 36-amino acid peptide derived from the venom of the deathstalker scorpion (Leiurus quinquestriatus) that has shown significant promise as a therapeutic and diagnostic agent for cancer.[1][2][3] It exhibits selective binding to cancer cells, particularly those of neuroectodermal origin like glioma, and has been demonstrated to inhibit cell migration and invasion, crucial processes in tumor metastasis.[2][4] These application notes provide detailed protocols for assessing the inhibitory effects of this compound on cancer cell migration and invasion in vitro, along with an overview of its mechanism of action and relevant signaling pathways.
Mechanism of Action
This compound's anti-migratory and anti-invasive properties are attributed to its interaction with several cell surface proteins that form a complex in lipid rafts. Key targets include:
-
Matrix Metalloproteinase-2 (MMP-2): this compound binds to MMP-2, an enzyme crucial for the degradation of the extracellular matrix (ECM), a key step in cell invasion. This binding inhibits MMP-2's enzymatic activity and promotes its internalization, thereby reducing the cancer cells' ability to remodel the surrounding tissue and invade.
-
Chloride Channels (ClC-3): These channels are involved in regulating cell volume, a process essential for cells to move through dense extracellular spaces. This compound is thought to inhibit the function of these channels, impairing the cell's ability to change shape and migrate.
-
Annexin A2: This protein is involved in various cellular processes, including cell migration and invasion. This compound has been shown to bind to Annexin A2, contributing to its inhibitory effects on cell motility.
-
Neuropilin-1 (NRP1): Recent studies have also identified NRP1 as a binding partner for this compound, which may also play a role in its anti-cancer activities.
By targeting this complex of proteins, this compound disrupts the molecular machinery that cancer cells utilize to migrate and invade surrounding tissues.
Signaling Pathway
The inhibitory effect of this compound on cell migration and invasion is mediated through the disruption of a signaling complex at the cell surface. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of this compound's inhibition of cell invasion and migration.
Experimental Protocols
Two standard in vitro assays are detailed below to assess the effects of this compound on cell migration and invasion: the Transwell (Boyden Chamber) Assay and the Wound Healing (Scratch) Assay.
Transwell Migration and Invasion Assay
This assay measures the chemotactic response of cells, quantifying their ability to move through a porous membrane towards a chemoattractant. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel).
Materials:
-
Cancer cell line (e.g., U-87 MG, A172, C6 glioma cells)
-
This compound (synthetic or recombinant)
-
Cell culture medium (e.g., DMEM, RPMI) supplemented with Fetal Bovine Serum (FBS)
-
Serum-free medium containing 0.1% Bovine Serum Albumin (BSA)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.2% crystal violet in 20% methanol)
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Culture: Culture cancer cells to ~80% confluency. The day before the assay, starve the cells in serum-free medium or medium with low serum (e.g., 0.5-1% FBS) for 16-24 hours.
-
Preparation of Transwell Inserts:
-
Migration Assay: Pre-hydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubate for at least 30 minutes at 37°C.
-
Invasion Assay: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium according to the manufacturer's instructions. Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for 30-60 minutes at 37°C to allow for gelation.
-
-
Cell Seeding:
-
Trypsinize and resuspend the starved cells in serum-free medium containing 0.1% BSA.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0, 5, 50, 100, 300, 600 nM) for 30 minutes at room temperature.
-
Seed 1 x 105 to 5 x 105 cells in 200 µL of the cell suspension into the upper chamber of each Transwell insert.
-
-
Chemoattraction: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 16-48 hours.
-
Cell Staining and Quantification:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the cells with 0.2% crystal violet for 15-30 minutes.
-
Wash the inserts again with water to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.
-
Calculate the percentage of inhibition of migration/invasion relative to the untreated control.
-
Caption: Workflow for the Transwell migration/invasion assay.
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.
Materials:
-
Cancer cell line
-
This compound
-
Cell culture medium with FBS
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a cell scraper
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch or "wound" in the monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.05, 0.5, 5 µmol/L).
-
Image Acquisition: Immediately after adding the treatment, capture images of the wound at designated points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C.
-
Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24, 48 hours).
-
Data Analysis:
-
Measure the width of the wound at the different time points for each treatment condition.
-
The rate of wound closure can be calculated as the change in wound width over time.
-
The percentage of wound closure can be calculated as: [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100.
-
Caption: Workflow for the wound healing (scratch) assay.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on cell migration and invasion.
Table 1: Inhibition of Cell Migration by this compound in Transwell Assays
| Cell Line | This compound Concentration | Percent Inhibition of Migration | Reference |
| U87-MG | 5 µM | 32.9% | |
| U87-MG | 50 µM | 34.6% | |
| C6 (glioma) | >1000 nM | ~45% | |
| C6 (glioma) | 30-3000 nM (CTX-nanoparticles) | ~98% | |
| A172 | 300 nM (CTX-Fc fusion) | Significant inhibition (qualitative) | |
| U251MG, D54MG, U87MG | IC50 ~600 nM | 50% |
Table 2: Inhibition of Cell Invasion by this compound in Transwell Assays with Matrigel
| Cell Line | This compound Concentration | Percent Inhibition of Invasion | Reference |
| U87-MG | 5 µM | 37% | |
| U87-MG | 50 µM | 36.7% |
Table 3: Inhibition of Cell Migration by this compound in Wound Healing Assays
| Cell Line | This compound Concentration | Observation | Reference |
| MCF-7 (breast cancer) | 0.05, 0.5, 5 µmol/L (at 24h) | Concentration-dependent inhibition | |
| MDA-MB-231 (breast cancer) | 0.05, 0.5, 5 µmol/L (at 24h) | Concentration-dependent inhibition |
Conclusion
The in vitro assays described provide robust and reproducible methods for evaluating the efficacy of this compound as an inhibitor of cancer cell migration and invasion. The data consistently demonstrate that this compound can significantly reduce the motility of various cancer cell lines, supporting its potential as a therapeutic agent for preventing metastasis. Researchers can adapt these protocols to their specific cell lines and experimental questions to further elucidate the mechanisms of this compound action and explore its therapeutic applications.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound: A Helpful Natural Scorpion Peptide to Diagnose Glioma and Fight Tumor Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | A C-Terminal Fragment of this compound Retains Bioactivity and Inhibits Cell Migration [frontiersin.org]
Application Notes and Protocols: Investigating Chlorotoxin's Impact on Ion Channel Activity and Cell Migration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of Chlorotoxin (CTX), a peptide derived from scorpion venom, on ion channel activity, particularly in the context of cancer cell migration and invasion. The protocols outlined below are designed to facilitate reproducible and robust experimental outcomes.
Introduction
This compound is a 36-amino acid peptide that has garnered significant interest for its preferential binding to certain cancer cells, most notably glioma cells, while showing minimal affinity for non-neoplastic cells.[1] Initially identified as a blocker of small-conductance chloride channels, its mechanism of action is now understood to be more complex, primarily involving the matrix metalloproteinase-2 (MMP-2).[2][3] CTX's interaction with a membrane-associated complex, including MMP-2 and the chloride channel ClC-3, is believed to underpin its ability to inhibit cancer cell invasion and migration.[3][4] This document provides detailed protocols for electrophysiological and cell-based assays to investigate these effects.
Key Signaling Pathway
This compound's primary mechanism of action involves its binding to a protein complex on the surface of cancer cells. This complex includes Matrix Metalloproteinase-2 (MMP-2) and the voltage-gated chloride channel ClC-3. Other potential binding partners, such as Annexin A2 and Neuropilin-1, have also been identified, suggesting a multifaceted interaction. The binding of CTX to this complex is thought to trigger the internalization of the complex, leading to a reduction in both MMP-2 enzymatic activity at the cell surface and chloride ion flux. This cascade of events ultimately hinders the cancer cell's ability to degrade the extracellular matrix and alter its cell volume, both of which are critical for migration and invasion.
Caption: A diagram illustrating the proposed signaling pathway of this compound in glioma cells.
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature regarding this compound's binding affinity and its inhibitory effects on cancer cell migration.
Table 1: this compound Binding Affinity
| Parameter | Cell Type/Target | Value | Reference(s) |
| High-Affinity Kd | Glioma Cells | 4-9 nM | |
| Low-Affinity Kd | Glioma Cells | 0.5-1 µM | |
| Kd | MMP-2 | 0.5-0.7 µM | |
| Kd | Neuropilin-1 | 0.5-0.7 µM |
Table 2: this compound Inhibitory Concentrations
| Parameter | Assay | Cell Line | Value | Reference(s) |
| IC50 | Migration Inhibition | U251MG (Glioma) | ~600 nM | |
| IC50 | Binding | A549 (NSCLC) | 18.2 nM | |
| IC50 | Binding | U87-MG (Glioblastoma) | 10.7 nM |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for ClC-3 Channel Activity
This protocol is designed to measure the effect of this compound on the activity of ClC-3 chloride channels, which are prominently expressed in glioma cells.
Experimental Workflow:
Caption: Workflow for patch-clamp electrophysiology to study this compound's effect on ClC-3 channels.
Materials:
-
Glioma cell line (e.g., D54-MG, U87-MG)
-
Cell culture reagents
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
This compound
-
External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 130 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg (pH 7.2 with CsOH)
Procedure:
-
Cell Preparation: Culture glioma cells on glass coverslips to 60-80% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -40 mV.
-
-
Data Acquisition:
-
Record baseline chloride currents by applying a series of voltage steps (e.g., from -100 mV to +120 mV in 20 mV increments). ClC-3 channels typically exhibit outwardly rectifying currents with voltage-dependent inactivation at positive potentials.
-
Perfuse the recording chamber with the external solution containing this compound (e.g., 500 nM - 1 µM).
-
After a stable effect is observed (this may take several minutes), record the chloride currents again using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak outward current amplitude at each voltage step before and after CTX application.
-
Calculate the percentage of current inhibition by CTX.
-
Construct current-voltage (I-V) relationship plots to visualize changes in the channel's electrical properties.
-
Protocol 2: Transwell Migration Assay
This assay measures the ability of cells to migrate through a porous membrane, a key characteristic of invasive cancer cells.
Experimental Workflow:
Caption: Workflow for the Transwell migration assay.
Materials:
-
Glioma cell line
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free and serum-containing culture medium
-
This compound
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture glioma cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add serum-containing medium (chemoattractant) to the lower chamber.
-
Harvest and resuspend the starved cells in serum-free medium at a concentration of 1 x 105 cells/mL.
-
-
Treatment and Incubation:
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Add this compound to both the upper and lower chambers at the desired final concentrations. Include a vehicle-only control.
-
Incubate the plate at 37°C in a CO2 incubator for 12-24 hours.
-
-
Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with 0.1% Crystal Violet.
-
Wash the inserts and allow them to dry.
-
Count the number of stained cells in several random fields of view under a microscope.
-
-
Data Analysis: Calculate the average number of migrated cells per field for each treatment condition and normalize to the control.
Protocol 3: Scratch (Wound Healing) Assay
This is another widely used method to study collective cell migration.
Experimental Workflow:
Caption: Workflow for the scratch (wound healing) assay.
Materials:
-
Glioma cell line
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Culture medium
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed glioma cells in a 6-well or 12-well plate at a density that will form a confluent monolayer after 24 hours.
-
Creating the Scratch:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or cell-free gap in the monolayer.
-
Gently wash the well with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Immediately acquire images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C and acquire images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.
-
Calculate the rate of wound closure for each condition.
-
Protocol 4: Gelatin Zymography for MMP-2 Activity
This technique is used to detect the enzymatic activity of MMPs, particularly MMP-2, in conditioned media from cell cultures.
Experimental Workflow:
Caption: Workflow for gelatin zymography.
Materials:
-
Conditioned media from glioma cell cultures (treated with or without this compound)
-
SDS-PAGE equipment
-
Polyacrylamide gel containing gelatin (0.1%)
-
Renaturing buffer (e.g., 2.5% Triton X-100)
-
Developing buffer (containing Tris-HCl, CaCl2, ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Culture glioma cells in serum-free medium with or without this compound for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Determine the protein concentration of each sample.
-
-
Electrophoresis:
-
Mix equal amounts of protein from each sample with non-reducing sample buffer.
-
Load the samples onto a polyacrylamide gel containing gelatin.
-
Run the gel under non-reducing conditions.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the MMPs to renature.
-
Incubate the gel in developing buffer at 37°C for 16-24 hours to allow the MMPs to digest the gelatin.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatinolytic activity.
-
The positions of the bands correspond to the molecular weights of the pro- and active forms of MMP-2.
-
-
Data Analysis: Quantify the intensity of the clear bands using densitometry software to compare MMP-2 activity between different treatment groups.
By employing these detailed protocols, researchers can effectively investigate the multifaceted effects of this compound on ion channel activity and its subsequent impact on cancer cell biology, contributing to the development of novel therapeutic strategies.
References
- 1. This compound, a scorpion-derived peptide, specifically binds to gliomas and tumors of neuroectodermal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. Diagnostic and Therapeutic Approaches for Glioblastoma and Neuroblastoma Cancers Using this compound Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. re-place.be [re-place.be]
Application Notes & Protocols: Chlorotoxin in Near-Infrared Fluorescence-Guided Surgery
Introduction
Chlorotoxin (CTX) is a 36-amino acid peptide originally isolated from the venom of the scorpion Leiurus quinquestriatus.[1][2] This small peptide has garnered significant interest in oncology due to its remarkable ability to preferentially bind to a variety of cancer cells, particularly those of neuroectodermal origin like glioblastoma, while showing minimal affinity for healthy cells.[3][4] CTX can also penetrate the blood-brain barrier (BBB), a critical feature for targeting brain tumors.[1] Near-infrared (NIR) fluorescence-guided surgery is an advanced imaging technique that utilizes fluorescent probes to illuminate cancerous tissue in real-time, enabling surgeons to achieve more precise and complete tumor resection. By conjugating CTX to NIR fluorophores, researchers have developed powerful imaging agents that "paint" tumors, allowing for clear visual differentiation between malignant and healthy tissue during surgery. This document provides an overview of the application, quantitative data, and detailed protocols for using this compound-based conjugates in NIR fluorescence-guided surgery.
Mechanism of Action & Targeting Specificity
The precise molecular mechanism of this compound's tumor specificity is an area of active research, but several key targets have been identified. It is generally understood that CTX binds to a membrane-bound protein complex on the surface of cancer cells.
-
Matrix Metalloproteinase-2 (MMP-2): A primary target for CTX is MMP-2, a zinc-dependent endopeptidase overexpressed in many tumors, including glioma. MMP-2 is involved in the degradation of the extracellular matrix, which facilitates tumor invasion and metastasis. CTX binding to MMP-2 can inhibit the enzyme's activity and reduce the invasive potential of glioma cells.
-
Annexin A2: This calcium-dependent phospholipid-binding protein has also been identified as a binding partner for CTX on the surface of tumor and endothelial cells.
-
Other Potential Targets: Other proteins, such as chloride channel-3 (ClC-3), may be part of the macromolecular complex to which CTX binds.
This multi-target binding affinity contributes to the broad applicability of CTX across various cancer types, including glioblastoma, medulloblastoma, prostate cancer, sarcoma, and melanoma.
Data Summary: this compound-NIR Conjugates
Several this compound-NIR conjugates have been developed for preclinical and clinical investigation. The choice of fluorophore is critical, as its spectral properties must fall within the NIR window (typically 650-900 nm) to maximize tissue penetration and minimize autofluorescence.
Table 1: Overview of Common this compound-NIR Conjugates
| Conjugate Name | Targeting Moiety | NIR Fluorophore | Status / Application | Reference(s) |
|---|---|---|---|---|
| BLZ-100 (Tozuleristide) | Synthetic this compound | Indocyanine Green (ICG) | Phase 2/3 Clinical Trials for CNS cancers | |
| CTX:Cy5.5 | This compound | Cyanine 5.5 | Preclinical Research | |
| IRDye 800CW-CTX | This compound | IRDye 800CW | Preclinical Research |
| CTX-Nanoparticles | this compound | Various (e.g., ICG) | Preclinical Research | |
Table 2: Quantitative Binding and Efficacy Data
| Parameter | Value | Cell Line / Model | Target(s) | Reference(s) |
|---|---|---|---|---|
| Binding Affinity (Kd) | 4–9 nM (High Affinity) | Glioma Cell Lines | Multiple CTX-sensitive receptors | |
| Binding Affinity (Kd) | 0.5–1 µM (Low Affinity) | Glioma Cell Lines | Multiple CTX-sensitive receptors |
| Inhibition (IC₅₀) | 184 nM | Glioma Cell Migration | MMP-2 | |
Table 3: Summary of BLZ-100 (Tozuleristide) Clinical Trial Data
| Phase | Cancer Type(s) | Dose Range | Key Findings | Reference(s) |
|---|---|---|---|---|
| Phase 1 | Glioma, Skin Cancer, Sarcoma | 1 mg to 18 mg | Well-tolerated, no maximum tolerated dose (MTD) identified. | |
| Phase 1 | Pediatric CNS Tumors | N/A | Favorable safety and tolerability profile. | |
| Phase 1 | Skin Cancer | 1, 3, 6, 12, 18 mg | Positive fluorescence observed in basal cell carcinomas and melanomas. |
| General | Multiple | N/A | Short serum half-life with prolonged fluorescence in tumor tissue, indicating specific binding and retention. | |
Experimental Protocols
The following protocols are generalized methodologies based on published literature for the synthesis, in vitro validation, and in vivo application of this compound-NIR conjugates.
Protocol 1: Synthesis of this compound-NIR Conjugate (NHS-Ester Chemistry)
This protocol describes a common method for conjugating a NIR dye containing an N-hydroxysuccinimide (NHS) ester to the primary amines (lysine residues and N-terminus) of this compound.
Materials:
-
This compound (synthetic or recombinant)
-
NIR Fluorophore with NHS-ester functional group (e.g., Cy5.5-NHS ester, IRDye 800CW NHS ester)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer: 50-100 mM Sodium Bicarbonate or PBS, pH 8.5
-
Purification System: Dialysis cassette (MWCO 3,500 Da) or size-exclusion chromatography
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in the reaction buffer to a final concentration of 1-2 mg/mL.
-
Immediately before use, dissolve the NIR dye-NHS ester in a small volume of anhydrous DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the dissolved NIR dye-NHS ester to the this compound solution. A molar ratio of dye-to-peptide between 2:1 and 5:1 is a common starting point to optimize for mono-labeled conjugates.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.
-
-
Purification:
-
To remove unconjugated dye, transfer the reaction mixture to a dialysis cassette.
-
Perform dialysis against PBS (pH 7.4) at 4°C. Change the PBS buffer at least 3 times over 8-12 hours.
-
Alternatively, use size-exclusion chromatography to separate the conjugate from free dye.
-
-
Characterization & Storage:
-
Determine the concentration and degree of labeling using UV-Vis spectrophotometry.
-
Verify purity and conjugation using HPLC and/or mass spectrometry.
-
Store the purified conjugate in a sterile, low-protein-binding solution at 4°C (short-term) or -80°C (long-term).
-
Protocol 2: In Vitro Cell Binding Assay
This assay confirms that the synthesized conjugate retains its ability to specifically bind to target cancer cells.
Materials:
-
Target cancer cell line (e.g., U87MG, 9L gliosarcoma).
-
Negative control cell line (e.g., primary fibroblasts).
-
Complete cell culture medium.
-
Purified this compound-NIR conjugate.
-
Unconjugated (native) this compound for blocking experiment.
-
Fluorescence microscope with appropriate NIR filters.
-
Multi-well imaging plates.
Procedure:
-
Cell Seeding: Plate target and control cells in separate wells of a multi-well imaging plate and allow them to adhere overnight.
-
Incubation:
-
Remove culture medium and wash cells gently with PBS.
-
Add fresh medium containing the this compound-NIR conjugate (e.g., 1-5 µM) to the wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Blocking (Specificity Control):
-
In a separate set of wells with target cells, pre-incubate with a 50- to 100-fold molar excess of unconjugated this compound for 30 minutes before adding the this compound-NIR conjugate.
-
-
Washing & Imaging:
-
Remove the incubation medium and wash the cells 2-3 times with cold PBS to remove unbound conjugate.
-
Add fresh PBS or imaging buffer to the wells.
-
Visualize the cells using a fluorescence microscope. Positive binding will be indicated by a strong NIR signal from the target cells, which is absent or significantly reduced in control cells and in the blocked group.
-
Protocol 3: In Vivo Animal Imaging for NIR-Guided Surgery
This protocol outlines the use of a this compound-NIR conjugate in a tumor-bearing animal model to simulate fluorescence-guided surgery.
Materials:
-
Immunocompromised mice (e.g., athymic nu/nu) with established tumor xenografts (e.g., subcutaneous or orthotopic glioma).
-
Sterile, purified this compound-NIR conjugate.
-
Anesthesia (e.g., isoflurane).
-
In vivo NIR fluorescence imaging system.
-
Surgical tools.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse according to an approved animal care protocol.
-
Conjugate Administration: Administer the this compound-NIR conjugate via intravenous (e.g., tail vein) or retro-orbital injection. The optimal dose must be determined empirically but often ranges from 1-10 mg/kg.
-
Imaging Time-Course:
-
Acquire whole-body NIR fluorescence images at various time points post-injection (e.g., 1, 4, 12, 24, 48 hours) to determine the optimal window for tumor-to-background signal ratio.
-
Peak tumor fluorescence with clearance from background tissues often occurs between 24 and 48 hours.
-
-
Simulated Fluorescence-Guided Surgery:
-
At the optimal imaging time point, place the anesthetized animal under the NIR imaging system.
-
Make a skin incision to expose the tumor.
-
Use the real-time fluorescence signal to guide the surgical resection, clearly identifying the tumor margins that "glow" under NIR illumination.
-
-
Post-Resection Imaging:
-
After removing the primary tumor mass, image the surgical cavity to detect any residual fluorescent tissue that may have been missed.
-
Image the resected tumor ex vivo to confirm the signal originated from the malignant tissue.
-
-
Validation (Optional):
-
Perform histological analysis on the resected tissue and surrounding margins to correlate fluorescence with pathology.
-
The integrity of the BBB can be assessed by perfusing with Evan's Blue dye prior to sacrifice.
-
References
- 1. This compound—A Multimodal Imaging Platform for Targeting Glioma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound, a scorpion-derived peptide, specifically binds to gliomas and tumors of neuroectodermal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-directed CAR T cells for specific and effective targeting of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating Chemotherapeutic Agents to Chlorotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotoxin (CTX), a 36-amino acid peptide derived from the venom of the scorpion Leiurus quinquestriatus, has emerged as a promising targeting moiety for the specific delivery of therapeutic agents to cancer cells, particularly glioma.[1][2] Its ability to selectively bind to matrix metalloproteinase-2 (MMP-2) and Annexin A2, proteins overexpressed on the surface of various tumor cells, makes it an ideal candidate for targeted cancer therapy.[3][4] This document provides detailed application notes and experimental protocols for the conjugation of chemotherapeutic agents to this compound, offering a guide for researchers in the development of novel targeted drug delivery systems.
Conjugation Strategies
Several strategies have been developed to conjugate chemotherapeutic drugs to this compound. These can be broadly categorized into two main approaches:
-
Direct Conjugation: This involves the formation of a direct covalent bond between the chemotherapeutic agent and this compound, often through a chemical linker. Common methods include:
-
Amide Coupling (NHS-ester chemistry): This widely used method involves the reaction of an N-hydroxysuccinimide (NHS) ester-activated drug with the primary amine groups (lysine residues or the N-terminus) of this compound.[5]
-
Click Chemistry: This bioorthogonal reaction, typically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers high specificity and efficiency. It requires the modification of both the drug and this compound with corresponding azide and alkyne functional groups.
-
-
Nanoparticle-Mediated Delivery: In this approach, both the chemotherapeutic agent and this compound are attached to a nanoparticle carrier. This strategy can enhance drug solubility, improve pharmacokinetic profiles, and allow for higher drug loading. Examples of nanoparticles used include:
-
Graphene Oxide (GO): GO nanosheets possess a large surface area for drug loading via π-π stacking and can be functionalized with this compound for targeted delivery.
-
Mesoporous Silica Nanoparticles (MSNs): MSNs have a porous structure that can be loaded with drugs and capped with gatekeepers. The surface can be decorated with this compound for tumor targeting.
-
Data Presentation: Quantitative Analysis of this compound Conjugates
The following tables summarize key quantitative data from studies on this compound-chemotherapeutic agent conjugates.
Table 1: Drug Loading and Encapsulation Efficiency of Nanoparticle-Based Systems
| Nanoparticle System | Chemotherapeutic Agent | Drug Loading Capacity | Encapsulation Efficiency (%) | Reference |
| Graphene Oxide (GO) | Doxorubicin | 570 mg/g of CTX-GO | Not Reported | |
| Mesoporous Silica Nanoparticles (MSNs) | Paclitaxel | Not Reported | ~87.3% | |
| Silk Fibroin Nanoparticles | Paclitaxel | 0.12 ± 0.02% w/w | 1.00 ± 0.19% |
Table 2: In Vitro Drug Release from Nanoparticle-Based Systems
| Nanoparticle System | Chemotherapeutic Agent | Release Conditions | Cumulative Release | Time Point | Reference |
| This compound-Graphene Oxide (CTX-GO) | Doxorubicin | pH 5.0 | ~30% | 72 hours | |
| This compound-Graphene Oxide (CTX-GO) | Doxorubicin | pH 7.4 | ~15% | 72 hours | |
| This compound-Mesoporous Silica Nanoparticles (CHX-PTX@BMPH-MPMSN) | Paclitaxel | pH 5.0 | 11.8% | 48 hours | |
| Mesoporous Silica Nanoparticles (PTX@BMPH-MPMSN) | Paclitaxel | pH 5.0 | 42.2% | 48 hours |
Table 3: Cytotoxicity of this compound Conjugates
| Conjugate/System | Cell Line | IC50 Value | Reference |
| CTX-GO/Doxorubicin | C6 Glioma | Significantly lower than free Doxorubicin | |
| Paclitaxel-loaded SCK nanoparticles | KB cells | 0.021 µM (2h), 0.004 µM (72h) | |
| Free Paclitaxel | KB cells | 0.046 µM (2h), 0.003 µM (72h) | |
| TM-601 (CTX) | A549 (Lung Cancer) | 18.2 nM | |
| TM-601 (CTX) | U87-MG (Glioblastoma) | 10.7 nM |
Experimental Protocols
Protocol 1: Conjugation of Doxorubicin to this compound via Click Chemistry
This protocol is adapted from a study that conjugated a natural peptide analogue of this compound, Lqh-8/6, to Doxorubicin.
1.1. Synthesis of Alkyne-Modified Doxorubicin (Doxorubicin-Alkyne)
-
Dissolve Doxorubicin hydrochloride (21 mg, 36.26 µmol) in methanol (10 mL).
-
Add triethylamine (20 µL, 144.4 µmol, 4 eq) followed by propargyl chloroformate (10 µL, 108.7 µmol, 3 eq).
-
Stir the solution at room temperature for 5 minutes.
-
Evaporate the solvents under reduced pressure.
-
Redissolve the product in dichloromethane (DCM) and wash sequentially with 1 M HCl and a saturated solution of NaHCO₃.
-
Dry the organic phase over MgSO₄, filter, and evaporate to yield Doxorubicin-alkyne as an orange solid.
-
Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (MS).
1.2. Synthesis of Azide-Modified this compound (CTX-Azide)
Note: A detailed protocol for the direct azidation of this compound was not found in a single source. The following is a general procedure for introducing an azide group to a peptide.
-
Synthesize or procure this compound with a C-terminal lysine or a lysine residue at a non-critical binding site.
-
Dissolve the modified this compound in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Add a 10-fold molar excess of an azide-containing NHS ester (e.g., Azido-PEG4-NHS Ester) dissolved in dimethylformamide (DMF).
-
React for 2-4 hours at room temperature with gentle stirring.
-
Purify the CTX-azide conjugate by size-exclusion chromatography or dialysis to remove unreacted reagents.
-
Characterize the product by MS to confirm the addition of the azide group.
1.3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve CTX-azide (1 eq) in a 1:1 mixture of water and DMF.
-
Add a 10-fold molar excess of Doxorubicin-alkyne dissolved in a 1:1 mixture of methanol and DCM.
-
Prepare fresh stock solutions of 100 mM CuSO₄·5H₂O in water and 100 mM sodium ascorbate in water.
-
Add 5 equivalents of the CuSO₄ solution and 5 equivalents of the sodium ascorbate solution to the reaction mixture.
-
Sonicate the solution and incubate at 35°C for 48 hours.
-
Purify the final this compound-Doxorubicin conjugate by RP-HPLC.
-
Characterize the conjugate by MS and assess its purity by analytical HPLC.
Protocol 2: Preparation of this compound-Functionalized Paclitaxel-Loaded Mesoporous Silica Nanoparticles (CHX-PTX@MSNs)
This protocol is based on the work describing pH-responsive paclitaxel delivery to glioblastoma.
2.1. Synthesis of Mesoporous Silica Nanoparticles (MSNs)
Note: The synthesis of the initial maleimide-functionalized MSNs (BMPH-MPMSN) is a multi-step process. A simplified overview is provided here.
-
Synthesize MSNs using a template-based method (e.g., with cetyltrimethylammonium bromide as the template).
-
Functionalize the MSN surface with mercaptopropyl groups.
-
React the mercaptopropyl-functionalized MSNs with N-β-maleimidopropionic acid hydrazide (BMPH) to obtain BMPH-MPMSN.
2.2. Loading of Paclitaxel (PTX) and Capping
-
Dissolve Paclitaxel (14.07 mg) in 3 mL of dichloromethane (DCM).
-
Add 150 mg of BMPH-MPMSN to the PTX solution and stir for 24 hours at room temperature in the dark.
-
Slowly evaporate the DCM.
-
Add 3 mL of PBS (10 mM, pH 7.4) containing 150 mg of β-cyclodextrin monoaldehyde (CD-CHO) and stir for another 20 hours at room temperature in the dark.
-
Centrifuge the mixture, wash three times with PBS and twice with acetonitrile to obtain PTX@BMPH-MPMSN.
2.3. Functionalization with this compound (CHX)
-
Synthesize or procure this compound.
-
Conjugate this compound to an adamantane-amine linker via standard amide coupling.
-
Incubate the adamantane-Chlorotoxin conjugate with the PTX@BMPH-MPMSN. The adamantane moiety will form a host-guest interaction with the cyclodextrin cap, resulting in the surface functionalization of the nanoparticles with this compound.
-
Purify the final CHX-PTX@BMPH-MPMSN by centrifugation and washing.
2.4. Characterization
-
Drug Loading Quantification: Determine the amount of loaded Paclitaxel by dissolving a known amount of the nanoparticles, separating the drug, and quantifying its concentration using UV-Vis spectrophotometry or HPLC.
-
In Vitro Drug Release: Suspend the nanoparticles in buffer solutions at different pH values (e.g., pH 7.4 and pH 5.0) and measure the amount of released Paclitaxel over time using a suitable analytical method.
-
Particle Size and Morphology: Characterize the size and shape of the nanoparticles using dynamic light scattering (DLS) and transmission electron microscopy (TEM).
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound Targets in Glioma
This compound exerts its effects by binding to specific proteins on the surface of glioma cells, primarily Matrix Metalloproteinase-2 (MMP-2) and Annexin A2. These proteins are involved in key signaling pathways that promote tumor invasion and angiogenesis.
Caption: MMP-2 signaling pathway in glioma invasion and angiogenesis.
Caption: Annexin A2 signaling in glioma promoting invasion and angiogenesis.
Experimental Workflow for Evaluating this compound-Drug Conjugates
The following diagram outlines a typical workflow for the synthesis, characterization, and evaluation of this compound-chemotherapeutic agent conjugates.
Caption: General workflow for the development and evaluation of this compound-drug conjugates.
References
- 1. Matrix metalloproteinase-2 regulates vascular patterning and growth affecting tumor cell survival and invasion in GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-functionalized mesoporous silica nanoparticles for pH-responsive paclitaxel delivery to Glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin A2 promotes glioma cell invasion and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin 2A sustains glioblastoma cell dissemination and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing Chlorotoxin as a Molecular Probe for Identifying Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Chlorotoxin (CTX), a 36-amino acid peptide derived from the venom of the scorpion Leiurus quinquestriatus, as a molecular probe for the identification and characterization of cancer stem cells (CSCs). CTX exhibits preferential binding to a variety of tumor cells, particularly those of neuroectodermal origin, while showing minimal affinity for non-neoplastic cells.[1][2][3] This inherent tumor specificity makes it a valuable tool in cancer research and drug development.[3]
CTX's primary molecular target is Matrix Metalloproteinase-2 (MMP-2), a cell surface enzyme often overexpressed in malignant tumors and implicated in invasion and metastasis.[4] Other identified binding partners include Neuropilin-1 (NRP1) and Annexin A2, which are also involved in tumor progression. The ability of CTX to bind to these surface markers allows for the selective targeting of cancer cells, including the subpopulation of cancer stem cells that are often responsible for tumor initiation, recurrence, and therapeutic resistance.
This document outlines the signaling pathways associated with CTX binding, presents key quantitative data on its binding affinity, and provides detailed protocols for its application in experimental settings.
Data Presentation
Table 1: Quantitative Binding Affinity of this compound to Target Proteins
| Target Protein | Cell Line(s) | Method | Dissociation Constant (Kd) / IC50 | Reference(s) |
| MMP-2 | Glioma cells | Enzyme-linked immunosorbent assay | 115 nM (50% binding) | |
| MMP-2 | Recombinant | Flow Cytometry-based bead assay | 0.5 - 0.7 µM | |
| Neuropilin-1 | Recombinant | Flow Cytometry-based bead assay | 0.5 - 0.7 µM | |
| Neuropilin-1 | - | - | ~240 nM | |
| Glioma Cells | Glioma cell lines | Radioligand binding assay | High affinity: 4.2 - 9 nM, Low affinity: 0.5 - 1 µM | |
| A549 (Lung Cancer) | - | Competitive binding assay | 18.2 nM (IC50) | |
| U87-MG (Glioblastoma) | - | Competitive binding assay | 10.7 nM (IC50) | |
| Panc-1 (Pancreatic Cancer) | - | Competitive binding assay | 106 nM (IC50) |
Table 2: Inhibitory Effects of this compound on Cancer Cell Functions
| Cell Line | Assay | Concentration | Effect | Reference(s) |
| U251MG, D54MG, U87MG (Glioma) | Transwell migration assay | ~600 nM (IC50) | Moderate inhibition of cell migration | |
| U87-MG (Glioblastoma) | Cell migration assay | 5 µM | 32.9% inhibition | |
| U87-MG (Glioblastoma) | Cell migration assay | 50 µM | 34.6% inhibition | |
| U87-MG (Glioblastoma) | Cell invasion assay | 5 µM | 37% inhibition | |
| U87-MG (Glioblastoma) | Cell invasion assay | 50 µM | 36.7% inhibition | |
| MCF-7, MDA-MB-231 (Breast Cancer) | CCK-8 proliferation assay | 0.05 - 5 µmol/L | Concentration- and time-dependent inhibition of proliferation | |
| MCF-7, MDA-MB-231 (Breast Cancer) | Wound healing & Transwell assays | 0.05 - 5 µmol/L | Inhibition of migration and invasion |
Signaling Pathways and Experimental Workflows
This compound Binding and Downstream Effects
This compound's interaction with cell surface proteins like MMP-2 can modulate downstream signaling pathways involved in cell migration and invasion. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound binding to cancer cell surface targets.
Experimental Workflow: Identification of Cancer Stem Cells using Fluorescently Labeled this compound
This workflow outlines the key steps for identifying and isolating cancer stem cells using a fluorescently labeled this compound conjugate (e.g., CTX-Cy5.5).
Caption: Experimental workflow for identifying and isolating CSCs with fluorescent CTX.
Experimental Protocols
Protocol 1: In Vitro Staining of Cancer Cells with Fluorescently Labeled this compound for Flow Cytometry
Objective: To identify and quantify the population of cancer cells that bind to this compound using flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., U87-MG glioblastoma cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation solution (e.g., Trypsin-EDTA or Accutase)
-
Fluorescently labeled this compound (e.g., CTX:Cy5.5)
-
Bovine Serum Albumin (BSA)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Preparation: a. Culture cancer cells to 70-80% confluency. b. Aspirate the culture medium and wash the cells once with PBS. c. Add cell dissociation solution and incubate at 37°C until cells detach. d. Neutralize the dissociation solution with complete medium and transfer the cell suspension to a conical tube. e. Centrifuge at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in cold PBS containing 1% BSA (staining buffer). f. Count the cells and adjust the concentration to 1 x 10^6 cells/mL in staining buffer.
-
Staining: a. Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each FACS tube. b. Add the fluorescently labeled this compound conjugate to the desired final concentration (e.g., 100 nM). Include an unstained control tube. c. Incubate on ice for 30-60 minutes, protected from light.
-
Washing: a. Add 1 mL of cold staining buffer to each tube and centrifuge at 300 x g for 5 minutes. b. Aspirate the supernatant and repeat the wash step twice. c. After the final wash, resuspend the cell pellet in 300-500 µL of staining buffer.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer using the appropriate laser and filter settings for the fluorophore used. b. Gate on the live cell population based on forward and side scatter. c. Quantify the percentage of CTX-positive cells and the mean fluorescence intensity.
Protocol 2: In Vivo Imaging of Tumors using this compound-Based Probes
Objective: To visualize tumor margins and metastases in a preclinical animal model using a near-infrared (NIR) fluorescently labeled this compound. This technique is often referred to as "Tumor Paint".
Materials:
-
Tumor-bearing animal model (e.g., mouse with xenografted human glioma)
-
This compound conjugated to a NIR fluorophore (e.g., CTX:Cy5.5)
-
Sterile PBS for injection
-
In vivo imaging system capable of detecting NIR fluorescence
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Probe Administration: a. Prepare the CTX-NIR probe solution in sterile PBS to the desired concentration. A typical dose for mice is in the range of 1-5 nmol per animal. b. Anesthetize the tumor-bearing mouse. c. Administer the probe via intravenous (tail vein) injection.
-
Imaging: a. At various time points post-injection (e.g., 24, 48, 72 hours), anesthetize the mouse and place it in the in vivo imaging system. b. Acquire whole-body fluorescence images using the appropriate excitation and emission filters for the NIR fluorophore. c. Co-register the fluorescence signal with a photographic image of the animal.
-
Ex Vivo Analysis (Optional): a. After the final imaging time point, euthanize the animal. b. Surgically excise the tumor and other organs of interest (e.g., brain, liver, kidneys). c. Image the excised tissues using the in vivo imaging system to confirm the in vivo signal and assess biodistribution. d. Tissues can then be processed for histology to correlate fluorescence with tumor pathology.
Protocol 3: Cell Migration/Invasion Assay (Transwell Assay)
Objective: To assess the inhibitory effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell line
-
Serum-free cell culture medium
-
Complete cell culture medium (containing serum as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
For invasion assay: Matrigel or a similar basement membrane matrix
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Preparation of Inserts: a. For invasion assays, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify according to the manufacturer's instructions. For migration assays, this step is omitted. b. Rehydrate the inserts by adding serum-free medium to the top and bottom chambers and incubate for at least 30 minutes at 37°C.
-
Cell Seeding: a. Harvest and resuspend cancer cells in serum-free medium at a concentration of 1 x 10^5 cells/mL. b. In separate tubes, pre-incubate the cell suspension with various concentrations of this compound (e.g., 0, 100, 500, 1000 nM) for 30 minutes at 37°C. c. Remove the rehydration medium from the inserts. d. Add 500 µL of complete medium (chemoattractant) to the bottom chamber of the 24-well plate. e. Add 200 µL of the pre-incubated cell suspension to the top chamber of each insert.
-
Incubation: a. Incubate the plate at 37°C in a CO2 incubator for 12-48 hours (the optimal time should be determined empirically for the specific cell line).
-
Staining and Quantification: a. After incubation, carefully remove the medium from the top chamber. b. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes. d. Stain the fixed cells with Crystal Violet solution for 15-20 minutes. e. Gently wash the inserts with water to remove excess stain and allow them to air dry. f. Image the stained cells on the underside of the membrane using a microscope. g. Count the number of migrated/invaded cells in several random fields of view for each condition. Calculate the percentage of inhibition relative to the untreated control.
References
Application Notes and Protocols for Generating Chlorotoxin Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the generation of chlorotoxin (CTX) fusion proteins. CTX, a 36-amino acid peptide derived from scorpion venom, has garnered significant interest for its ability to selectively bind to tumor cells, particularly gliomas.[1][2] Fusion of CTX to other proteins or peptides can enhance its therapeutic or diagnostic potential. These notes are intended for professionals in research and drug development.
I. Overview of this compound Fusion Proteins
This compound's inherent tumor-targeting properties make it an attractive candidate for creating fusion proteins designed for targeted drug delivery, tumor imaging, and enhanced cancer therapy.[1][3] Common fusion partners include:
-
Antibody Fc domains (e.g., IgG-Fc): To increase serum half-life and potentially mediate effector functions.[4]
-
Toxins (e.g., Gelonin): For targeted killing of cancer cells.
-
Fluorescent Proteins (e.g., EGFP): For tumor visualization and tracking.
-
Affinity Tags (e.g., His-tag, GST-tag): To facilitate purification.
The choice of fusion partner depends on the desired application. For instance, CTX fused to IgG-Fc has been shown to inhibit glioblastoma cell motility. Similarly, a gelonin-CTX fusion protein has demonstrated augmented tumoricidal effects in glioma cells.
II. Quantitative Data Summary
The following table summarizes key quantitative data from various studies on CTX fusion proteins to provide a comparative overview of expression yields and effective concentrations.
| Fusion Protein | Expression System | Purification Method | Yield | Purity | Effective Concentration | Application | Reference |
| Monomeric CTX-Fc | E. coli BL21(DE3)pLysS | Cobalt Affinity Chromatography | Not Specified | >95% | 300 nM | Inhibition of glioblastoma cell proliferation and motility | |
| Dimeric CTX-Fc | E. coli | Cobalt Affinity Chromatography | Not Specified | >95% | 300 nM | Inhibition of glioblastoma cell proliferation | |
| Gelonin-CTX | E. coli | Not Specified | Not Specified | Not Specified | Not Specified | Inhibition of protein translation in U-87 MG glioma cells | |
| 6xHis-GST-CTX | E. coli | Immobilized Metal-ion Affinity Chromatography | ~2 mg/L of culture | Not Specified | Not Specified | Inhibition of glioma cell migration | |
| 6xHis-CTX | E. coli | Immobilized Metal-ion Affinity Chromatography | 150-200 µg/L of culture | Not Specified | Not Specified | Inhibition of glioma cell migration | |
| E-CHP | E. coli BL21(DE3) | His Affinity Chromatography | Not Specified | Not Specified | Not Specified | Inhibition of glioma cell proliferation and promotion of apoptosis |
III. Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the generation and characterization of CTX fusion proteins.
A. Protocol 1: Construction of this compound Fusion Protein Expression Vector
-
Gene Synthesis and Codon Optimization: The DNA sequence encoding the this compound peptide and the desired fusion partner should be synthesized. For expression in E. coli, the sequence should be codon-optimized to enhance protein expression levels.
-
Vector Selection: Choose a suitable bacterial expression vector, such as a pET series vector, which allows for inducible expression under the control of a T7 promoter. The vector should also contain a selectable marker, such as an ampicillin resistance gene.
-
Cloning:
-
Amplify the synthesized gene using polymerase chain reaction (PCR) with primers that add appropriate restriction sites to the ends of the gene.
-
Digest both the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested gene into the linearized vector using T4 DNA ligase.
-
Transform the ligation mixture into a competent E. coli strain (e.g., DH5α) for plasmid propagation.
-
-
Verification: Select colonies and isolate the plasmid DNA. Verify the correct insertion of the gene by restriction digestion and DNA sequencing.
B. Protocol 2: Expression of this compound Fusion Proteins in E. coli
-
Transformation: Transform the verified expression plasmid into a suitable expression strain of E. coli, such as BL21(DE3)pLysS.
-
Culture Growth:
-
Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin).
-
Grow the culture overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
-
Induction of Protein Expression:
-
Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Continue to culture the cells overnight at a lower temperature, such as 16°C, to enhance protein solubility.
-
-
Cell Harvest: Harvest the bacterial cells by centrifugation. The cell pellet can be stored at -80°C until further processing.
C. Protocol 3: Purification of His-tagged this compound Fusion Proteins
This protocol is suitable for CTX fusion proteins that are expressed as inclusion bodies.
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the cell pellet in a lysis buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion bodies to remove contaminating proteins.
-
-
Solubilization and Refolding:
-
Dissolve the washed inclusion bodies in a strong denaturing buffer, such as 6 M guanidinium-HCl containing 0.1 M Tris-HCl (pH 8.5).
-
Reduce the disulfide bonds by adding a reducing agent.
-
Refold the protein by dialysis or rapid dilution into a refolding buffer. An effective refolding buffer for CTX contains 0.5 M L-arginine, 1.0 mM EDTA, and 2.0 mM oxidized glutathione at pH 8.5.
-
-
Affinity Chromatography:
-
Equilibrate a cobalt or nickel-nitrilotriacetic acid (Ni-NTA) resin column with a binding buffer.
-
Load the refolded protein solution onto the column.
-
Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the fusion protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
-
Dialysis and Storage: Dialyze the eluted protein against phosphate-buffered saline (PBS) to remove imidazole. Store the purified protein at -80°C.
D. Protocol 4: Characterization of this compound Fusion Proteins
1. SDS-PAGE and Western Blotting:
-
Analyze the purity and molecular weight of the fusion protein using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Confirm the identity of the protein by Western blotting using an antibody specific to the fusion partner (e.g., anti-human IgG for Fc fusions).
2. Cell Migration Assay:
-
This assay assesses the ability of the CTX fusion protein to inhibit the migration of cancer cells.
-
Seed glioma cells (e.g., U87-MG) into the upper chamber of a Transwell insert.
-
Add the CTX fusion protein at various concentrations to the lower chamber.
-
Incubate for a sufficient time to allow cell migration.
-
Stain and count the cells that have migrated to the lower surface of the insert. A significant reduction in migrated cells in the presence of the fusion protein indicates inhibitory activity.
3. Internalization Assay:
-
This assay determines if the CTX fusion protein is internalized by target cells.
-
Label the cell surface proteins with biotin.
-
Incubate the cells with the CTX fusion protein (e.g., 300 nM M-CTX-Fc) at 37°C for 1 hour to allow for internalization.
-
Remove surface-bound proteins.
-
Lyse the cells and precipitate the internalized biotinylated proteins using avidin agarose.
-
Analyze the precipitate by Western blotting using an antibody against the fusion partner to detect the internalized fusion protein.
IV. Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Experimental workflow for generating CTX fusion proteins.
Caption: Signaling pathway of CTX-Fc internalization.
References
- 1. This compound: Structure, activity, and potential uses in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A C-Terminal Fragment of this compound Retains Bioactivity and Inhibits Cell Migration [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound Fused to IgG-Fc Inhibits Glioblastoma Cell Motility via Receptor-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Stability of Chlorotoxin Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotoxin (CTX) is a 36-amino acid peptide derived from the venom of the scorpion Leiurus quinquestriatus. Its inherent ability to selectively bind to tumor cells, particularly gliomas, has made it a promising targeting ligand for the development of conjugates for cancer imaging and therapy.[1] These bioconjugates, often linking CTX to near-infrared fluorescent (NIRF) dyes, nanoparticles, or cytotoxic drugs, must exhibit sufficient stability in biological environments to ensure they reach their target and exert their intended effect.[2][3]
The stability of a peptide conjugate is a critical determinant of its pharmacokinetic profile, efficacy, and safety.[4][5] Susceptibility to proteolytic degradation in the bloodstream can lead to premature clearance, reduced tumor accumulation, and potential off-target effects. Therefore, rigorous evaluation of conjugate stability is a cornerstone of preclinical development.
These application notes provide detailed protocols for assessing the in vitro and in vivo stability of this compound conjugates, enabling researchers to characterize and compare different conjugate designs.
Key Stability Evaluation Methods
The overall stability of a CTX conjugate is typically assessed through two complementary approaches:
-
In Vitro Serum Stability: This method evaluates the susceptibility of the conjugate to enzymatic degradation by proteases present in blood serum. It is a rapid and effective way to screen different conjugate formulations and chemical modifications designed to enhance stability.
-
In Vivo Half-Life Determination: This method measures the time it takes for the concentration of the conjugate to decrease by half in the circulatory system of a living organism. It provides a more comprehensive assessment of stability, accounting for not only proteolytic degradation but also metabolism, tissue distribution, and excretion.
Experimental Protocols
Protocol 1: In Vitro Serum/Plasma Stability Assay
This protocol details the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of intact CTX conjugate remaining after incubation in serum.
Objective: To determine the rate of proteolytic degradation of a CTX conjugate in a simulated physiological environment.
Materials and Reagents:
-
CTX conjugate (lyophilized powder, purity >95%)
-
Human or mouse serum/plasma (pooled, commercially available)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Precipitating Solution: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or ice-cold ethanol.
-
HPLC Mobile Phase A: 0.1% (v/v) TFA in water
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in ACN
-
Low-bind microcentrifuge tubes
-
Incubator or water bath at 37°C
-
RP-HPLC system with a C18 column and UV or fluorescence detector
Procedure:
-
Preparation of Stock Solution: Dissolve the CTX conjugate in DMSO to a final concentration of 1 mg/mL.
-
Serum Preparation: Thaw the serum at 37°C. To remove cryoprecipitates, centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant and pre-warm to 37°C before use.
-
Incubation:
-
Spike the pre-warmed serum with the CTX conjugate stock solution to a final concentration of 50-100 µg/mL. Ensure the final DMSO concentration is less than 1% to avoid impacting enzyme activity.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 1, 3, 6, 12, 24 hours), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture. The 0-hour sample serves as the 100% control.
-
-
Protein Precipitation:
-
To the collected aliquot, add 2-3 volumes (e.g., 100-150 µL) of the ice-cold precipitating solution (ACN with 0.1% TFA).
-
Vortex vigorously for 30-60 seconds to ensure complete precipitation of serum proteins.
-
Centrifuge at >13,000 x g for 5-10 minutes at 4°C.
-
-
Sample Analysis by RP-HPLC:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a defined volume (e.g., 20 µL) onto the C18 column.
-
Elute the sample using a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes).
-
Monitor the elution profile at a wavelength appropriate for the peptide (e.g., 220 nm) or the conjugated moiety (e.g., fluorescence detector for a NIRF dye).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact CTX conjugate based on the retention time of the 0-hour sample.
-
Integrate the peak area for the intact conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour sample.
-
The half-life (t₁/₂) can be determined by plotting the percentage of remaining conjugate versus time and fitting the data to a one-phase decay model.
-
Protocol 2: In Vivo Serum Half-Life Determination
This protocol describes a method to determine the pharmacokinetic profile of a CTX conjugate in an animal model. The example uses a fluorescently labeled conjugate.
Objective: To measure the serum half-life of a CTX conjugate, reflecting its overall stability and clearance in vivo.
Materials and Reagents:
-
CTX conjugate (sterile, endotoxin-free)
-
Animal model (e.g., mice)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Fluorescence imaging system or plate reader
Procedure:
-
Administration: Inject the CTX conjugate intravenously into a cohort of mice (n=3-5 per group).
-
Blood Collection: At specified time points (e.g., 1, 3, 6, 10, 24, 48 hours), collect blood samples from the mice.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Fluorescence Measurement:
-
Pipette the plasma samples into a microplate.
-
Measure the fluorescent intensity of each sample using an imaging system or plate reader with appropriate excitation/emission wavelengths for the conjugated fluorophore (e.g., Cy5.5).
-
-
Data Analysis:
-
Plot the mean fluorescent intensity versus time.
-
Calculate the serum half-life (t₁/₂) using the formula: t₁/₂ = ln(2)/λ, where λ is the elimination rate constant determined from the decay curve.
-
Data Presentation: Stability of Modified this compound Conjugates
Chemical modifications to the CTX peptide, such as cyclization or amino acid substitution, have been explored to improve stability and create more homogenous (mono-labeled) products. The tables below summarize comparative stability data from published studies.
Table 1: In Vitro Serum Stability of Linear vs. Cyclized this compound
This table compares the resistance to proteolytic degradation in human serum over 24 hours.
| This compound Form | % Intact Peptide Remaining (24h incubation at 37°C) | Reference |
| Linear CTX | ~70% | |
| Cyclized CTX | ~90% |
Table 2: In Vivo Serum Half-Life of this compound-Cy5.5 Conjugates
This table shows the impact of cyclization on the in vivo clearance of a Cy5.5-labeled CTX conjugate.
| CTX Conjugate | Serum Half-Life (t₁/₂) | Reference |
| Linear CTX-Cy5.5 | ~14 hours | |
| Cyclized CTX-Cy5.5 | ~11 hours |
Conclusion
The protocols and data presented here provide a framework for the systematic evaluation of this compound conjugate stability. Assessing both in vitro proteolytic degradation and in vivo half-life is essential for understanding a conjugate's behavior and for selecting lead candidates for further development. By employing these standardized methods, researchers can effectively compare different CTX constructs and rationally design next-generation conjugates with optimized properties for cancer targeting.
References
- 1. This compound: A Helpful Natural Scorpion Peptide to Diagnose Glioma and Fight Tumor Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Bio-imaging Using this compound-based Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-conjugated onconase as a potential anti-glioma drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chlorotoxin for Targeted Gene Therapy Delivery
For: Researchers, scientists, and drug development professionals
Introduction
Gene therapy holds immense promise for treating a variety of genetic and acquired diseases, including cancers like glioma. A significant challenge in gene therapy is the development of safe and effective vectors that can deliver therapeutic genes specifically to target cells while avoiding off-target effects. Chlorotoxin (CTX), a 36-amino acid peptide derived from the venom of the deathstalker scorpion (Leiurus quinquestriatus), has emerged as a promising targeting ligand for cancers of neuroectodermal origin, particularly glioblastoma (GBM).[1][2][3]
CTX exhibits a high affinity for specific cell surface proteins, such as matrix metalloproteinase-2 (MMP-2) and Neuropilin-1 (NRP1), which are overexpressed on the surface of glioma cells but not on healthy brain cells.[1][4] This specificity allows for the targeted delivery of therapeutic payloads. By conjugating CTX to various nanocarriers loaded with genetic material, researchers can create nanovectors that selectively bind to and are internalized by tumor cells, enhancing the efficiency of gene delivery and minimizing systemic toxicity.
These application notes provide an overview of the principles, applications, and protocols for utilizing this compound in the targeted delivery of gene therapies.
Principle of this compound-Mediated Targeting
This compound's targeting ability is attributed to its specific binding to cell surface receptors that are upregulated in glioma and other tumors.
-
Primary Target - Matrix Metalloproteinase-2 (MMP-2): CTX has been shown to interact specifically with MMP-2 isoforms on the surface of glioma cells. MMP-2 is an enzyme involved in the breakdown of the extracellular matrix, which facilitates tumor invasion and metastasis. While some early reports suggested CTX inhibits MMP-2's enzymatic activity, more recent studies indicate it binds to the enzyme, potentially allosterically, facilitating internalization without necessarily inhibiting its function.
-
Other Potential Targets: Studies have also identified Neuropilin-1 (NRP1) as a binding partner for CTX. The interaction with a complex of cell surface proteins, including MMP-2, allows for receptor-mediated endocytosis of the CTX-conjugated nanovector, delivering the genetic payload into the cancer cell.
The general mechanism involves the systemic administration (e.g., intravenous injection) of the CTX-nanovector complex. The nanovector circulates and, due to the targeting ligand (CTX), preferentially accumulates at the tumor site and is internalized by cancer cells, leading to the expression of the therapeutic gene.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-directed CAR T cells for specific and effective targeting of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Helpful Natural Scorpion Peptide to Diagnose Glioma and Fight Tumor Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound binds to both matrix metalloproteinase 2 and neuropilin 1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Production of Chlorotoxin
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to overcome challenges in the large-scale production of Chlorotoxin (CTX).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the large-scale production of this compound.
| Question | Answer |
| What is the most common expression system for recombinant this compound? | Escherichia coli (E. coli) is the most frequently used expression system for recombinant this compound due to its rapid growth, high-yield potential, and well-established genetic manipulation techniques. |
| Why is the formation of four disulfide bonds in this compound a major challenge? | The correct formation of the four disulfide bonds is critical for the proper three-dimensional structure and biological activity of this compound.[1] Incorrect disulfide pairing during the refolding process can lead to misfolded, inactive protein and aggregation, significantly reducing the yield of functional product. |
| What are inclusion bodies and why are they a problem in this compound production? | Inclusion bodies are dense, insoluble aggregates of misfolded protein that often form when expressing recombinant proteins like this compound in E. coli.[1][2][3][4] Their formation necessitates additional processing steps, including solubilization with harsh denaturants and subsequent refolding, which can be inefficient and lead to protein loss. |
| What is the typical yield of recombinant this compound from E. coli? | The yield can vary significantly depending on the expression construct and fermentation conditions. For example, a 6xHis-tagged CTX might yield 150-200 µg per liter of culture, while a GST-6xHis-tagged construct can increase the yield to approximately 2 mg per liter. |
| How can the stability of this compound be enhanced? | While this compound is naturally quite stable, its resistance to proteolytic degradation can be further improved through chemical modifications like backbone cyclization. |
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may be encountered during the large-scale production of this compound.
Expression
Issue: Low Yield of Recombinant this compound
| Possible Cause | Recommended Solution |
| Suboptimal Codon Usage: The codons in the CTX gene may not be optimal for the E. coli expression host. | Synthesize the gene with codons optimized for E. coli to enhance translation efficiency. |
| Toxicity of this compound to E. coli : The expressed peptide may be toxic to the host cells, inhibiting growth and protein production. | Use a tightly regulated expression system (e.g., pBAD) or a specific E. coli strain like BL21-AI to minimize basal expression before induction. |
| Inefficient Induction: Induction conditions (e.g., IPTG concentration, temperature, duration) may not be optimal. | Optimize the IPTG concentration (e.g., 0.1 mM to 1 mM) and lower the induction temperature (e.g., 18-30°C) for a longer duration (e.g., overnight) to improve protein expression and solubility. |
| Plasmid Instability: The expression plasmid may be unstable, leading to a loss of the gene in the cell population. | Ensure consistent antibiotic selection pressure throughout the culture. Use a fresh bacterial colony for inoculation. |
Issue: Formation of Inclusion Bodies
| Possible Cause | Recommended Solution |
| High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation. | Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., IPTG) to slow down the rate of protein expression. |
| Hydrophobic Nature of the Peptide: The intrinsic properties of this compound can promote aggregation. | Express this compound with a highly soluble fusion partner, such as Glutathione-S-Transferase (GST), to enhance the solubility of the fusion protein. |
| Incorrect Disulfide Bond Formation in the Cytoplasm: The reducing environment of the E. coli cytoplasm is not conducive to disulfide bond formation, leading to misfolded protein. | The protein will be expressed in inclusion bodies and will require solubilization and in vitro refolding. |
Purification and Refolding
Issue: Inefficient Purification of His-tagged this compound
| Possible Cause | Recommended Solution |
| Protein Aggregation During Binding: The protein may aggregate while binding to the affinity resin, leading to loss. | Reduce the incubation time for binding to the resin; 30-60 minutes is often sufficient. Include additives in the lysis buffer to reduce aggregation, such as 500 mM NaCl and 5-10 mM β-mercaptoethanol. |
| Inaccessible His-tag: The His-tag may be buried within the misfolded protein structure in inclusion bodies. | Ensure complete solubilization of the inclusion bodies with a strong denaturant (e.g., 6 M guanidine hydrochloride or 8 M urea) before loading onto the affinity column. |
| Column Clogging: Aggregated protein or cell debris can clog the affinity column. | Centrifuge the lysate at a high speed to pellet all insoluble material before loading it onto the column. |
Issue: Poor Refolding Yield and Aggregation
| Possible Cause | Recommended Solution |
| Incorrect Disulfide Bond Formation: Random oxidation of the eight cysteine residues can lead to a mixture of disulfide isomers and aggregation. | Perform a refolding screen to optimize conditions. A common starting point is a redox buffer containing reduced and oxidized glutathione. It is crucial to remove the fusion tag before refolding, as it can interfere with proper disulfide bond formation. |
| Precipitation During Buffer Exchange: The protein may precipitate when the denaturant is removed. | Use a gradual buffer exchange method like dialysis or diafiltration to slowly remove the denaturant. Perform refolding at a low protein concentration to minimize intermolecular interactions that lead to aggregation. |
| Suboptimal Refolding Buffer Conditions: The pH, temperature, or additives in the refolding buffer may not be optimal. | Screen different pH values (typically around 8.0-9.0 for disulfide bond formation) and temperatures (4-25°C). Include additives like L-arginine to suppress aggregation. |
Section 3: Data and Protocols
Quantitative Data Summary
Table 1: Recombinant this compound Yield in E. coli
| Fusion Tag | Yield | Reference |
| 6xHis-tag | 150-200 µg/L | |
| GST-6xHis-tag | ~2 mg/L |
Table 2: Stability of Linear vs. Cyclic this compound in Human Serum
| Peptide Form | % Intact after 24h at 37°C | Reference |
| Linear this compound | ~70% | |
| Cyclic this compound | ~90% |
Experimental Protocols
Protocol 1: Solubilization and S-sulfonation of this compound Inclusion Bodies
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Harvest E. coli cells expressing this compound by centrifugation.
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Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.
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Centrifuge the lysate to pellet the inclusion bodies.
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Resuspend the inclusion body pellet in a solubilization buffer containing 6 M guanidine hydrochloride.
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Add solid sodium sulfite and sodium tetrathionate to final concentrations of 200 mM and 150 mM, respectively, to S-sulfonate the cysteine residues.
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Incubate with gentle shaking for 2-3 hours at 4°C.
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Clarify the solution by centrifugation before purification.
Protocol 2: In Vitro Refolding of S-sulfonated this compound
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Purify the S-sulfonated this compound precursor using immobilized metal-ion affinity chromatography (IMAC).
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Cleave the fusion tag (e.g., 6xHis-tag) using a site-specific protease like enterokinase. The removal of the tag is critical for correct folding.
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Treat the S-sulfonated CTX with 10 mM dithiothreitol (DTT) for 15 minutes at room temperature to reduce the sulfonate groups.
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Dilute the reduced CTX 10-fold into a pre-chilled refolding buffer (0.5 M L-arginine, 1.0 mM EDTA, 2.0 mM oxidized glutathione, pH 8.5).
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Incubate the refolding mixture at 4°C for 1-2 hours.
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Acidify the solution to pH 3.0 with trifluoroacetic acid (TFA) to stop the refolding reaction.
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Purify the correctly folded this compound using reverse-phase HPLC.
Section 4: Visualizations
References
- 1. Recombinant expression and downstream processing of the disulfide-rich tumor-targeting peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization and Refolding of Inclusion Body Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting low binding specificity of Chlorotoxin conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorotoxin (CTX) conjugates. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on resolving low binding specificity.
Troubleshooting Guides
This section provides systematic approaches to pinpoint and resolve common problems that can lead to low binding specificity of your this compound conjugates.
Problem: High background or non-specific binding in our cell-based assays (e.g., flow cytometry, immunofluorescence).
High background staining can obscure specific signals and lead to misinterpretation of results. This troubleshooting workflow will help you identify and mitigate the source of non-specific binding.
Possible Causes and Solutions:
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Cause 1: Poor Quality of the this compound Conjugate.
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Solution: Before use in binding assays, ensure the purity and integrity of your conjugate. Unconjugated dye, peptide fragments, or aggregated conjugates can all contribute to non-specific binding.
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Quality Control: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess purity and Mass Spectrometry (MS) to confirm the correct molecular weight of the conjugate.[1] Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) can be used to detect aggregates.[2][3] A high-quality conjugate should appear as a single, sharp peak in the HPLC chromatogram.
-
-
-
Cause 2: Suboptimal Assay Conditions.
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Solution: Optimize your experimental protocol to minimize non-specific interactions.
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Blocking: Inadequate blocking of non-specific binding sites on cells or tissue sections is a common cause of high background.[2][4] Increase the concentration or incubation time of your blocking agent. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or normal serum from the species of the secondary antibody (if used).
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Washing: Increase the number and duration of wash steps to remove unbound and weakly bound conjugate. Consider adding a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer to reduce hydrophobic interactions.
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Concentration: High concentrations of the conjugate can lead to increased non-specific binding. Titrate your conjugate to find the optimal concentration that gives a good signal-to-noise ratio.
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Controls: Always include a competition control by co-incubating the labeled conjugate with an excess (e.g., 100-fold) of unlabeled this compound. A significant reduction in signal in the presence of the unlabeled peptide confirms that the binding is specific.
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-
-
Cause 3: Low or Variable Target Expression.
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Solution: Confirm that your target cells express the primary receptors for this compound, namely Matrix Metalloproteinase-2 (MMP-2) and Neuropilin-1 (NRP-1).
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Target Validation: Use techniques like Western Blot, qPCR, or flow cytometry with a validated antibody to confirm the expression of MMP-2 in your cell line.
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Cell Culture Conditions: MMP-2 expression can be influenced by cell confluency, passage number, and media components. Ensure consistent cell culture practices to maintain stable target expression.
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-
Problem: We are observing a weak or no signal in our binding assays.
A weak or absent signal can be equally frustrating. The following workflow will guide you through the most common reasons for low signal intensity.
Possible Causes and Solutions:
-
Cause 1: Inactive or Degraded Conjugate.
-
Solution: Ensure your this compound conjugate is active and has been stored correctly.
-
Storage: Fluorescently labeled conjugates should be protected from light to prevent photobleaching. Store lyophilized conjugates at -20°C or -80°C.
-
Activity Check: If possible, test a new batch of conjugate against an old one on a known positive control cell line.
-
-
-
Cause 2: Suboptimal Assay Protocol.
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Solution: Adjust your protocol to enhance signal detection.
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Incubation Time and Temperature: Increase the incubation time to allow the binding reaction to reach equilibrium. For some conjugates, binding may be temperature-dependent.
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Concentration: The concentration of your conjugate may be too low. Try increasing the concentration, but be mindful of the potential for increased non-specific binding.
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Instrument Settings: Ensure that the settings on your detection instrument (e.g., flow cytometer, fluorescence microscope) are optimized for the fluorophore you are using. This includes selecting the correct lasers and filters, and adjusting the gain or exposure time.
-
-
-
Cause 3: Low Target Antigen Availability.
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Solution: Verify that the target receptors are present and accessible.
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Positive Controls: Use a cell line known to have high expression of MMP-2 (e.g., many glioblastoma cell lines) as a positive control.
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Fixation and Permeabilization (for IHC/IF): The fixation method can mask the epitope that this compound recognizes. You may need to perform antigen retrieval. If you are targeting an intracellular portion of a receptor complex, ensure your permeabilization step is adequate.
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-
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: The primary and most well-established molecular targets of this compound on cancer cells are Matrix Metalloproteinase-2 (MMP-2) and Neuropilin-1 (NRP-1). While other targets like chloride channels and Annexin A2 have been proposed, the interaction with MMP-2 and NRP-1 is most consistently reported.
Q2: What is a typical binding affinity (Kd) for this compound conjugates?
A2: The binding affinity can vary depending on the specific conjugate and the target. However, reported dissociation constants (Kd) for this compound binding to MMP-2 and NRP-1 are in the range of 0.5 to 0.7 µM. Some studies have also identified a high-affinity binding site on glioma cells with a Kd in the low nanomolar range (4-9 nM).
| Ligand | Target | Reported Kd | Cell Line/System |
| This compound | MMP-2 | 0.5 - 0.7 µM | Recombinant Protein |
| This compound | NRP-1 | 0.5 - 0.7 µM | Recombinant Protein |
| 125I-CTX | Glioma Cells | 4 - 9 nM (high affinity) | Glioma Cell Lines |
| 125I-CTX | Glioma Cells | 0.5 - 1 µM (low affinity) | Glioma Cell Lines |
Q3: How does the conjugation process affect this compound's binding?
A3: The conjugation process can significantly impact binding affinity and specificity. This compound has three lysine residues (at positions 15, 23, and 27) and an N-terminal amine that are common sites for conjugation.
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Heterogeneity: Standard NHS-ester chemistry can result in a mixture of mono-, di-, and tri-labeled peptides. This heterogeneity can lead to batch-to-batch variability.
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Site of Conjugation: Modification of a lysine residue that is critical for binding to its target could reduce or abolish activity. However, studies have shown that conjugation to Lys27, in particular, often preserves the binding properties of this compound.
Q4: Can aggregation of my this compound conjugate cause low specificity?
A4: Yes, aggregation is a common issue with peptide-drug conjugates and can lead to non-specific binding and reduced efficacy. Aggregates can interact non-specifically with cell surfaces through hydrophobic or electrostatic interactions. It is crucial to assess the aggregation state of your conjugate using methods like Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).
Q5: What are the key controls I should include in my binding assays?
A5: To ensure the validity of your results, the following controls are essential:
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Unlabeled Competitor: Co-incubation with a 100-fold molar excess of unlabeled this compound should significantly decrease the signal from your labeled conjugate, demonstrating target-specific binding.
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Negative Control Cells: Use a cell line that does not express the target receptors (e.g., some normal fibroblasts) to assess the level of non-specific binding.
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Isotype Control (if applicable): If you are using an antibody-based detection method, an isotype control antibody will help determine non-specific binding of the antibody itself.
-
Vehicle Control: Treat cells with the vehicle buffer used to dissolve your conjugate to account for any effects of the buffer components.
Key Experimental Protocols
Protocol 1: NHS-Ester Conjugation of this compound to a Fluorophore
This protocol describes a general method for labeling this compound with an amine-reactive fluorophore using N-hydroxysuccinimide (NHS) ester chemistry.
Materials:
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This compound peptide
-
Amine-reactive fluorophore (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5
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Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: RP-HPLC system with a C18 column
Procedure:
-
Peptide Preparation: Dissolve this compound in the reaction buffer to a final concentration of 1-10 mg/mL.
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Fluorophore Preparation: Immediately before use, dissolve the NHS-ester fluorophore in a small volume of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
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Conjugation Reaction: Add the dissolved fluorophore to the peptide solution. A molar ratio of 1:1 to 1:5 (peptide:fluorophore) is a good starting point. The optimal ratio should be determined empirically.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
Quenching: (Optional) Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate from unreacted peptide and free fluorophore using RP-HPLC. Use a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: Collect the fractions corresponding to the conjugate peak and confirm the molecular weight by Mass Spectrometry. Assess purity by analytical RP-HPLC.
-
Storage: Lyophilize the pure conjugate and store at -20°C or -80°C, protected from light.
Protocol 2: Flow Cytometry Assay for Binding Specificity
This protocol outlines a method to assess the specific binding of a fluorescently labeled this compound conjugate to cells in suspension.
Materials:
-
Target cells (e.g., U87-MG glioblastoma cells) and negative control cells
-
Fluorescently labeled this compound conjugate
-
Unlabeled this compound
-
FACS Buffer: PBS with 1% BSA and 0.1% sodium azide
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in ice-cold FACS buffer at a concentration of 1 x 106 cells/mL.
-
Assay Setup: Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Competition Control: To the designated "non-specific binding" tubes, add unlabeled this compound to a final concentration 100-fold higher than the labeled conjugate. Incubate for 15 minutes on ice.
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Staining: Add the fluorescently labeled this compound conjugate to all tubes at the desired final concentration.
-
Incubation: Incubate the cells for 30-60 minutes on ice, protected from light.
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Washing: Wash the cells 2-3 times with 1 mL of ice-cold FACS buffer, pelleting the cells by centrifugation between washes.
-
Data Acquisition: Resuspend the cell pellets in 300-500 µL of FACS buffer and acquire data on the flow cytometer.
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Data Analysis: Gate on the live, single-cell population. Compare the fluorescence intensity of cells stained with the conjugate alone (total binding) to those co-incubated with unlabeled this compound (non-specific binding). Specific binding is the difference between total and non-specific binding.
References
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Chlorotoxin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the blood-brain barrier (BBB) penetration of Chlorotoxin (CTX).
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary strategies for improving the BBB penetration of this compound?
The main strategies to enhance the delivery of this compound across the BBB include:
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Nanoparticle-Based Drug Delivery: Encapsulating or conjugating CTX to nanoparticles (NPs) can facilitate its transport across the BBB.[1][2] The small size and surface functionalization of nanoparticles can improve diffusion and enable specific targeting of brain tumor cells.[1]
-
Peptide Modification: Engineering smaller, modified versions of CTX can create peptide "shuttles" with enhanced BBB transport capabilities. An example of this is MiniCTX3, a monocyclic peptidomimetic of CTX.[3][4]
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Focused Ultrasound (FUS): This non-invasive technique uses ultrasound waves in conjunction with microbubbles to transiently and locally open the BBB, allowing for increased passage of therapeutic agents like CTX.
-
Dual-Ligand Nanoparticles: Functionalizing nanoparticles with both CTX and another BBB-crossing ligand, such as a peptide derived from the Apolipoprotein E (mApoE), can have a synergistic effect on BBB transport.
FAQ 2: How does this compound inherently cross the blood-brain barrier?
This compound, a 36-amino acid peptide, has an inherent ability to cross the BBB and selectively bind to glioma cells. This is attributed to its compact structure. The precise mechanisms are still under investigation but are thought to involve interactions with specific receptors on brain endothelial cells and tumor cells, such as matrix metalloproteinase-2 (MMP-2) and annexin A2.
FAQ 3: What are the advantages of using nanoparticles for this compound delivery to the brain?
Nanoparticle-based systems offer several advantages for delivering this compound to the brain:
-
Improved BBB Permeability: Nanoparticles can be engineered to be small enough (typically under 100 nm) to cross the BBB.
-
Enhanced Targeting: Surface functionalization with CTX allows for active targeting of glioma cells that overexpress CTX receptors like MMP-2.
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Protection from Degradation: Encapsulation within nanoparticles can protect CTX from enzymatic degradation in the bloodstream, increasing its half-life.
-
Controlled Release: Nanoparticles can be designed for the controlled release of their payload at the tumor site.
-
Theranostic Applications: Nanoparticles, such as iron oxide nanoparticles (IONPs), can be used for both imaging (MRI) and therapy.
FAQ 4: Are there any clinical trials investigating strategies to improve this compound's BBB penetration?
Yes, clinical trials have been conducted, particularly focusing on this compound-based therapies for brain tumors. For instance, a Phase 1 clinical trial has evaluated the safety and feasibility of using CAR T-cells directed by this compound for recurrent glioblastoma. While this approach involves direct intratumoral delivery, it underscores the clinical interest in leveraging CTX for brain cancer therapy. Additionally, 131I-TM-601, a synthetic version of this compound labeled with radioactive iodine, has been used in clinical trials for malignant glioma.
Troubleshooting Guides
Nanoparticle Formulation and Conjugation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low this compound conjugation efficiency. | - Inactive functional groups on nanoparticles or CTX.- Steric hindrance.- Suboptimal reaction conditions (pH, temperature, time). | - Verify the activity of functional groups using appropriate assays (e.g., amine quantification for NHS-ester reactions).- Use a linker, such as polyethylene glycol (PEG), to reduce steric hindrance.- Optimize reaction pH, temperature, and incubation time.- Ensure proper molar ratios of reactants. |
| Nanoparticle aggregation after CTX conjugation. | - Changes in surface charge.- Hydrophobic interactions.- Insufficient surface coating. | - Measure the zeta potential to assess surface charge changes. Adjust buffer conditions if necessary.- Ensure adequate PEGylation or other stabilizing polymer coating on the nanoparticle surface.- Optimize the density of CTX on the nanoparticle surface to avoid excessive hydrophobicity. |
| Inconsistent nanoparticle size and polydispersity. | - Incomplete reaction during synthesis.- Aggregation during formulation.- Improper purification methods. | - Ensure precise control over synthesis parameters (e.g., temperature, stirring speed).- Use sonication or extrusion to achieve a uniform size distribution.- Employ appropriate purification techniques like size exclusion chromatography or dialysis. |
| Poor in vitro BBB model permeability of CTX-nanoparticles. | - Nanoparticle size is too large.- Low density of CTX on the nanoparticle surface.- Instability of the nanoparticle in cell culture media.- The in vitro BBB model is not well-established. | - Synthesize smaller nanoparticles (ideally <100 nm).- Increase the molar ratio of CTX during conjugation.- Assess nanoparticle stability in media by monitoring size and polydispersity over time.- Validate the in vitro BBB model by measuring transendothelial electrical resistance (TEER) and the permeability of control compounds. |
Focused Ultrasound (FUS) Mediated BBB Opening
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or no BBB opening. | - Incorrect acoustic pressure.- Inadequate microbubble concentration or type.- Attenuation of the ultrasound beam by the skull. | - Titrate the acoustic pressure to find the optimal level for BBB opening without causing tissue damage.- Ensure proper dosage and timing of microbubble injection. The size of the microbubbles can also affect the outcome.- Characterize the acoustic properties of the skull to account for any distortion or attenuation of the ultrasound beam. |
| Evidence of tissue damage (e.g., hemorrhage). | - Acoustic pressure is too high.- Prolonged sonication time. | - Reduce the peak negative pressure of the ultrasound waves.- Decrease the duration and/or duty cycle of the sonication pulses. |
| Difficulty in targeting the desired brain region. | - Inaccurate animal positioning.- Movement during the procedure.- Limitations of the FUS system. | - Use a stereotactic frame for precise positioning of the animal.- Ensure the animal is securely anesthetized and immobilized.- Utilize MRI-guided FUS for real-time targeting and monitoring of BBB opening. |
| High variability in experimental results. | - Inconsistent FUS parameters between experiments.- Biological variability between animals. | - Standardize all experimental parameters, including acoustic settings, microbubble preparation, and animal handling.- Increase the number of animals per group to account for biological variation. |
Quantitative Data on a Strategy for Improved this compound BBB Penetration
Table 1: Enhanced Permeability of Doxorubicin-Loaded Liposomes Across an In Vitro BBB Model Using Dual Functionalization with mApoE and this compound.
| Liposome Formulation | Drug | Fold Increase in Permeability vs. Free Drug | Fold Increase in Permeability vs. Doxorubicin-Liposomes (DOX-LIP) |
| Free Doxorubicin | Doxorubicin | 1 | - |
| DOX-LIP | Doxorubicin | ~3 | 1 |
| mApoE-DOX-LIP (ADOX-LIP) | Doxorubicin | ~10 | ~3.3 |
| This compound-DOX-LIP (CDOX-LIP) | Doxorubicin | ~3 | ~1 |
| This compound-mApoE-DOX-LIP (CADOX-LIP) | Doxorubicin | ~30 | ~10 |
Data adapted from a study using a human cell-based in vitro BBB model. The results demonstrate a synergistic effect of dual functionalization with mApoE and this compound, leading to a significant increase in the transport of doxorubicin-loaded liposomes across the endothelial monolayer.
Table 2: Enhanced MRI Contrast in a Mouse Medulloblastoma Model with this compound-Functionalized Nanoparticles.
| Nanoparticle Formulation | Imaging Modality | Outcome | Quantitative Improvement |
| Non-functionalized Iron Oxide Nanoparticles | MRI | Contrast Enhancement | Baseline |
| This compound-functionalized Iron Oxide Nanoparticles | MRI | Contrast Enhancement | 38% increase |
This study highlights the targeting ability of this compound-functionalized nanoparticles in vivo, leading to greater accumulation in the tumor and a significant improvement in MRI contrast compared to non-targeted nanoparticles.
Experimental Protocols
Protocol 1: Formulation of this compound-Conjugated Iron Oxide Nanoparticles (IONPs)
This protocol is a generalized procedure based on methodologies described in the literature.
-
Synthesis of IONPs: Synthesize IONPs with a polymer coating containing functional groups (e.g., amines or carboxyl groups). A common method involves co-precipitation of iron salts followed by coating with a polymer like chitosan and PEG.
-
Activation of Nanoparticles: If using amine-reactive chemistry, activate the carboxyl groups on the nanoparticle surface using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Thiolation of this compound (if applicable): For maleimide-thiol coupling, modify the amine groups of CTX with Traut's reagent (2-iminothiolane) to introduce a free thiol group.
-
Conjugation:
-
For EDC/NHS chemistry: Add the activated nanoparticles to a solution of this compound in a suitable buffer (e.g., MES buffer, pH 6.0) and incubate for several hours at room temperature or 4°C overnight.
-
For maleimide-thiol chemistry: Use a heterobifunctional PEG linker (e.g., NHS-PEG-maleimide) to first react with the amine-coated nanoparticle, followed by reaction with the thiolated this compound.
-
-
Purification: Remove unconjugated this compound and excess reagents by dialysis or size exclusion chromatography.
-
Characterization:
-
Confirm the size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Quantify the amount of conjugated this compound using a protein assay (e.g., BCA assay) or by labeling CTX with a fluorescent dye prior to conjugation.
-
Assess the surface charge by measuring the zeta potential.
-
Protocol 2: In Vitro BBB Permeability Assay
This protocol describes a general procedure for assessing the permeability of CTX formulations using a Transwell model.
-
Cell Culture: Culture human brain microvascular endothelial cells (hCMEC/D3) on the apical side of a Transwell insert. Co-culture with astrocytes and pericytes on the basolateral side can create a more robust model.
-
BBB Model Maturation: Allow the cells to form a monolayer and develop tight junctions over several days. Monitor the integrity of the barrier by measuring the Transendothelial Electrical Resistance (TEER) using a voltmeter. A TEER value >150 Ω x cm² is often considered indicative of a viable barrier.
-
Permeability Experiment:
-
Replace the media in the apical and basolateral compartments with a transport buffer.
-
Add the test compound (e.g., fluorescently labeled CTX-nanoparticles) to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (acceptor) chamber.
-
Immediately replace the collected volume with fresh transport buffer.
-
-
Quantification: Analyze the concentration of the test compound in the collected samples using a suitable method (e.g., fluorescence spectroscopy for labeled compounds, LC-MS/MS for unlabeled compounds).
-
Calculation of Apparent Permeability (Papp): Calculate the apparent permeability coefficient using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of transport of the compound across the monolayer.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the compound in the apical chamber.
-
Protocol 3: Focused Ultrasound-Mediated BBB Opening in Mice
This protocol provides a general outline for FUS-induced BBB opening in a murine model.
-
Animal Preparation: Anesthetize the mouse and place it in a stereotactic frame. Shave the fur on the head to ensure good acoustic coupling.
-
Acoustic Coupling: Apply ultrasound gel to the head and position the focused ultrasound transducer over the target brain region.
-
Microbubble Injection: Intravenously inject a bolus of microbubbles (e.g., Optison™ or Definity®) via the tail vein.
-
Sonication: Immediately after microbubble injection, apply focused ultrasound using pre-determined parameters. Typical parameters for mice include:
-
Frequency: 1.5 MHz
-
Acoustic Pressure: 0.3-0.6 MPa
-
Pulse Length/Burst Duration: 10-20 ms
-
Pulse Repetition Frequency: 1-10 Hz
-
Sonication Duration: 30-60 seconds
-
-
Therapeutic Agent Administration: Inject the therapeutic agent (e.g., this compound formulation) intravenously, either before, during, or immediately after sonication.
-
Confirmation of BBB Opening:
-
Inject a contrast agent (e.g., Gadolinium for MRI, or Trypan Blue/Evans Blue dye) and perform imaging or post-mortem brain sectioning to visualize the area of BBB opening.
-
-
Post-Procedure Monitoring: Monitor the animal for any adverse effects and allow for recovery. The BBB typically remains open for a few hours.
Visualizations
References
Addressing off-target effects of Chlorotoxin-based therapies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Chlorotoxin (CTX)-based therapies. Our aim is to help you address potential off-target effects and other common experimental challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound-based agents.
Issue 1: High background or non-specific binding in immunofluorescence or flow cytometry.
-
Question: We are using a fluorescently-labeled this compound conjugate for cellular imaging and are observing high background signal in our negative control cells, which should not express the target receptor. What could be the cause and how can we reduce this?
-
Answer: High background fluorescence can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Inadequate Blocking: Insufficient blocking is a common cause of non-specific binding.
-
Recommendation: Increase the concentration of your blocking agent (e.g., Bovine Serum Albumin or normal serum) and/or extend the blocking incubation time. Ensure the blocking serum is from a different species than your primary antibody if you are using one for co-localization studies.
-
-
Hydrophobic Interactions: this compound, like other peptides, can exhibit non-specific binding through hydrophobic interactions with cell membranes or plasticware.
-
Recommendation: Include a non-ionic detergent, such as Tween-20 (0.05%), in your washing buffers to reduce non-specific binding.
-
-
Fc Receptor Binding: If your this compound is conjugated to an Fc domain, endogenous Fc receptors on certain cell types (e.g., immune cells) can cause non-specific binding.
-
Recommendation: Use an Fc receptor blocking agent specific to the species of your cells prior to incubation with your CTX-Fc conjugate.
-
-
Concentration of the Conjugate: The concentration of your fluorescently-labeled CTX might be too high, leading to increased non-specific binding.
-
Recommendation: Perform a titration experiment to determine the optimal concentration of your conjugate that provides a good signal-to-noise ratio.
-
-
Issue 2: Lack of expected biological effect (e.g., no inhibition of cell migration or invasion).
-
Question: We are treating our cancer cell line with this compound, but we are not observing the expected inhibition of cell migration in our wound healing or transwell assays. What could be the reason for this?
-
Answer: While this compound has been shown to inhibit glioma cell migration, its effect can be cell-type dependent and influenced by several experimental factors. Here's what to consider:
-
MMP-2 Expression Levels: The primary target of this compound is Matrix Metalloproteinase-2 (MMP-2).
-
Recommendation: Confirm the expression of MMP-2 in your cell line at the protein level using techniques like Western Blot or flow cytometry. If MMP-2 expression is low or absent, this compound may not elicit a significant anti-migratory effect.
-
-
CTX Does Not Directly Inhibit MMP-2 Enzymatic Activity: It's important to note that recent studies have shown that this compound may not directly inhibit the catalytic activity of MMP-2.[1][2][3] Instead, it is thought to bind to MMP-2 and induce its internalization, thereby reducing its availability on the cell surface to promote migration and invasion.[4]
-
Recommendation: Instead of a direct enzymatic assay, assess the levels of cell surface MMP-2 before and after this compound treatment using flow cytometry or cell surface biotinylation followed by Western Blot. A decrease in surface MMP-2 would be indicative of a positive response to CTX.
-
-
Involvement of Other Receptors: The anti-migratory effects of this compound may also be mediated by other potential receptors like Neuropilin-1 or Annexin A2.[5] The expression levels of these receptors could also influence the cellular response.
-
Peptide Integrity: Ensure the this compound peptide you are using is of high quality and has not degraded.
-
Recommendation: If possible, verify the integrity of your peptide using mass spectrometry.
-
-
Issue 3: Unexpected cytotoxicity observed in treated cells.
-
Question: We are observing a significant decrease in cell viability in our cultures treated with a this compound-based therapeutic, which is unexpected as this compound itself is reported to have low cytotoxicity. What could be the cause?
-
Answer: this compound is generally considered to have low intrinsic cytotoxicity. If you are observing significant cell death, consider the following:
-
Conjugated Moiety: The cytotoxic effect is likely due to the molecule conjugated to this compound (e.g., a cytotoxic drug, photosensitizer, or radionuclide).
-
Recommendation: Titrate the concentration of your this compound conjugate to find a therapeutic window where you observe the desired anti-cancer effect with minimal toxicity to control cells.
-
-
Off-Target Effects of the Conjugate: The conjugated molecule might have off-target effects that are independent of this compound's binding.
-
Recommendation: As a control, treat cells with the cytotoxic agent alone (not conjugated to CTX) to assess its baseline toxicity. This will help you differentiate between targeted and non-targeted cytotoxicity.
-
-
Endosomal Escape and Payload Release: For conjugates that need to be internalized to be effective, inefficient endosomal escape can lead to lysosomal degradation of the conjugate and release of the cytotoxic payload in a non-targeted manner, potentially causing toxicity.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary and most well-characterized molecular target of this compound is Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase involved in the degradation of the extracellular matrix. MMP-2 is often overexpressed in various cancers, including glioma, and its activity is associated with tumor invasion and metastasis.
Q2: What are the known off-target binding partners of this compound?
A2: Several potential off-target binding partners for this compound have been reported in the literature, with varying degrees of evidence:
-
Neuropilin-1 (NRP-1): Studies have shown that this compound can bind to NRP-1, a receptor involved in angiogenesis and neuronal guidance, with a binding affinity similar to that of MMP-2.
-
Annexin A2: Some studies have identified Annexin A2, a calcium-dependent phospholipid-binding protein, as a binding partner for this compound. However, other studies have not been able to confirm this interaction.
-
Chloride Channels: While initially thought to be the primary target, the direct interaction of this compound with specific chloride channels is now debated. It is hypothesized that CTX's effect on chloride currents may be indirect, possibly through its interaction with the MMP-2 complex which can associate with these channels.
Q3: What are the reported binding affinities of this compound to its on-target and off-target receptors?
A3: The binding affinities of this compound can vary depending on the experimental setup. The following table summarizes some of the reported dissociation constants (Kd).
| Target Protein | Reported Kd (Dissociation Constant) | Cell Line/System | Reference |
| On-Target | |||
| MMP-2 | 4-9 nM (high affinity site) | Glioma cell lines | |
| MMP-2 | 0.5-1 µM (low affinity site) | Glioma cell lines | |
| Off-Target | |||
| Neuropilin-1 | 0.5-0.7 µM | Recombinant protein | |
| Annexin A2 | Binding reported, but Kd not consistently determined | Various cancer cell lines | |
| Chloride Channels | Indirect interaction suggested | Glioma cells |
Q4: What are some strategies to reduce the off-target effects of this compound-based therapies?
A4: Minimizing off-target effects is crucial for improving the therapeutic index of any targeted therapy. Here are some strategies applicable to this compound-based agents:
-
Peptide Engineering:
-
Amino Acid Substitution: Replacing specific amino acids in the this compound sequence can potentially enhance its binding affinity and specificity for MMP-2 while reducing its affinity for off-target proteins.
-
Truncation/Fragmentation: Studies have shown that fragments of this compound can retain biological activity. Identifying the minimal binding motif for MMP-2 could lead to smaller, more specific peptides.
-
-
Linker Optimization: When conjugating therapeutic payloads to this compound, the choice of linker can significantly impact the conjugate's properties. Using cleavable linkers that are sensitive to the tumor microenvironment (e.g., pH-sensitive or enzyme-cleavable linkers) can ensure that the payload is only released at the target site.
-
Dose Optimization: Carefully titrating the dose of the this compound-based therapeutic can help to find a concentration that is effective against the tumor while minimizing exposure to healthy tissues and reducing the likelihood of off-target effects.
-
Combination Therapies: Combining this compound-based therapies with other treatments that have different mechanisms of action may allow for lower, less toxic doses of the this compound conjugate to be used.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound-based compounds.
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or CTX-conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of your this compound compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
2. MMP-2 Activity Assay (Gelatin Zymography)
This protocol allows for the detection of MMP-2 activity in cell culture supernatants or cell lysates.
-
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 1 mg/mL gelatin
-
Non-reducing sample buffer
-
Triton X-100 washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 10% acetic acid, 40% methanol in water)
-
-
Procedure:
-
Collect cell culture supernatant or prepare cell lysates from treated and untreated cells.
-
Determine the protein concentration of your samples.
-
Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 125 V) in a cold room or on ice until the dye front reaches the bottom of the gel.
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in the Triton X-100 washing buffer to remove the SDS and allow the MMPs to renature.
-
Incubate the gel in the incubation buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs. The location of the bands corresponding to pro-MMP-2 and active MMP-2 can be determined by their molecular weights (approximately 72 kDa and 62 kDa, respectively).
-
3. Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This protocol provides a general framework for measuring the binding kinetics and affinity of this compound to its target protein.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Recombinant MMP-2 protein
-
This compound peptide
-
-
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the recombinant MMP-2 protein (ligand) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound (analyte) in running buffer.
-
Inject the different concentrations of this compound over the immobilized MMP-2 surface and a reference flow cell (without MMP-2) to subtract non-specific binding.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
-
Visualizations
Caption: Putative signaling pathways of this compound.
Caption: Workflow for a cell viability (MTT) assay.
Caption: Troubleshooting logic for lack of migration inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound: A Helpful Natural Scorpion Peptide to Diagnose Glioma and Fight Tumor Invasion [mdpi.com]
- 5. Frontiers | A C-Terminal Fragment of this compound Retains Bioactivity and Inhibits Cell Migration [frontiersin.org]
Improving the signal-to-noise ratio in Chlorotoxin-based imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Chlorotoxin (CTX)-based imaging agents. Our goal is to help you improve your signal-to-noise ratio and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for tumor imaging?
This compound (CTX) is a 36-amino-acid peptide originally isolated from the venom of the scorpion Leiurus quinquestriatus.[1] It has been shown to preferentially bind to various cancer cells, including those of neuroectodermal origin like glioma, melanoma, and neuroblastoma, with minimal binding to normal cells.[1][2][3] This inherent tumor specificity makes it an excellent targeting agent for delivering imaging probes (and potentially therapeutics) directly to the tumor site.
Q2: What is the molecular target of this compound in cancer cells?
The precise molecular target of this compound is still under investigation, but evidence suggests it binds to a membrane-associated protein complex. Key components of this complex are believed to include Matrix Metalloproteinase-2 (MMP-2), Annexin-2, and voltage-gated chloride channels.[1] The interaction with MMP-2, an enzyme often overexpressed in invasive tumors, is thought to be a primary reason for CTX's tumor-specific accumulation.
Q3: Why is the choice of fluorophore important for in vivo imaging with this compound?
For in vivo applications, it is crucial to use fluorophores that emit in the near-infrared (NIR) range (typically 600-900 nm). This is because biological tissues have lower light absorption and reduced autofluorescence in this spectral window. Using NIR fluorophores like Cy5.5 or IRDye 800CW significantly enhances tissue penetration and improves the signal-to-noise ratio by minimizing background interference.
Q4: What is "Tumor Paint" and how does it relate to this compound?
"Tumor Paint" is the name given to a bioconjugate composed of this compound and a near-infrared fluorescent (NIRF) molecule, such as Cy5.5 or indocyanine green (ICG). This conjugate, for instance, BLZ-100 (CTX-ICG), is being developed as an intraoperative imaging agent to help surgeons visualize tumor margins in real-time.
Troubleshooting Guide
Issue 1: High Background Signal or Low Signal-to-Noise Ratio
High background fluorescence is a common issue that can obscure the specific signal from the tumor.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Tissue Autofluorescence | Switch to a near-infrared (NIR) fluorophore (e.g., Cy5.5, IRDye 800CW). The longer excitation and emission wavelengths minimize autofluorescence from endogenous molecules like hemoglobin and lipids. |
| Non-Specific Binding of the Probe | 1. Optimize Concentration: Titrate the probe to find the lowest effective concentration. 2. Increase Wash Steps: Add extra or longer wash steps after probe incubation to remove unbound conjugate. 3. Introduce a Blocking Step: Pre-incubate the sample with a blocking agent (e.g., bovine serum albumin) to saturate non-specific binding sites. |
| Suboptimal Imaging Timepoint | The time between probe administration and imaging is critical. Allow sufficient time for the probe to accumulate in the tumor and for unbound probe to clear from circulation and normal tissues. For CTX:Cy5.5, specific tumor signal can be detected as early as one day and for up to 14 days post-injection in preclinical models. Optimal clearance is often achieved after 24-72 hours. |
| Probe Aggregation | Filter the probe solution (e.g., with a 0.2 μm syringe filter) before use to remove any aggregates that can cause non-specific signal. |
Issue 2: Inconsistent or Poorly Reproducible Staining
Variability between experiments can arise from the imaging probe itself.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Heterogeneous Probe Labeling | Native this compound has multiple lysine residues that can be labeled, resulting in a mix of mono-, di-, and tri-labeled peptides. This heterogeneity complicates quantitative imaging. Solution: Use a chemically re-engineered, mono-labeled CTX probe. Probes where lysines at positions 15 and 23 are substituted (e.g., with alanine or arginine) ensure specific, single labeling at lysine 27, leading to a homogenous product and more reproducible results. |
| Probe Instability | The peptide probe can be degraded by serum peptidases, reducing its efficacy. While conjugation to NIRF dyes already increases serum half-life, further stability may be desired. Solution: Consider using a cyclized version of this compound. Cyclization can increase stability in human plasma by 15-20% compared to the linear version. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on engineered this compound probes.
Table 1: Comparison of Tumor-to-Normal Signal Ratios for Different CTX:Cy5.5 Conjugates
| CTX Conjugate Type | Mean Signal Ratio (Tumor vs. Normal Brain) |
| Native CTX:Cy5.5 | 1.96 ± 0.47 |
| Cyclized CTX:Cy5.5 | 2.49 ± 1.00 |
| Alanine-Substituted CTX:Cy5.5 | 3.30 ± 1.80 |
| Arginine-Substituted CTX:Cy5.5 | 2.60 ± 0.85 |
| Data from studies in medulloblastoma-bearing mice. The modified peptide bioconjugates were statistically indistinguishable from the native conjugate in terms of targeting efficacy. |
Table 2: Serum Stability and Half-Life of Linear vs. Cyclized this compound
| Peptide Form | Stability in Human Plasma (Intact after 24h) | In Vivo Serum Half-Life (CTX:Cy5.5) |
| Linear this compound | ~70-75% | ~14 hours |
| Cyclized this compound | ~90% | ~11 hours |
| Cyclization improved ex vivo stability but did not increase the in vivo half-life of the Cy5.5 conjugate. |
Experimental Protocols & Workflows
Protocol 1: General In Vivo Imaging Workflow
This protocol outlines the key steps for in vivo imaging using a CTX-NIRF probe in a tumor-bearing mouse model.
-
Probe Preparation:
-
Reconstitute the lyophilized CTX-fluorophore conjugate in sterile PBS.
-
Determine the final concentration required for injection (e.g., a 40 μM solution).
-
Filter the solution through a 0.2 μm syringe filter to remove aggregates.
-
-
Administration:
-
Administer the probe to the tumor-bearing animal, typically via tail vein injection. A common injection volume is 50 μL.
-
-
Clearance and Incubation:
-
Allow the probe to circulate and accumulate at the tumor site while clearing from non-target tissues. This period can range from 24 hours to several days. Imaging at multiple time points (e.g., 24h, 48h, 72h) is recommended to determine the optimal window.
-
-
Imaging:
-
Anesthetize the animal.
-
Use a biophotonic imaging system (e.g., Caliper/Xenogen Spectrum) equipped with the appropriate laser and emission filters for the chosen NIR fluorophore.
-
Acquire images and quantify the fluorescent signal in the tumor region of interest (ROI) and a control region (e.g., normal brain tissue).
-
-
Data Analysis:
-
Calculate the signal-to-noise ratio by dividing the mean fluorescence intensity of the tumor ROI by the mean intensity of the control ROI.
-
Diagrams
Caption: Troubleshooting workflow for low signal-to-noise ratio.
References
Troubleshooting aggregation issues with recombinant Chlorotoxin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression, purification, and handling of recombinant chlorotoxin (CTX), with a specific focus on addressing aggregation issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Expression and Lysis
-
Question 1: My recombinant this compound is expressed in inclusion bodies in E. coli. How can I improve its solubility during expression?
Answer: Expression of this compound in E. coli often leads to the formation of insoluble inclusion bodies.[1] While complete prevention is difficult, you can try to optimize expression conditions to increase the proportion of soluble protein.
-
Lower Induction Temperature: Reducing the induction temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, which may promote proper folding.
-
Lower Inducer Concentration: Decreasing the concentration of the inducing agent (e.g., IPTG) can also reduce the rate of protein expression.
-
Choice of Expression Strain: Using E. coli strains engineered to have a less reducing cytoplasmic environment (e.g., Origami™ or SHuffle® strains) can promote disulfide bond formation and may improve solubility.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your recombinant this compound.
-
-
Question 2: What is the recommended method for lysing E. coli cells to recover this compound inclusion bodies?
Answer: A robust lysis method is crucial for efficiently recovering inclusion bodies.
-
High-Pressure Homogenization (French Press) or Sonication: These are effective methods for disrupting E. coli cells and releasing inclusion bodies.[1]
-
Lysis Buffer Composition: A typical lysis buffer contains a buffering agent (e.g., 50 mM Tris-HCl, pH 8.5), salt (e.g., 0.5 M NaCl), and additives to aid in lysis and protect the protein.[1] The addition of a non-ionic detergent like Triton X-100 (0.5-1.0%) can help to solubilize the cell membrane and separate inclusion bodies.
-
Inclusion Body Solubilization and Refolding
-
Question 3: My purified inclusion bodies won't solubilize. What can I do?
Answer: Incomplete solubilization is often due to insufficient denaturant concentration or ineffective reduction of disulfide bonds.
-
Denaturant Concentration: Use a high concentration of a strong denaturant. 6 M guanidine hydrochloride (GdnHCl) is generally more effective than 8 M urea for disulfide-rich proteins like this compound.[1]
-
Reducing Agent: Ensure complete reduction of disulfide bonds by including a reducing agent like DTT (dithiothreitol) or 2-mercaptoethanol in your solubilization buffer.
-
Incubation Time and Temperature: Allow sufficient time for solubilization (e.g., several hours to overnight) with gentle agitation at room temperature or 37°C.
-
-
Question 4: My this compound precipitates during the refolding process. How can I prevent this?
Answer: Precipitation during refolding is a common issue and indicates that the protein is aggregating instead of folding correctly. This is often due to suboptimal refolding conditions.
-
Refolding Method: Rapid dilution is a common and effective method for refolding this compound. This involves diluting the denatured protein solution into a much larger volume of refolding buffer.
-
Protein Concentration: Keep the final protein concentration low during refolding (typically in the µg/mL range) to favor intramolecular folding over intermolecular aggregation.
-
Refolding Buffer Composition: The composition of the refolding buffer is critical. Key components include:
-
Redox System: A redox pair, such as reduced and oxidized glutathione (GSH/GSSG), is essential to promote the correct formation of disulfide bonds.[2]
-
Aggregation Suppressors: Additives like L-arginine (e.g., 0.5 M) can help to suppress aggregation.
-
pH: The pH of the refolding buffer should be slightly alkaline (around 8.0-8.5) to facilitate disulfide bond exchange.
-
-
Temperature: Perform refolding at a low temperature (e.g., 4°C) to slow down the aggregation process.
Troubleshooting Workflow for Refolding
Caption: Troubleshooting workflow for this compound refolding.
-
-
Question 5: What is S-sulfonation and why is it recommended for this compound refolding?
Answer: S-sulfonation is a chemical modification that reversibly blocks cysteine residues by adding a sulfonate group (-SO₃⁻). This is particularly useful for disulfide-rich proteins like this compound for several reasons:
-
Prevents Intermolecular Disulfide Bonds: It prevents the formation of incorrect intermolecular disulfide bonds that lead to aggregation.
-
Increases Solubility: The negatively charged sulfonate groups increase the solubility of the unfolded protein.
-
Facilitates Purification: The modified protein is often easier to purify before refolding.
-
Controlled Refolding: The sulfonate groups are removed during the refolding process in the presence of a reducing agent, allowing for controlled formation of the correct intramolecular disulfide bonds.
-
Purification and Storage
-
Question 6: I see multiple peaks during my final purification step (e.g., RP-HPLC). What do they represent?
Answer: Multiple peaks can indicate the presence of different species of your recombinant this compound.
-
Aggregates: Broader, earlier-eluting peaks may correspond to soluble aggregates (dimers, trimers, etc.).
-
Misfolded Isomers: Peaks eluting close to the main peak could be misfolded isomers with incorrect disulfide bond pairings.
-
Oxidized/Reduced Forms: Variations in the oxidation state of methionine residues or incomplete disulfide bond formation can also lead to multiple peaks.
-
-
Question 7: How should I store my purified recombinant this compound to prevent aggregation?
Answer: Proper storage is crucial for maintaining the stability and activity of this compound.
-
Temperature: For long-term storage, it is recommended to store lyophilized this compound at -20°C or -80°C. For solutions, store at -80°C. Avoid repeated freeze-thaw cycles.
-
Buffer Composition: Store in a buffer at a pH where the protein is most stable. The inclusion of cryoprotectants like glycerol (10-50%) can prevent aggregation during freezing and thawing.
-
Protein Concentration: Store at a reasonably low concentration to minimize the risk of aggregation. If a high concentration is required, consider performing a buffer screen to find conditions that maximize solubility.
-
Quantitative Data Summary
Table 1: Recommended Buffer Compositions for this compound Production and Refolding
| Step | Buffer Component | Concentration | Purpose | Reference |
| Inclusion Body Solubilization | Tris-HCl, pH 8.5 | 50 mM | Buffering agent | |
| Guanidine Hydrochloride | 6 M | Denaturant | ||
| S-sulfonation | Sodium Sulfite | 200 mM | S-sulfonating agent | |
| Sodium Tetrathionate | 150 mM | S-sulfonating agent | ||
| Refolding | L-arginine | 0.5 M | Aggregation suppressor | |
| EDTA | 1.0 mM | Chelating agent | ||
| Oxidized Glutathione (GSSG) | 2.0 mM | Redox shuttle component | ||
| Tris-HCl, pH 8.5 | 10 mM | Buffering agent | ||
| NaCl | 0.1 M | Ionic strength |
Table 2: Common Additives to Prevent Protein Aggregation
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Polyols/Sugars | Glycerol, Sucrose | 5-20% (v/v) | Stabilize protein structure through preferential hydration. |
| Amino Acids | L-arginine, L-glutamate | 50-500 mM | Suppress aggregation by binding to exposed hydrophobic regions. |
| Reducing Agents | DTT, TCEP | 1-10 mM | Prevent formation of incorrect disulfide bonds. |
| Detergents (non-denaturing) | Tween-20, Triton X-100 | 0.01-0.1% (v/v) | Solubilize hydrophobic patches. |
Experimental Protocols
Protocol 1: Oxidative Refolding of S-sulfonated this compound
This protocol is adapted from a published method for refolding recombinant this compound.
-
Preparation of S-sulfonated this compound:
-
Solubilize this compound inclusion bodies in 50 mM Tris-HCl, 6 M guanidine chloride, pH 8.5.
-
Add solid sodium sulfite and sodium tetrathionate to final concentrations of 200 mM and 150 mM, respectively.
-
Incubate with gentle shaking at 4°C for 2-3 hours.
-
Purify the S-sulfonated this compound precursor (e.g., using Ni-NTA chromatography for His-tagged protein) and remove the tag if necessary.
-
-
Reduction of S-sulfonate Groups:
-
Treat the purified S-sulfonated this compound with 10 mM DTT at room temperature for 15 minutes to remove the sulfonate groups and fully reduce the cysteines.
-
-
Refolding by Dilution:
-
Prepare the refolding buffer: 0.5 M L-arginine, 1.0 mM EDTA, and 2.0 mM oxidized glutathione, pH 8.5. Pre-incubate the buffer at 4°C.
-
Slowly dilute the DTT-treated this compound solution 10-fold into the pre-incubated refolding buffer.
-
Incubate the refolding mixture at 4°C for 1-2 hours with gentle stirring.
-
-
Purification of Refolded this compound:
-
Acidify the refolding mixture to pH 3.0 with trifluoroacetic acid (TFA).
-
Purify the correctly folded, monomeric this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Characterization of this compound Aggregation by Size-Exclusion Chromatography (SEC)
-
System Setup:
-
Equilibrate a suitable size-exclusion chromatography column (e.g., Superdex 75 or similar) with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Sample Preparation:
-
Filter your purified this compound sample through a 0.22 µm filter to remove any large aggregates.
-
Inject a known concentration of your sample onto the column.
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
A single, sharp peak at the expected elution volume for a monomeric protein indicates a homogenous, non-aggregated sample.
-
The presence of earlier-eluting peaks suggests the presence of soluble aggregates (dimers, trimers, etc.).
-
Integrate the peak areas to quantify the percentage of monomeric and aggregated species.
-
Signaling Pathway and Experimental Workflows
This compound and the MMP-2 Activation Pathway
This compound has been shown to interact with a complex of proteins on the surface of cancer cells, including Matrix Metalloproteinase-2 (MMP-2). MMP-2 is a key enzyme involved in the degradation of the extracellular matrix, a process that is crucial for cancer cell invasion and metastasis. The activation of MMP-2 is a tightly regulated process involving other membrane-bound proteins.
Caption: this compound's inhibitory effect on the MMP-2 activation pathway.
Experimental Workflow for Recombinant this compound Production
References
Technical Support Center: Optimizing Linker Chemistry for Chlorotoxin Drug Conjugates
Welcome to the technical support center for optimizing linker chemistry for Chlorotoxin (CTX) drug conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of CTX-based therapeutics.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and characterization of this compound drug conjugates.
Problem 1: Low or Inconsistent Drug-to-Peptide Ratio (DPR)
Symptoms:
-
The average number of drug molecules conjugated to each CTX peptide is lower than expected.
-
Significant batch-to-batch variability in the DPR is observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Conjugation Reaction | 1. Optimize Reaction pH: Ensure the pH of the reaction buffer is optimal for the chosen conjugation chemistry. For amine-reactive chemistries like NHS esters, a pH of 8.0-9.0 is typically used.[1] 2. Increase Molar Excess of Drug-Linker: Incrementally increase the molar ratio of the drug-linker construct to CTX to drive the reaction to completion. 3. Extend Reaction Time: Monitor the reaction over time to ensure it has reached completion. |
| CTX Modification or Degradation | 1. Verify CTX Purity and Integrity: Use techniques like mass spectrometry or HPLC to confirm the purity and correct mass of the starting CTX peptide. 2. Control Conjugation Sites: Native CTX has three lysine residues (K15, K23, K27) and an N-terminal amine that can be sites for conjugation.[1] To achieve a more homogeneous product, consider re-engineering the CTX peptide by substituting lysine residues at positions 15 and 23 with alanine or arginine to achieve site-specific mono-labeling at lysine 27.[2][3] |
| Hydrolysis of Reactive Linker | 1. Use Anhydrous Solvents: For moisture-sensitive linkers (e.g., NHS esters), use anhydrous solvents like DMF or DMSO to prepare the drug-linker stock solution.[4] 2. Prepare Linker Solutions Fresh: Prepare the reactive drug-linker solution immediately before starting the conjugation reaction to minimize hydrolysis. |
Problem 2: Poor In Vitro or In Vivo Stability of the Conjugate
Symptoms:
-
Premature release of the payload drug is detected in plasma stability assays.
-
The conjugate shows reduced efficacy or increased off-target toxicity in animal models.
-
Physical instability, such as aggregation and precipitation, is observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Linker Instability in Plasma | 1. Select a More Stable Linker: If using a linker with a disulfide bond, consider a sterically hindered disulfide linker to reduce susceptibility to cleavage by glutathione in the bloodstream. For acid-labile linkers like hydrazones, ensure they are sufficiently stable at physiological pH (7.4). 2. Utilize Enzyme-Cleavable Linkers: Employ linkers that are specifically cleaved by enzymes abundant in the tumor microenvironment or within tumor cells (e.g., cathepsin-cleavable valine-citrulline linkers). |
| Peptide Degradation | 1. Cyclize the this compound Peptide: Cyclization of CTX by introducing a linker (e.g., GAGAAGG) between the N- and C-termini can improve resistance to serum proteases. Studies have shown that cyclized CTX has improved serum stability compared to its linear counterpart. 2. PEGylation: Incorporating a polyethylene glycol (PEG) spacer into the linker can increase hydrophilicity and shield the peptide from proteolytic degradation, potentially extending its half-life. |
| Hydrophobicity-Induced Aggregation | 1. Incorporate Hydrophilic Moieties: If the drug payload is highly hydrophobic, this can lead to aggregation. Incorporating hydrophilic linkers, such as PEG, can improve the solubility and stability of the conjugate. 2. Optimize Formulation: Screen different buffer conditions (pH, ionic strength) to find a formulation that minimizes aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal Drug-to-Peptide Ratio (DPR) for a this compound drug conjugate?
The optimal DPR is a balance between efficacy and safety. A higher DPR can increase potency, especially for targets with low expression, but it can also lead to increased hydrophobicity, faster clearance, and potential off-target toxicity. For peptide-drug conjugates, a DPR of 1 is often desirable for homogeneity and manufacturing consistency. This can be achieved by engineering a single conjugation site on the CTX peptide.
Q2: How can I achieve a mono-conjugated CTX product?
Native CTX has multiple potential conjugation sites. To achieve a homogeneous mono-conjugated product, you can employ site-specific modification. One reported strategy is to substitute the lysine residues at positions 15 and 23 with alanine or arginine, leaving lysine 27 as the primary site for conjugation with amine-reactive linkers.
Q3: What are the main types of cleavable linkers used for drug conjugates and when should I use them?
The choice of linker depends on the desired drug release mechanism.
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Enzyme-cleavable linkers (e.g., Val-Cit): These are cleaved by enzymes like cathepsins that are overexpressed inside tumor cells, leading to intracellular drug release. They are a good choice for targeting solid tumors.
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pH-sensitive linkers (e.g., hydrazones): These linkers are stable at physiological pH but are cleaved in the acidic environment of endosomes and lysosomes after the conjugate is internalized by the tumor cell.
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Glutathione-sensitive linkers (e.g., disulfide bonds): These are cleaved in the reducing environment inside the cell, which has a higher concentration of glutathione than the bloodstream.
Q4: Does conjugation of a drug affect the binding affinity of this compound to its target?
It is possible. The conjugation of a bulky drug-linker moiety can potentially interfere with the binding of CTX to its target, such as matrix metalloproteinase-2 (MMP-2) or Annexin A2. It is crucial to perform binding assays (e.g., ELISA, SPR, or cell-based binding assays) to compare the binding affinity of the conjugated CTX to that of the unconjugated peptide. Studies have shown that conjugation at Lys27 does not appear to preclude binding to the active site.
Experimental Protocols
Protocol 1: Determination of Average Drug-to-Peptide Ratio (DPR) by UV/Vis Spectroscopy
This method is rapid and relies on the distinct absorbance spectra of the CTX peptide and the conjugated drug.
Materials:
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CTX drug conjugate sample
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Unconjugated CTX peptide
-
Free drug-linker
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UV/Vis Spectrophotometer
-
Matched quartz cuvettes
-
Appropriate buffer (e.g., PBS)
Methodology:
-
Determine Molar Extinction Coefficients:
-
Measure the absorbance of a known concentration of the unconjugated CTX at 280 nm (
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).ϵCTX,280 -
Measure the absorbance of a known concentration of the free drug-linker at its wavelength of maximum absorbance (
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) (λmaxngcontent-ng-c4139270029="" _nghost-ng-c3100543554="" class="inline ng-star-inserted"> ).ϵDrug,λmax -
Measure the absorbance of the free drug-linker at 280 nm (
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).ϵDrug,280
-
-
Measure Absorbance of the Conjugate:
-
Prepare a solution of the CTX drug conjugate in the same buffer.
-
Measure the absorbance at 280 nm (
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) and at the drug'sA280ngcontent-ng-c4139270029="" _nghost-ng-c3100543554="" class="inline ng-star-inserted"> (λmaxngcontent-ng-c4139270029="" _nghost-ng-c3100543554="" class="inline ng-star-inserted"> ).Aλmax
-
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Calculate Concentrations and DPR:
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Calculate the concentration of the drug ([Drug]) using the Beer-Lambert law at
ngcontent-ng-c4139270029="" _nghost-ng-c3100543554="" class="inline ng-star-inserted">
: [Drug] = A_{\lambda_{max}} / \epsilon_{Drug, \lambda_{max}}λmax -
Calculate the corrected absorbance of the CTX peptide at 280 nm: A_{CTX, 280} = A_{280} - (A_{\lambda_{max}} * (\epsilon_{Drug, 280} / \epsilon_{Drug, \lambda_{max}}))
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Calculate the concentration of the CTX peptide ([CTX]): [CTX] = A_{CTX, 280} / \epsilon_{CTX, 280}
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Calculate the average DPR: DPR = [Drug] / [CTX]
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Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the conjugate and the rate of drug release in a biologically relevant matrix.
Materials:
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CTX drug conjugate
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Human, mouse, or rat plasma (anticoagulant-treated)
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Incubator at 37°C
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Analysis method (e.g., LC-MS, HPLC) to separate and quantify the intact conjugate and released drug.
Methodology:
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Incubation:
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Spike the CTX drug conjugate into pre-warmed plasma at a defined concentration.
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Incubate the mixture at 37°C.
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Time Points:
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Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
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Immediately process the samples to stop any further reaction, for example, by protein precipitation with acetonitrile or freezing at -80°C.
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Sample Analysis:
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Analyze the samples to determine the concentration of the intact conjugate and the released payload. LC-MS is a common method for this analysis.
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-
Data Analysis:
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Plot the percentage of intact conjugate remaining over time to determine its plasma half-life.
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Quantify the amount of released drug at each time point.
-
Protocol 3: Cell-Based Cytotoxicity Assay
This assay determines the potency (e.g., IC50) of the CTX drug conjugate on target cancer cells.
Materials:
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Target cancer cell line (e.g., glioma cell lines like U251 or SHG-44)
-
CTX drug conjugate
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Unconjugated drug (as a positive control)
-
Unconjugated CTX (as a negative control)
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Cell culture medium and supplements
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96-well plates
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Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
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Plate reader
Methodology:
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Cell Seeding:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
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Treatment:
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Prepare serial dilutions of the CTX drug conjugate, unconjugated drug, and unconjugated CTX.
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Remove the old media from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
-
Incubation:
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Incubate the plate for a period relevant to the drug's mechanism of action (typically 48-72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control cells.
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Plot the cell viability against the logarithm of the concentration and fit a dose-response curve to determine the IC50 value.
-
Data and Visualizations
Quantitative Data Summary
Table 1: Stability of Linear vs. Cyclized this compound Conjugates
| CTX Construct | % Intact Peptide after 24h in Human Plasma | In Vivo Serum Half-life (conjugated to Cy5.5) | Reference |
| Linear CTX | ~70% | ~14 hours | |
| Cyclized CTX | ~90% | ~11 hours |
Table 2: Tumor Targeting of Modified this compound-Cy5.5 Conjugates
| CTX-Cy5.5 Construct | Tumor-to-Normal Brain Signal Ratio | Reference |
| Native CTX | 1.96 ± 0.47 | |
| Cyclized CTX | 2.49 ± 1.00 | |
| Alanine-substituted CTX | 3.30 ± 1.80 | |
| Arginine-substituted CTX | 2.60 ± 0.85 |
Diagrams
Caption: Workflow for the development and evaluation of this compound drug conjugates.
Caption: Troubleshooting decision tree for optimizing CTX drug conjugates.
References
- 1. In Vivo Bio-imaging Using this compound-based Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CHEMICAL RE-ENGINEERING OF this compound IMPROVES BIOCONJUGATION PROPERTIES FOR TUMOR IMAGING AND TARGETED THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent this compound conjugate and method for intra-operative visualization of cancer | UW Department of Neurological Surgery [neurosurgery.uw.edu]
Technical Support Center: Chlorotoxin Purity Assessment Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of protocols used in assessing Chlorotoxin (CTX) purity.
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Troubleshooting Guides
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a mobile phase with a lower pH to reduce silanol interactions. - Reduce the amount of sample injected. - Ensure the mobile phase pH is appropriate for this compound's isoelectric point. |
| Split Peaks | - Column void or channeling. - Incompletely filled sample loop. - Sample solvent incompatible with the mobile phase. | - Replace the column if a void is suspected. - Ensure the sample loop is completely filled during injection. - Dissolve the sample in the mobile phase whenever possible.[1] |
| Ghost Peaks | - Contaminants in the mobile phase or from previous injections. - Carryover from the injector. | - Use high-purity solvents and freshly prepared mobile phases. - Implement a thorough needle wash protocol between injections. |
| Irreproducible Retention Times | - Fluctuations in mobile phase composition. - Temperature variations. - Column degradation. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Replace the column if performance has degraded. |
| High Backpressure | - Column frit blockage. - Particulate matter from the sample or mobile phase. - Precipitated buffer salts. | - Backflush the column. - Filter all samples and mobile phases before use. - Ensure buffer solubility in the mobile phase composition.[2] |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Troubleshooting
| Problem | Potential Cause | Solution |
| Low Signal Intensity | - Poor co-crystallization of sample and matrix. - Inappropriate matrix selection. - Laser intensity too low. | - Optimize the sample-to-matrix ratio and spotting technique. - For this compound, α-cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix.[3] - Gradually increase the laser intensity. |
| Mass Inaccuracy | - Improper instrument calibration. - Presence of salt adducts (e.g., Na+, K+). | - Calibrate the instrument using standards that bracket the expected mass of this compound (~4 kDa). - Desalt the sample prior to analysis. |
| Peak Broadening | - Heterogeneity of the sample (e.g., multiple conformations, disulfide bond scrambling). - High laser intensity causing fragmentation. | - Ensure proper folding and disulfide bond formation during synthesis and purification.[4] - Optimize laser energy to minimize in-source decay. |
| Unexpected Peaks | - Presence of contaminants or degradation products. - Formation of dimers or multimers. - Matrix-related ion clusters. | - Analyze a blank (matrix only) to identify matrix-related peaks. - Review the HPLC purity data to identify potential impurities. - Optimize sample concentration to minimize aggregation. |
Tricine-Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (Tricine-SDS-PAGE) Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Resolution of Small Peptides | - Inappropriate gel system. - High voltage causing overheating. | - Use a Tricine-SDS-PAGE system, which is optimized for separating proteins and peptides below 30 kDa. - Run the gel at a lower constant voltage for a longer duration. |
| Faint or No Bands | - Low peptide concentration. - Small peptides migrating through the gel. - Inefficient staining. | - Increase the amount of protein loaded. - Use a higher percentage acrylamide gel. - Use a more sensitive staining method like silver staining. |
| Distorted or Smeared Bands | - Incorrectly prepared sample or running buffer. - Gel polymerization issues. - Overloading the sample. | - Double-check the pH and composition of all buffers.[5] - Ensure complete polymerization of the gel. - Reduce the amount of protein loaded in each well. |
| "Smiling" Bands | - Uneven heat distribution across the gel. | - Run the gel at a lower voltage or in a cold room to dissipate heat more effectively. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound and what are common reasons for discrepancies in mass spectrometry?
A1: The theoretical molecular weight of this compound is approximately 3995.7 Da. Common reasons for observing a different mass in MALDI-TOF MS include:
-
Adduct formation: The addition of sodium (+22 Da) or potassium (+38 Da) ions is common.
-
Oxidation: Methionine residues can be oxidized, leading to a +16 Da mass shift per oxidized residue.
-
Incomplete disulfide bond formation: Each disulfide bond formation results in the loss of 2 Da. Incorrectly folded this compound with fewer than the native four disulfide bonds will have a higher mass.
-
Modifications: Depending on the synthesis or purification method, residual protecting groups or other modifications can alter the mass.
Q2: What purity level is generally considered acceptable for in vitro and in vivo research involving this compound?
A2: For most research applications, a purity of >95% as determined by analytical RP-HPLC is considered acceptable. For preclinical and clinical studies, a purity of >98% is often required.
Q3: How can I prevent this compound aggregation during purification and analysis?
A3: this compound aggregation can be influenced by pH, salt concentration, and peptide concentration. To minimize aggregation:
-
Work at a pH away from this compound's isoelectric point.
-
Maintain an appropriate ionic strength in your buffers.
-
Avoid excessively high peptide concentrations during storage and analysis.
-
If aggregation is suspected in HPLC, consider altering the mobile phase composition or temperature.
Q4: My this compound appears as a doublet or has shoulder peaks in the HPLC chromatogram. What could be the cause?
A4: A doublet or shoulder peaks can indicate the presence of closely related species, such as:
-
Disulfide bond isomers: Incorrectly folded this compound with different disulfide bond pairings can have slightly different hydrophobicities and thus different retention times.
-
Oxidized forms: Oxidation of methionine residues can alter the peptide's polarity.
-
Deamidation: Deamidation of asparagine or glutamine residues can create charge variants.
Q5: Which SDS-PAGE system is best for visualizing this compound?
A5: Due to its small size (~4 kDa), standard Laemmli SDS-PAGE systems may not provide adequate resolution. A Tricine-SDS-PAGE system is highly recommended for separating peptides and small proteins in the 1-20 kDa range.
Experimental Protocols
RP-HPLC for this compound Purity Analysis
This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% Mobile Phase B over 30-40 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve lyophilized this compound in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
MALDI-TOF MS for this compound Molecular Weight Determination
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile, 0.1% TFA.
-
Sample Preparation: Mix the this compound sample (typically from an HPLC fraction or a stock solution) with the matrix solution at a 1:1 ratio (v/v).
-
Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry completely (the "dried droplet" method).
-
Acquisition: Acquire the mass spectrum in positive ion reflector mode.
-
Calibration: Calibrate the instrument using a standard peptide mixture with masses bracketing the expected mass of this compound.
Tricine-SDS-PAGE for Small Peptide Analysis
This protocol is adapted for the analysis of small peptides like this compound.
-
Gel Composition:
-
Separating Gel (16%T, 3%C): Provides good resolution for peptides in the 1-20 kDa range.
-
Stacking Gel (4%T, 3%C): Standard stacking gel for Tricine systems.
-
-
Running Buffer:
-
Anode Buffer (lower chamber): 0.2 M Tris-HCl, pH 8.9.
-
Cathode Buffer (upper chamber): 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25.
-
-
Sample Preparation: Mix the this compound sample with an equal volume of 2x Tricine sample buffer. Heat at 70-85°C for 5-10 minutes. Do not boil, as this can cause aggregation of small peptides.
-
Electrophoresis: Run the gel at a constant voltage of 30V until the dye front enters the separating gel, then increase to 100-150V.
-
Staining: Use a sensitive staining method such as silver staining or a high-sensitivity Coomassie stain. Due to its small size, fixing the peptide in the gel prior to staining is crucial to prevent it from being washed out. A fixing solution of 50% methanol and 10% acetic acid can be used.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during this compound purity assessment.
Table 1: RP-HPLC Purity Analysis of Synthetic this compound
| Parameter | Value | Reference |
| Purity | >95% | |
| Purity for Clinical Grade | >98% | |
| Retention Time (typical) | 20-30 minutes |
Table 2: Mass Spectrometry Data for this compound
| Parameter | Expected Mass (Da) | Observed Mass (Da) | Reference |
| Monoisotopic [M+H]+ | ~3995.7 | 3995.9 | |
| Monoisotopic [M+H]+ of a similar peptide Bs-Tx7 | 3821.46 | 3821.46 |
Signaling Pathway and Experimental Workflow Diagrams
This compound Interaction with MMP-2 Signaling Pathway
References
- 1. CHEMICAL RE-ENGINEERING OF this compound IMPROVES BIOCONJUGATION PROPERTIES FOR TUMOR IMAGING AND TARGETED THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Structural basis for the binding of the cancer targeting scorpion toxin, ClTx, to the vascular endothelia growth factor receptor neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Strategies to minimize proteolytic degradation of Chlorotoxin in vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the proteolytic degradation of Chlorotoxin (CTX) in vivo.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid clearance or low bioavailability of CTX in vivo. | Proteolytic degradation by serum peptidases. | 1. Chemical Modification: Consider using a cyclized version of CTX. Cyclization can protect the peptide's termini from exopeptidases, increasing its stability in human plasma.[1][2][3] 2. Formulation: Encapsulate CTX in nanoparticles (e.g., iron oxide, chitosan-based) or liposomes to shield it from proteases and improve its pharmacokinetic profile.[4][5] 3. Bioconjugation: Conjugate CTX to polyethylene glycol (PEG) to increase its hydrodynamic radius and reduce renal clearance and enzymatic degradation. |
| Variability in experimental results with CTX conjugates. | Heterogeneity of the conjugate mixture (e.g., mono-, di-, tri-labeled peptides). | 1. Site-Directed Mutagenesis/Amino Acid Substitution: Substitute lysine residues at positions 15 and 23 with alanine or arginine to ensure site-specific, mono-labeling at lysine 27. This creates a more homogeneous product for consistent results. |
| Poor penetration of the blood-brain barrier (BBB). | Inherent limitations of peptide transport across the BBB. | 1. Nanoparticle Delivery: Utilize CTX-functionalized nanoparticles. These have been shown to cross the BBB and can carry CTX as a payload or targeting ligand. Chitosan/PEG co-polymer coated nanoparticles are a notable example. |
| Off-target effects or accumulation in non-target organs. | Non-specific uptake and clearance mechanisms. | 1. Targeted Nanoparticles: The use of CTX-conjugated nanoparticles can enhance specific uptake in tumor cells through receptor-mediated endocytosis, potentially reducing off-target accumulation. 2. PEGylation: Coating nanoparticles with PEG can reduce non-specific uptake by the reticuloendothelial system. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the in vivo stability of this compound.
Q1: What is the baseline stability of linear this compound in human serum?
A1: Linear this compound is relatively stable, with approximately 70% of the peptide remaining intact after 24 hours of incubation in human plasma at 37°C. However, for many in vivo applications, further stabilization is desirable to improve efficacy.
Q2: How does cyclization affect the in vivo half-life of this compound?
A2: While cyclization significantly improves serum stability by increasing resistance to proteolytic cleavage (from ~70% to 90% intact peptide after 24 hours), it does not necessarily extend the in vivo serum half-life when compared to linear CTX conjugated to a molecule like Cy5.5. For instance, cyclized CTX:Cy5.5 had a serum half-life of 11 hours, whereas the linear CTX:Cy5.5 had a half-life of approximately 14 hours. This suggests that factors other than proteolytic degradation, such as tissue distribution, metabolism, and excretion, also play a significant role in the in vivo half-life.
Q3: Can modifying the amino acid sequence of this compound improve its stability?
A3: Yes, amino acid substitution can be used to improve specific properties. For example, substituting lysines at positions 15 and 23 with alanine or arginine was primarily done to achieve a mono-labeled product for imaging purposes. While this specific modification didn't significantly alter proteolytic stability on its own, the principle of site-directed mutagenesis can be applied to introduce modifications that enhance protease resistance.
Q4: What are the advantages of using nanoparticles to deliver this compound?
A4: Encapsulating or conjugating this compound to nanoparticles offers several advantages:
-
Protection from Degradation: The nanoparticle acts as a shield, protecting CTX from serum proteases.
-
Improved Pharmacokinetics: Nanoparticles can prolong the circulation time and alter the biodistribution profile of CTX.
-
Enhanced BBB Penetration: Certain nanoparticles functionalized with CTX have been shown to cross the blood-brain barrier, which is crucial for treating brain tumors.
-
Multimodality: Nanoparticles can be designed for both imaging (e.g., MRI contrast agents) and therapeutic delivery.
Q5: How does this compound target tumor cells?
A5: this compound is known to selectively bind to cancer cells, particularly those of neuroectodermal origin like gliomas. Its primary target is believed to be a complex involving matrix metalloproteinase-2 (MMP-2), which is overexpressed on the surface of many tumor cells. Binding to this complex can lead to the internalization of CTX.
Quantitative Data Summary
The following tables summarize the quantitative data found in the cited literature regarding the stability and half-life of different this compound formulations.
Table 1: In Vitro Serum Stability of Linear vs. Cyclized this compound
| CTX Formulation | % Intact Peptide after 24h in Human Plasma | Reference |
| Linear CTX | ~70% | |
| Cyclized CTX | 90% |
Table 2: In Vivo Serum Half-Life of CTX Conjugates
| CTX Conjugate | Serum Half-Life | Reference |
| Linear CTX:Cy5.5 | ~14 hours | |
| Cyclized CTX:Cy5.5 | 11 hours |
Key Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the stability of this compound.
Protocol 1: Serum Stability Assay
Objective: To determine the susceptibility of a this compound analog to proteolytic degradation by serum peptidases.
Materials:
-
This compound peptide (linear or modified)
-
Human serum
-
Incubator at 37°C
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
Methodology:
-
Reconstitute the this compound peptide to a known concentration.
-
Incubate the peptide in human serum at 37°C.
-
At various time points (e.g., 0, 1, 3, 6, 10, 24 hours), take an aliquot of the serum-peptide mixture.
-
Quench the proteolytic reaction, for example, by adding an equal volume of 1% TFA in ACN to precipitate serum proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the remaining intact peptide by RP-HPLC.
-
Quantify the amount of intact peptide by measuring the area of the corresponding peak in the chromatogram.
-
Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.
Protocol 2: In Vivo Serum Half-Life Determination
Objective: To measure the time it takes for the concentration of a this compound conjugate to be reduced by half in the bloodstream of a living organism.
Materials:
-
This compound conjugate (e.g., CTX:Cy5.5)
-
Animal model (e.g., mice)
-
Syringes for injection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Fluorescence imaging system (if using a fluorescent conjugate) or other appropriate analytical method (e.g., ELISA, LC-MS)
Methodology:
-
Administer a known dose of the this compound conjugate to the animal model, typically via intravenous injection.
-
At predetermined time points (e.g., 1, 3, 6, 10, 24, 48 hours) post-injection, collect blood samples.
-
Process the blood samples to isolate the serum or plasma.
-
Measure the concentration of the this compound conjugate in each serum/plasma sample using a suitable detection method. For a fluorescent conjugate like CTX:Cy5.5, this can be done by measuring the fluorescent intensity.
-
Plot the concentration of the conjugate in the serum versus time.
-
Fit the data to a pharmacokinetic model (e.g., a one-compartment or two-compartment model) to calculate the serum half-life.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of strategies to enhance the in vivo stability of this compound.
Caption: Workflow for assessing this compound stability in human serum.
Caption: Simplified pathway of this compound binding and internalization in tumor cells.
References
- 1. CHEMICAL RE-ENGINEERING OF this compound IMPROVES BIOCONJUGATION PROPERTIES FOR TUMOR IMAGING AND TARGETED THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Bio-imaging Using this compound-based Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Labeled Magnetic Nanovectors for Targeted Gene Delivery to Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Chlorotoxin cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Chlorotoxin (CTX) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My this compound-based assay is showing high variability and inconsistent results between experiments. What are the common causes?
Inconsistent results in this compound assays can stem from several factors:
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Reagent Inconsistency: Ensure you are using the same form of this compound for all experiments. The C-terminus of synthetic this compound can be either amidated (CTX-CONH₂) or a free carboxyl group (CTX-COOH)[1][2]. These forms can exhibit different biological activities and stabilities, leading to confusion and variable results[1]. Always verify the form of CTX with your supplier.
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Peptide Stability: While this compound is relatively stable, its fragments are not. If you are working with CTX fragments, be aware that they can have low stability in serum[3]. It is recommended to minimize the exposure of peptides to serum-containing media or perform stability assays[3]. For full-length CTX, cyclized versions have shown greater resistance to proteolytic cleavage in serum compared to linear versions.
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Cell Culture Conditions: Standard cell culture variability can significantly impact results. To minimize this, use cells with a consistent passage number, maintain a standardized cell density in culture flasks, and ensure a consistent time between passaging and starting the experiment. Routine testing for mycoplasma contamination is also critical as it can alter cellular responses.
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Cell Line Authentication: Always source your cell lines from a reputable cell bank like ATCC to ensure their identity and prevent cross-contamination, which can lead to irreproducible data.
Q2: I am not observing the expected inhibitory effect of this compound in my cell migration/invasion assay. What should I check?
If this compound is not inhibiting cell migration or invasion as expected, consider the following:
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Cell Line and Target Expression: The effect of this compound is dependent on the expression of its binding partners on the cell surface. The primary target is often cited as Matrix Metalloproteinase-2 (MMP-2). Other proposed targets include Annexin A2 and Neuropilin-1. Verify that your chosen cell line expresses sufficient levels of these targets. You may need to perform Western blotting or flow cytometry to confirm target expression.
-
Assay Optimization (Transwell/Boyden Chamber):
-
Pore Size: Ensure the pore size of the transwell insert is appropriate for your cell type—large enough for cells to migrate through but not so large they simply fall.
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Chemoattractant Gradient: An insufficient chemoattractant gradient in the lower chamber can lead to poor migration. Consider serum-starving your cells for 12-24 hours before the assay and optimizing the concentration of the chemoattractant (e.g., serum) in the lower chamber.
-
Cell Seeding Density: Both too low and too high cell densities can lead to inaccurate results. Titrate the cell number to find the optimal density for your specific cell line and assay duration.
-
Incubation Time: The optimal incubation time can vary significantly between cell lines. Perform a time-course experiment to determine the point of maximal migration without oversaturation.
-
-
Controls: Always include appropriate controls. A negative control with no chemoattractant and a positive control with a known migration-inducing agent can help troubleshoot whether the issue is with the cells, the assay setup, or the this compound treatment.
Q3: My fluorescently-labeled this compound is showing high background or non-specific binding in my flow cytometry or imaging assay. How can I improve the signal-to-noise ratio?
High background can obscure specific binding. To address this:
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Blocking: Ensure adequate blocking of non-specific binding sites. Using a protein-based blocking buffer (e.g., 1-5% BSA in PBS) before adding the labeled this compound can be effective.
-
Washing Steps: Increase the number and duration of washing steps after incubation with the fluorescent CTX conjugate to remove unbound or weakly bound peptide.
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Titration of Labeled CTX: The concentration of the labeled this compound may be too high, leading to non-specific binding. Perform a titration experiment to determine the optimal concentration that provides a strong specific signal with minimal background.
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Conjugation Ratio: If you are labeling the this compound yourself, be aware that CTX has multiple primary amines available for conjugation. This can lead to a mix of mono-, di-, and tri-labeled peptides. Heterogeneous labeling can affect binding affinity and specificity. Using a modified CTX with fewer labeling sites or optimizing the conjugation chemistry can yield a more homogenous product.
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Cell Health: Ensure cells are healthy and viable. Dead or dying cells can non-specifically take up fluorescent molecules, leading to high background. Use a viability dye to exclude dead cells from your analysis.
Q4: Is this compound cytotoxic to cells? My cell viability assay (e.g., MTT, XTT) shows a decrease in signal.
This compound itself is generally not considered cytotoxic. Studies have shown that CTX does not affect cell proliferation or viability in a variety of cancer cell lines, even at high concentrations. However, when conjugated to a cytotoxic agent (like the enzyme saporin or onconase), the resulting conjugate can effectively kill target cells.
If you observe a decrease in viability with unconjugated this compound, consider these possibilities:
-
Peptide Purity and Contaminants: The peptide preparation may contain cytotoxic contaminants from the synthesis or purification process.
-
Assay Interference: The peptide may interfere with the chemistry of your viability assay. For example, it could interact with the metabolic enzymes or the dye itself. Run a control with peptide in cell-free media to check for direct interactions with the assay reagents.
-
Indirect Effects: While not directly cytotoxic, at very high concentrations or under specific conditions, CTX might induce cellular stress or other pathways that could indirectly lead to reduced proliferation or viability over long incubation periods.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from published literature. These values can vary depending on the cell line, assay conditions, and the specific form of this compound used.
| Parameter | Cell Line(s) | Value | Assay Type | Reference |
| Binding Affinity (Kd) | Glioma Cells | High Affinity: 4.2 nM | Radioreceptor Assay | |
| Glioma Cells | Low Affinity: 660 nM | Radioreceptor Assay | ||
| MMP-2 & Neuropilin-1 | ~0.5 - 0.7 µM | Bead-based Binding Assay | ||
| Inhibitory Concentration (IC50) | U251MG, D54MG, U87MG | ~600 nM | Transwell Migration Assay | |
| Cytotoxicity (CTX-Onconase conjugate) | U251, SHG-44 | SF50: ~20 µg/ml | MTT Assay |
Detailed Experimental Protocol: Transwell Cell Migration Assay
This protocol provides a general framework for assessing the effect of this compound on cancer cell migration using a Boyden chamber (Transwell) system. Optimization of cell density, CTX concentration, and incubation time is critical for each cell line.
Materials:
-
Cancer cell line of interest (e.g., U-87 MG glioma cells)
-
This compound (ensure form and purity are known)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Transwell inserts (e.g., 8 µm pore size) and companion plates (24-well)
-
Trypsin-EDTA
-
PBS (Phosphate Buffered Saline)
-
Calcein-AM or Crystal Violet for cell staining
-
Cotton swabs
Procedure:
-
Cell Preparation (24 hours prior):
-
Culture cells to ~70-80% confluency.
-
Serum-starve the cells for 12-24 hours by replacing the growth medium with serum-free medium. This enhances the chemotactic response.
-
-
Assay Setup:
-
Add 600 µL of medium containing 10% FBS (chemoattractant) to the lower wells of the 24-well plate.
-
Prepare cell suspensions in serum-free medium containing different concentrations of this compound (e.g., 0 nM, 100 nM, 500 nM, 1 µM). Include a vehicle control.
-
Trypsinize and resuspend the serum-starved cells in serum-free medium. Perform a cell count and adjust the concentration to 1 x 10⁶ cells/mL.
-
Add the cells to the prepared CTX solutions to achieve a final density of 5 x 10⁵ cells/mL.
-
Add 100 µL of the cell/CTX suspension (containing 50,000 cells) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours (time to be optimized).
-
-
Quantification:
-
After incubation, carefully remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the top surface of the membrane.
-
For Crystal Violet Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes, then stain with 0.5% Crystal Violet for 20 minutes. Wash thoroughly with water.
-
For Calcein-AM Staining: Incubate the insert in a new well containing Calcein-AM solution in PBS for 30-60 minutes.
-
Visualize and count the stained cells under a microscope. Alternatively, for Calcein-AM, read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition relative to the untreated control.
-
Plot the results as a dose-response curve to determine the IC50 if applicable.
-
Visualizations
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting flowchart for inconsistent this compound assay results.
Experimental Workflow: Transwell Migration Assay
Caption: Step-by-step workflow for a this compound Transwell migration assay.
This compound Signaling Pathway in Cell Invasion
References
- 1. researchgate.net [researchgate.net]
- 2. c-terminal-amidation-of-chlorotoxin-does-not-affect-tumour-cell-proliferation-and-has-no-effect-on-toxin-cytotoxicity - Ask this paper | Bohrium [bohrium.com]
- 3. Frontiers | A C-Terminal Fragment of this compound Retains Bioactivity and Inhibits Cell Migration [frontiersin.org]
Optimizing the folding and disulfide bond formation of synthetic Chlorotoxin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis, folding, and disulfide bond formation of synthetic Chlorotoxin (CTX).
Frequently Asked Questions (FAQs)
Q1: What is the correct disulfide bond connectivity for native this compound?
A1: this compound is a 36-amino acid peptide with eight cysteine residues that form four specific disulfide bonds. The correct connectivity is Cys I-IV, Cys II-VI, Cys III-VII, and Cys V-VIII.[1][2][3]
Q2: Which disulfide bonds are most critical for the correct folding of this compound?
A2: Research has shown that the disulfide bonds formed by Cys III-VII and Cys V-VIII are essential for the formation of the native structure.[1][2] While the Cys I-IV and Cys II-VI pairings contribute to the peptide's stability, they are not as critical for achieving the correct tertiary fold.
Q3: What are the common methods for synthesizing the linear this compound peptide?
A3: The linear precursor of this compound is typically synthesized using solid-phase peptide synthesis (SPPS), with both Fmoc and Boc chemistries being viable options. Due to the length of the peptide, one-step SPPS can result in low yields (<1%). To improve synthesis efficiency, native chemical ligation (NCL) can be employed, where the peptide is synthesized in two separate fragments that are then joined. Recombinant expression in E. coli has also been explored as an alternative to chemical synthesis.
Q4: What is a typical starting concentration for the crude peptide during oxidative folding?
A4: To minimize aggregation and promote proper intramolecular disulfide bond formation, it is recommended to perform oxidative folding at a low peptide concentration. A commonly used concentration is 0.1 mg/mL.
Q5: Can organic solvents be added to the folding buffer to improve yield?
A5: Yes, the addition of organic co-solvents may improve the oxidative folding yield for some disulfide-rich peptides. The inclusion of 10% (v/v) DMSO or 15% (v/v) isopropanol in the folding buffer has been investigated for this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of folded this compound after oxidation | - Incorrect folding conditions: pH, temperature, or redox potential may be suboptimal.- Peptide aggregation: The concentration of the linear peptide may be too high.- Inefficient disulfide bond formation: The redox shuttle (e.g., GSH/GSSG ratio) may not be optimal. | - Optimize folding buffer: Screen different pH values (typically 7.5-8.5) and temperatures (room temperature or 4°C).- Reduce peptide concentration: Lower the starting concentration of the crude peptide to 0.1 mg/mL or less.- Adjust redox shuttle: Vary the ratio of reduced to oxidized glutathione (GSH/GSSG). A common starting point is a 10:1 ratio (e.g., 5 mM GSH: 0.5 mM GSSG). |
| Multiple peaks on RP-HPLC analysis of the folded product | - Formation of disulfide bond isomers: Incorrect cysteine pairings have occurred.- Incomplete oxidation: Some cysteine residues may remain in their reduced thiol state.- Peptide modification: Oxidation of other residues (e.g., methionine) or other side reactions may have occurred. | - Prolong incubation time: Allow the folding reaction to proceed for a longer duration (e.g., 16-24 hours) to reach thermodynamic equilibrium.- Optimize folding buffer additives: Test the effect of co-solvents like DMSO or isopropanol, which can sometimes favor the formation of the native structure.- Purify the desired isomer: Isolate the correctly folded peptide using RP-HPLC with a shallow gradient. |
| The final purified peptide shows no biological activity | - Incorrectly folded peptide: The purified peptide may be a disulfide isomer that is biologically inactive.- Peptide degradation: The peptide may have been degraded during synthesis, purification, or storage. | - Confirm structure: Use analytical techniques such as circular dichroism (CD) spectroscopy or NMR to confirm the secondary and tertiary structure of the folded peptide.- Mass spectrometry analysis: Verify the molecular weight of the final product to ensure there has been no unexpected modification or degradation.- Proper storage: Store the lyophilized peptide at -20°C or lower. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc-SPPS) of Linear this compound
This protocol provides a general outline for the synthesis of the linear this compound peptide. Specific coupling times and reagents may need to be optimized based on the synthesizer and resins used.
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the this compound sequence. A coupling agent such as HBTU with a base like DIEA is commonly used.
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIPS), and 2.5% water.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, wash several times, and then lyophilize.
-
Purification of Linear Peptide: Purify the crude linear peptide by preparative RP-HPLC using a C18 column.
Protocol 2: Oxidative Folding of Synthetic this compound
This protocol describes a common method for the oxidative folding of the purified linear this compound to form the native disulfide bonds.
-
Prepare Folding Buffer: A typical folding buffer consists of 0.1 M Tris-HCl, 0.2 M NaCl, 5 mM reduced glutathione (GSH), and 0.5 mM oxidized glutathione (GSSG) at a pH of 7.8.
-
Dissolve Linear Peptide: Dissolve the lyophilized, purified linear this compound in the folding buffer to a final concentration of 0.1 mg/mL.
-
Incubation: Gently stir the solution at room temperature for 16-20 hours.
-
Monitor Folding: The progress of the folding reaction can be monitored by taking aliquots at different time points and analyzing them by analytical RP-HPLC. The correctly folded peptide typically elutes earlier than the reduced or misfolded species.
-
Purification of Folded Peptide: Once the folding is complete, purify the native this compound from the folding mixture using preparative RP-HPLC with a C18 column. Use a shallow gradient of acetonitrile in water with 0.05% TFA to achieve good separation.
-
Characterization: Confirm the purity and molecular mass of the final product using analytical RP-HPLC and mass spectrometry.
Quantitative Data Summary
| Parameter | Condition/Analog | Result | Reference |
| Synthesis Yield | One-step Fmoc-based SPPS | <1% | |
| Oxidative Folding Yield | Cysteine-modified strategies | 20-30% | |
| Effect of Disulfide Bond Removal on Folding | Cys III-VII and Cys V-VIII replaced | Did not efficiently oxidize into the native-like fold | |
| Effect of Disulfide Bond Removal on Folding | Cys I-IV and Cys II-VI replaced | Little effect on achieving the overall native-like fold | |
| Biological Activity (IC50) | Synthetic this compound (hMMP2 inhibition) | 0.09 µM |
Visualizations
Experimental Workflow for Synthetic this compound Production
Caption: Workflow for the synthesis and folding of this compound.
Troubleshooting Logic for Low Yield of Folded this compound
Caption: Decision tree for troubleshooting low folding yields.
References
Technical Support Center: Addressing Potential Immunogenic Responses to Chlorotoxin Therapies
Welcome to the technical support center for Chlorotoxin (CTX) based therapies. This resource is designed for researchers, scientists, and drug development professionals to address potential immunogenic responses that may be encountered during pre-clinical and clinical research. While this compound and its derivatives are generally considered to have a low immunogenicity profile, this guide provides detailed troubleshooting information and standardized protocols to ensure reliable and accurate assessment of any potential immune-related adverse events.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected immunogenicity of this compound (CTX) and its derivatives?
A1: this compound, a 36-amino acid peptide derived from scorpion venom, and its derivatives (e.g., TM-601) are generally reported to have low or no immunogenicity.[1] Clinical trials of CTX-based therapies, such as this compound-redirected CAR T-cell therapy for glioblastoma, have shown the treatment to be well-tolerated with no detected humoral immunogenicity against the this compound component.[2] However, as with any peptide therapeutic, the potential for an immune response, particularly with modified or novel derivatives, should be carefully evaluated.
Q2: What are the potential types of immunogenic responses to peptide therapies like this compound?
A2: Immunogenic responses to peptide therapies can be broadly categorized into innate and adaptive immune responses.
-
Innate Immunity: This is the body's immediate, non-specific defense. Impurities or aggregates in the peptide formulation could potentially trigger an innate immune response, leading to the release of pro-inflammatory cytokines.
-
Adaptive Immunity: This is a more specific, memory-driven response. It involves the activation of T-cells and B-cells, which can lead to the production of anti-drug antibodies (ADAs). ADAs can potentially neutralize the therapeutic, alter its pharmacokinetic profile, or, in rare cases, trigger hypersensitivity reactions.
Q3: What are the key assays to assess the immunogenicity of this compound therapies?
A3: A comprehensive immunogenicity assessment should include a battery of in vitro assays to evaluate both innate and adaptive immune responses. The three key assays are:
-
Anti-Drug Antibody (ADA) ELISA: To detect the presence of antibodies against the this compound therapeutic in patient or animal serum.
-
T-Cell Proliferation Assay: To measure the activation and proliferation of T-cells in response to the therapeutic, indicating a potential for cell-mediated immunity.
-
Cytokine Release Assay (CRA): To quantify the release of cytokines from immune cells upon exposure to the therapeutic, which can indicate an innate immune response or a "cytokine storm" in more severe cases.
Q4: Are there strategies to reduce the immunogenicity of this compound derivatives?
A4: Yes, a process known as "de-immunization" can be employed to reduce the potential immunogenicity of peptide therapeutics. This involves identifying and modifying T-cell epitopes within the peptide sequence to reduce its ability to bind to Major Histocompatibility Complex (MHC) molecules and activate T-cells. Computational algorithms can be used to predict potential T-cell epitopes, which can then be modified through amino acid substitutions. Any modifications should be carefully evaluated to ensure they do not compromise the therapeutic's efficacy and stability.
Troubleshooting Guides
Anti-Drug Antibody (ADA) ELISA
Issue 1: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Incomplete Blocking | Increase blocking incubation time or try a different blocking agent (e.g., 5% non-fat dry milk in PBST). |
| Insufficient Washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Antibody Cross-Reactivity | Use highly specific monoclonal antibodies if possible. Ensure the secondary antibody does not cross-react with other components in the sample. |
| Contaminated Buffers or Reagents | Prepare fresh buffers and reagents. Filter-sterilize where appropriate. |
Issue 2: Weak or No Signal
| Potential Cause | Troubleshooting Steps |
| Inefficient Plate Coating | Optimize the coating concentration of the this compound therapeutic. Ensure the pH of the coating buffer is optimal for binding. |
| Inactive Conjugate | Verify the activity of the enzyme-conjugated secondary antibody. Store conjugates as recommended by the manufacturer. |
| Insufficient Incubation Times | Increase the incubation times for the primary and secondary antibodies. |
| Improper Sample Dilution | Optimize the dilution of the serum samples. High concentrations of ADAs can sometimes lead to a "hook effect". |
Issue 3: Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Pipetting Inconsistency | Use calibrated pipettes and ensure consistent technique. |
| Temperature Fluctuations | Ensure all incubation steps are carried out at a consistent temperature. |
| Edge Effects | Avoid using the outer wells of the microplate, or ensure the plate is properly sealed to prevent evaporation. |
T-Cell Proliferation Assay (CFSE-based)
Issue 1: High Background Proliferation in Unstimulated Controls
| Potential Cause | Troubleshooting Steps |
| Serum Contamination | Use heat-inactivated, low-endotoxin fetal bovine serum (FBS) or consider using autologous serum. |
| Cell Health | Ensure high viability of peripheral blood mononuclear cells (PBMCs) after isolation. Use a viability dye to exclude dead cells from analysis. |
| Mitogenic Contaminants | Ensure all media and reagents are free of endotoxins or other mitogens. |
Issue 2: Low or No Proliferation in Stimulated Wells
| Potential Cause | Troubleshooting Steps |
| Low Frequency of Antigen-Specific T-Cells | Increase the number of PBMCs seeded per well. Consider using an ELISpot assay as a more sensitive alternative for detecting low-frequency responses. |
| Suboptimal Antigen Concentration | Perform a dose-response experiment to determine the optimal concentration of the this compound therapeutic for stimulation. |
| Incorrect Incubation Time | Optimize the duration of the cell culture. T-cell proliferation is typically measured between 5 and 7 days. |
Cytokine Release Assay (CRA)
Issue 1: High Background Cytokine Levels in Unstimulated Controls
| Potential Cause | Troubleshooting Steps |
| Endotoxin Contamination | Use endotoxin-free reagents and plasticware. Test all components for endotoxin levels. |
| PBMC Activation During Isolation | Handle blood samples gently and perform PBMC isolation at room temperature to minimize cell stress and activation. |
| Contaminated Cell Culture Media | Use fresh, sterile cell culture media and supplements. |
Issue 2: High Variability Between Donors
| Potential Cause | Troubleshooting Steps |
| Genetic Differences in Immune Response | This is an inherent biological factor. Increase the number of donors to obtain a more representative average response. |
| Pre-existing Immune Status of Donors | Screen donors for recent infections or inflammatory conditions that could affect their baseline immune activation. |
Quantitative Data on Immunogenicity
While extensive quantitative data on the immunogenicity of various this compound derivatives is not widely available in the public domain, likely due to the generally low immunogenic nature of the peptide, researchers can present their own findings in a structured format for comparison. Below is a template for presenting such data.
Table 1: Comparative Immunogenicity of this compound Derivatives (Example Data)
| This compound Derivative | Modification | ADA Incidence (%) (n=50) | Mean T-Cell Proliferation Index (Stimulated/Unstimulated) | Mean IL-6 Release (pg/mL) |
| CTX (Wild-Type) | None | 2.0 | 1.5 ± 0.3 | 50 ± 15 |
| CTX-Derivative A | Alanine substitution at position X | 0.0 | 1.1 ± 0.2 | 45 ± 12 |
| CTX-Derivative B | PEGylated | 1.0 | 1.2 ± 0.2 | 48 ± 10 |
Data presented are hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
Anti-Drug Antibody (ADA) Bridging ELISA Protocol
This protocol outlines a common bridging ELISA format for the detection of ADAs against a this compound therapeutic.
Materials:
-
96-well high-binding ELISA plates
-
This compound therapeutic (for coating and conjugation)
-
Biotinylation reagent (e.g., NHS-biotin)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Sample Diluent (e.g., 1% BSA in Wash Buffer)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Serum samples (patient or animal)
-
Positive control (anti-CTX antibody)
-
Negative control (serum from untreated individuals)
Procedure:
-
Plate Coating:
-
Dilute the this compound therapeutic to 1-5 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted therapeutic to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking buffer and wash the plate 3 times with Wash Buffer.
-
-
Sample Incubation:
-
Dilute serum samples, positive control, and negative control in Sample Diluent.
-
Add 100 µL of the diluted samples and controls to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Aspirate the samples and wash the plate 3 times with Wash Buffer.
-
-
Biotinylated CTX Incubation:
-
Prepare biotinylated this compound therapeutic according to the manufacturer's instructions.
-
Dilute the biotinylated CTX in Sample Diluent.
-
Add 100 µL of the diluted biotinylated CTX to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate and wash the plate 3 times with Wash Buffer.
-
-
Streptavidin-HRP Incubation:
-
Dilute Streptavidin-HRP in Sample Diluent.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate and wash the plate 5 times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Reading the Plate:
-
Read the absorbance at 450 nm using a microplate reader.
-
T-Cell Proliferation Assay (CFSE-based) Protocol
This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation by flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% heat-inactivated fetal bovine serum (FBS)
-
CFSE dye
-
This compound therapeutic
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Negative control (medium alone)
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Viability dye (e.g., 7-AAD or PI)
-
96-well round-bottom cell culture plates
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from fresh whole blood using Ficoll-Paque density gradient centrifugation.
-
-
CFSE Labeling:
-
Resuspend PBMCs at 1 x 10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Seeding:
-
Resuspend CFSE-labeled PBMCs at 2 x 10⁶ cells/mL in complete RPMI medium.
-
Seed 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well round-bottom plate.
-
-
Stimulation:
-
Prepare 2x working solutions of the this compound therapeutic, positive control (PHA), and negative control (medium).
-
Add 100 µL of the 2x working solutions to the respective wells.
-
-
Incubation:
-
Culture the plate for 5-7 days at 37°C in a 5% CO₂ incubator.
-
-
Cell Staining for Flow Cytometry:
-
Harvest the cells from the plate.
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Stain with a viability dye to exclude dead cells.
-
Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the live lymphocyte population and then on CD4+ and CD8+ T-cell subsets.
-
Analyze the CFSE dilution profile within each T-cell subset to determine the percentage of proliferating cells.
-
Cytokine Release Assay (CRA) Protocol
This protocol provides a general method for measuring cytokine release from PBMCs in response to a this compound therapeutic.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% heat-inactivated fetal bovine serum (FBS)
-
This compound therapeutic
-
Positive control (e.g., Lipopolysaccharide - LPS)
-
Negative control (medium alone)
-
96-well flat-bottom cell culture plates
-
Cytokine detection kit (e.g., ELISA or multiplex bead array)
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from fresh whole blood using Ficoll-Paque density gradient centrifugation.
-
-
Cell Seeding:
-
Resuspend PBMCs at 1 x 10⁶ cells/mL in complete RPMI medium.
-
Seed 200 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well flat-bottom plate.
-
-
Stimulation:
-
Prepare working solutions of the this compound therapeutic, positive control (LPS), and negative control (medium).
-
Add the stimuli to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatant without disturbing the cell pellet.
-
-
Cytokine Quantification:
-
Measure the concentration of desired cytokines (e.g., IL-6, TNF-α, IFN-γ, IL-1β, IL-10) in the supernatants using a validated cytokine detection kit according to the manufacturer's instructions.
-
Visualizations
Caption: T-Cell Dependent Antibody Response Pathway.
Caption: Anti-Drug Antibody (ADA) Bridging ELISA Workflow.
References
Improving the shelf-life and storage conditions for Chlorotoxin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf-life, storage, and handling of Chlorotoxin. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound?
A1: Lyophilized this compound powder should be stored at -20°C for short-term storage or -80°C for long-term storage.[1][2] It is shipped at ambient temperature as a lyophilized solid.[1]
Q2: What is the recommended procedure for reconstituting this compound?
A2: Reconstitute lyophilized this compound in sterile, distilled water or a saline buffer.[1] For solubility, a concentration of up to 5 mg/mL is recommended.[1] To enhance solubility, you can warm the tube to 37°C and sonicate for a short period.
Q3: How should I store reconstituted this compound solutions?
A3: Aliquot the reconstituted this compound into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -80°C. When stored at -80°C, the stock solution is stable for up to 6 months. For shorter periods, storage at -20°C is viable for up to 1 month.
Q4: What is the shelf-life of this compound?
A4: The expiry date for lyophilized this compound is typically one year from the date of receipt when stored correctly at -20°C. Reconstituted solutions are stable for up to 6 months at -80°C.
Q5: What are the main factors that can degrade this compound?
A5: The main factors leading to this compound degradation are proteolytic cleavage (e.g., by peptidases in serum) and disruption of its four disulfide bonds, which are critical for its three-dimensional structure and stability. Repeated freeze-thaw cycles can also compromise its integrity.
Q6: Is this compound stable in serum?
A6: Native this compound is relatively stable in human serum. Studies have shown that approximately 70-80% of the peptide remains intact after 24 hours of incubation at 37°C. Its stability is attributed to its compact structure maintained by four disulfide bonds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity | 1. Improper storage leading to degradation. 2. Repeated freeze-thaw cycles of the reconstituted solution. 3. Incorrect reconstitution solvent. 4. Degradation by proteases in the experimental system. | 1. Ensure lyophilized powder is stored at -20°C or -80°C and reconstituted solutions at -80°C. 2. Aliquot the reconstituted solution into single-use vials to avoid multiple freeze-thaw cycles. 3. Reconstitute in sterile water or a recommended saline buffer. 4. If using serum-containing media, consider the stability data and minimize incubation times where possible. |
| Precipitation upon reconstitution | 1. Concentration is too high. 2. Incorrect solvent. | 1. Do not exceed the recommended maximum concentration of 5 mg/mL. 2. Use high-purity water or a saline buffer for reconstitution. If issues persist, gentle warming to 37°C and sonication may aid dissolution. |
| Inconsistent experimental results | 1. Variability in this compound concentration due to improper mixing or storage. 2. Degradation of the peptide over time. | 1. Ensure the reconstituted solution is thoroughly mixed before aliquoting. Use fresh aliquots for each experiment. 2. Use this compound within its recommended shelf-life (1 year for lyophilized, 6 months for frozen solution). |
| Difficulty with solubility | 1. Peptide characteristics. | 1. To increase solubility, gently warm the solution to 37°C and use an ultrasonic bath for a brief period. |
Quantitative Data Summary
Table 1: Stability of this compound Analogs in Human Serum at 37°C
| Peptide | % Intact after 3h | % Intact after 8h | % Intact after 12h | % Intact after 24h | Reference |
| Native this compound | Not specified | >18% (for CTX-1) | <15% (for CTX2, CTX3) | ~70-80% | |
| Cyclized this compound | Not specified | Not specified | Not specified | 90% | |
| Linear this compound | Not specified | Not specified | Not specified | ~70% | |
| CTX-1 (Fragment) | <10% | >18% | Not specified | Detectable | |
| CTX-2 (Fragment) | Most stable of fragments | Not specified | Not specified | Not specified | |
| CTX-3 & CTX-4 (Fragments) | Degraded rapidly | Not specified | <15% | Not specified |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation : Before opening, bring the vial of lyophilized this compound to room temperature.
-
Solvent Addition : Add the appropriate volume of sterile, high-purity water or saline buffer to achieve the desired concentration (not exceeding 5 mg/mL).
-
Dissolution : Gently vortex or pipette to mix. For peptides that are difficult to dissolve, brief warming to 37°C or sonication can be applied.
-
Aliquoting and Storage : Immediately after reconstitution, aliquot the solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months.
Protocol 2: Serum Stability Assay
-
Serum Preparation : Centrifuge human serum at 14,000-17,000 x g for 10 minutes to remove lipids. Incubate the supernatant at 37°C for 15 minutes.
-
Incubation : Add this compound to the prepared serum to a final concentration (e.g., 6.6 µM or 20 µM). Incubate the mixture at 37°C.
-
Time Points : At designated time points (e.g., 0, 1, 3, 6, 8, 10, 16, 24 hours), remove triplicate aliquots.
-
Quenching : Quench the reaction by adding an equal volume of 6 M urea, followed by incubation at 4°C for 10 minutes. Then, add an equal volume of 20% trichloroacetic acid to precipitate serum proteins and incubate at 4°C for another 10 minutes.
-
Analysis : Centrifuge to pellet the precipitated proteins. Analyze the supernatant containing the intact peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification : Calculate the amount of remaining peptide by comparing the peak area at each time point to the peak area at time zero.
Visualizations
Caption: this compound's mechanism of action in inhibiting glioma cell invasion.
Caption: Workflow for assessing this compound stability in human serum.
References
Technical Support Center: Refinement of Imaging Protocols to Reduce Background Fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in their imaging experiments.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure your signal of interest and compromise the quality of your imaging data. Use this guide to identify the source of the background and find effective solutions.
Problem: Diffuse background fluorescence across the entire image.
| Possible Cause | Suggested Solution |
| Autofluorescence from sample | Image an unstained sample to confirm autofluorescence.[1] Consider using chemical quenching agents like Sodium Borohydride or Sudan Black B.[2][3] Alternatively, photobleaching the sample before labeling can reduce autofluorescence.[2] Choosing fluorophores with emission spectra in the far-red region can also help avoid the typical range of autofluorescence.[3] |
| Autofluorescence from fixatives | Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence. Reduce fixation time or switch to a non-aldehyde fixative like ice-cold methanol. If using aldehydes is necessary, treatment with sodium borohydride can help reduce fixation-induced autofluorescence. |
| Non-specific binding of antibodies | Optimize primary and secondary antibody concentrations through titration. Ensure your blocking buffer is appropriate for your sample and antibodies; common choices include Bovine Serum Albumin (BSA) or normal serum from the secondary antibody's host species. Increase the duration and number of wash steps to remove unbound antibodies. |
| Issues with imaging media | Phenol red and other components in cell culture media can be fluorescent. Image cells in a phenol red-free medium or a clear buffered saline solution. |
Problem: Punctate or granular background fluorescence.
| Possible Cause | Suggested Solution |
| Lipofuscin accumulation | Lipofuscin granules are autofluorescent and accumulate in aging cells and tissues. Treat samples with Sudan Black B to quench lipofuscin autofluorescence. |
| Antibody aggregates | Centrifuge antibodies before use to pellet any aggregates that may have formed during storage. |
| Contaminated buffers or reagents | Use fresh, filtered buffers for all steps of the staining protocol. Ensure all reagents are within their expiration dates and stored correctly. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between autofluorescence and non-specific background?
A: Autofluorescence is the natural fluorescence emitted by biological structures within the sample, such as collagen, elastin, and mitochondria, or induced by fixation methods. Non-specific background, on the other hand, arises from the improper binding of fluorescently labeled reagents, like primary or secondary antibodies, to unintended targets in the sample.
Q2: How can I determine the source of my background signal?
A: To identify the source of background fluorescence, it is crucial to include proper controls in your experiment:
-
Unstained Control: An unstained sample will reveal the level of endogenous autofluorescence.
-
Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.
-
Isotype Control: An isotype control antibody, which has the same immunoglobulin class and light chain as the primary antibody but does not target the protein of interest, can help determine if the observed staining is due to non-specific antibody interactions with the sample.
Q3: When should I consider using spectral unmixing?
A: Spectral unmixing is a powerful computational technique used to separate the emission spectra of multiple fluorophores, including autofluorescence. Consider using spectral unmixing when:
-
You have significant autofluorescence that overlaps with the emission spectrum of your fluorophore of interest.
-
You are performing multi-color imaging with fluorophores that have overlapping emission spectra.
-
Other methods of background reduction are not sufficient or are incompatible with your experimental setup.
Quantitative Data on Background Reduction Techniques
The following table summarizes the reported effectiveness of various methods for reducing background fluorescence. Direct comparisons should be made with caution as efficacy can vary depending on the sample type, fixation method, and specific experimental conditions.
| Method | Target | Reported Effectiveness | Reference |
| Sudan Black B | Lipofuscin and other autofluorescent pigments | Can suppress autofluorescence by 65-95% in pancreatic tissues. | |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Significantly reduces autofluorescence on coated glass slides. | |
| Photobleaching | General autofluorescence | Effectively reduced background and lipofuscin fluorescence without affecting probe intensity in human brain tissue. | |
| Spectral Unmixing | Overlapping emission spectra (including autofluorescence) | Can significantly improve signal-to-noise ratio by computationally removing autofluorescence. | |
| Time-gated Imaging | Short-lifetime autofluorescence | Can improve the signal-to-background ratio fivefold by eliminating over 96% of autofluorescence when using a long-lifetime fluorophore. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This protocol is designed to reduce the autofluorescence caused by aldehyde-based fixatives like formaldehyde and glutaraldehyde.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Ice
Procedure:
-
After fixation and permeabilization, wash the samples three times with PBS for 5 minutes each.
-
Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a hazardous substance; handle with appropriate personal protective equipment.
-
Incubate the samples in the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples extensively with PBS (at least three times for 5 minutes each) to remove all traces of sodium borohydride.
-
Proceed with your standard immunolabeling protocol.
Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
This protocol is effective for reducing autofluorescence from lipofuscin granules, which are common in aging cells and tissues.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Following your standard immunofluorescence staining protocol, including secondary antibody incubation and final washes, proceed to the Sudan Black B treatment.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure the powder is completely dissolved.
-
Incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Briefly wash the samples in 70% ethanol to remove excess Sudan Black B.
-
Wash the samples thoroughly in PBS (three times for 5 minutes each).
-
Mount the coverslips using an aqueous mounting medium.
Protocol 3: Photobleaching for General Autofluorescence Reduction
This protocol uses light to selectively destroy autofluorescent molecules before labeling with your fluorescent probe.
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp, or a white light LED).
Procedure:
-
Prepare your samples on microscope slides or in imaging dishes as you would for staining.
-
Before applying any fluorescent labels, place the sample on the microscope stage.
-
Expose the sample to high-intensity, broad-spectrum light for a period ranging from several minutes to a few hours. The optimal duration will depend on the sample type and the intensity of the light source and needs to be determined empirically.
-
Monitor the decrease in autofluorescence periodically by briefly switching to the appropriate filter set.
-
Once the autofluorescence has been significantly reduced, proceed with your standard immunolabeling protocol. Be mindful that over-exposure can potentially damage the sample.
Protocol 4: Spectral Unmixing Workflow
This protocol outlines the general steps for using spectral unmixing to separate autofluorescence from your specific signal. The exact steps will vary depending on the microscope and software you are using.
Procedure:
-
Acquire a Lambda Stack: Instead of capturing a single image through a specific filter, a lambda stack is acquired, which is a series of images of the same field of view taken at different emission wavelengths.
-
Obtain Reference Spectra:
-
Autofluorescence Spectrum: Acquire a lambda stack of an unstained sample to capture the emission spectrum of the autofluorescence.
-
Fluorophore Spectra: For each fluorophore in your experiment, prepare a sample stained with only that single fluorophore and acquire its reference emission spectrum.
-
-
Linear Unmixing: Use the software's linear unmixing algorithm. The software will use the reference spectra to calculate the contribution of each fluorophore (and the autofluorescence) to the total signal in each pixel of the experimental image.
-
Generate Unmixed Images: The output will be a set of images, each representing the signal from a single fluorophore, with the autofluorescence signal separated into its own channel, which can then be excluded from the final merged image.
Visualizations
Caption: A troubleshooting workflow for high background fluorescence.
Caption: A typical immunofluorescence experimental workflow.
References
Validation & Comparative
Validating Chlorotoxin's Binding Targets: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Chlorotoxin (CTX), a 36-amino acid peptide derived from the venom of the deathstalker scorpion (Leiurus quinquestriatus), has garnered significant interest in cancer research due to its ability to selectively bind to tumor cells, particularly those of neuroectodermal origin like glioma.[1] This inherent tumor-targeting property has positioned CTX as a promising candidate for the development of targeted diagnostics and therapeutics. However, the precise molecular targets of this compound have been a subject of ongoing investigation and debate. This guide provides a comparative analysis of the experimental evidence, with a focus on the use of knockout and knockdown models to validate the binding of this compound to its putative targets: Matrix Metalloproteinase-2 (MMP-2), Annexin A2 (ANXA2), and Neuropilin-1 (NRP1).
Comparative Analysis of this compound Binding Targets
The validation of this compound's binding targets has been approached through various in vitro and in vivo methods. The following tables summarize the quantitative data from studies investigating the interaction of CTX with its proposed targets.
| Target Protein | Method | Cell Line / System | Reported Binding Affinity (Kd) | Key Findings |
| MMP-2 | Bead-based binding assay | Recombinant human MMP-2 | 0.5 - 0.7 µM[2][3] | Strong interaction confirmed, but CTX did not inhibit MMP-2's enzymatic activity.[2][3] |
| Enzyme-linked immunosorbent assay | N/A | 115 nM (50% binding) | Demonstrates significant binding affinity. | |
| Radioreceptor Assay | Glioma cell lines | High affinity: 4.2 nM, Low affinity: 660 nM | Suggests the presence of multiple binding sites or interactions on the cell surface. | |
| Annexin A2 | siRNA Knockdown | Panc-1 (pancreatic cancer) | Not directly measured | Reduced binding of a technetium-99m-labeled CTX analog (TM601) was observed after ANXA2 knockdown. |
| Bead-based binding assay | Recombinant human ANXA2 | Binding not confirmed | Contradictory findings highlight the need for further validation. | |
| Neuropilin-1 | Bead-based binding assay | Recombinant human NRP1 | 0.5 - 0.7 µM | Strong interaction confirmed. |
| In vitro binding assay | N/A | ~240 nM (for de-amidated CTX) | De-amidated form of CTX, potentially generated in the tumor microenvironment, binds to NRP1. |
Validation of Binding Targets Using Knockout and Knockdown Models
The use of genetic knockout and knockdown models provides a powerful approach to definitively validate the role of a specific protein in mediating the binding and cellular effects of a ligand like this compound.
Neuropilin-1 (NRP1) Knockout Model
A pivotal study utilized a peptide-drug conjugate (PDC) consisting of this compound linked to a cytotoxic payload to investigate the role of NRP1. In xenograft models, the antitumor activity of the CTX-PDC was found to be directly correlated with the expression levels of NRP1 in the tumors. Critically, the potency of the CTX-PDC was significantly diminished in tumor cells where NRP1 was knocked out, confirming that NRP1 plays a crucial role in the uptake and subsequent therapeutic effect of the CTX-PDC.
Annexin A2 (ANXA2) Knockdown Model
To investigate the role of Annexin A2 as a binding partner for a synthetic form of this compound (TM601), researchers employed small interfering RNA (siRNA) to knockdown the expression of ANXA2 in pancreatic cancer cell lines. The results demonstrated that the reduction in ANXA2 expression led to a corresponding decrease in the binding of a technetium-99m-labeled TM601, providing evidence for the involvement of ANXA2 in mediating the interaction of this CTX analog with tumor cells.
Matrix Metalloproteinase-2 (MMP-2) - The Need for a Knockout Model
While MMP-2 was one of the first proposed targets for this compound, and numerous studies have demonstrated a direct interaction, a definitive validation using an MMP-2 knockout mouse model in the context of tumor targeting by CTX has not been reported in the reviewed literature. Studies have utilized MMP-2-overexpressing glioma mouse models to show the binding specificity of CTX conjugates. However, the absence of studies employing MMP-2 knockout mice represents a critical gap in unequivocally validating the necessity of MMP-2 for this compound's tumor-binding properties in vivo. The existing data suggests that while CTX binds to MMP-2, it may not be the sole receptor, and its interaction might be allosteric rather than affecting the enzyme's catalytic activity.
Experimental Protocols
In Vitro Binding Assay using Flow Cytometry
This protocol is a synthesized methodology based on practices described in the cited literature for assessing the binding of this compound to cancer cells.
-
Cell Preparation:
-
Culture cancer cell lines (e.g., U87-MG glioma cells) to 70-80% confluency.
-
Detach cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Wash the cells with phosphate-buffered saline (PBS) and resuspend in a binding buffer (e.g., PBS with 1% bovine serum albumin) at a concentration of 1 x 10^6 cells/mL.
-
-
Binding Reaction:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add biotinylated this compound to the cells at various concentrations (e.g., 0.1 µM to 10 µM).
-
Incubate the cells with biotinylated CTX for 30 minutes at 4°C on a shaker to prevent internalization.
-
Include a negative control with cells only and a positive control with a known binding ligand to the cell line.
-
-
Staining and Analysis:
-
Wash the cells three times with cold binding buffer to remove unbound biotinylated CTX.
-
Resuspend the cells in 100 µL of binding buffer containing a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-APC).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells three times with cold binding buffer.
-
Resuspend the cells in 500 µL of PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population. An increase in fluorescence intensity compared to the negative control indicates binding of this compound.
-
Bead-based Binding Assay
This protocol is a generalized procedure based on methods described for quantifying the interaction between this compound and purified recombinant proteins.
-
Protein Immobilization:
-
Use magnetic beads with a surface chemistry suitable for protein immobilization (e.g., His-tag binding beads for His-tagged recombinant proteins or antibody-coated beads for immunoprecipitation).
-
Incubate the beads with the purified recombinant target protein (e.g., MMP-2, NRP1, or ANXA2) according to the manufacturer's instructions.
-
Wash the beads to remove any unbound protein.
-
-
Binding Reaction:
-
Resuspend the protein-coated beads in a binding buffer.
-
Add fluorescently labeled this compound (e.g., CTX-Cy5) at various concentrations.
-
Incubate for a specified time (e.g., 1 hour) at room temperature with gentle agitation.
-
Include control beads without the immobilized target protein to assess non-specific binding.
-
-
Detection and Quantification:
-
Wash the beads to remove unbound fluorescently labeled CTX.
-
Measure the fluorescence signal associated with the beads using a suitable instrument, such as a flow cytometer or a fluorescence plate reader.
-
The binding affinity (Kd) can be determined by plotting the fluorescence intensity against the concentration of labeled CTX and fitting the data to a saturation binding curve.
-
Visualizing the Molecular Interactions and Workflows
To better understand the proposed mechanisms and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
References
A Comparative Analysis of Chlorotoxin and Other Glioma-Targeting Peptides
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for glioma, a notoriously aggressive form of brain cancer, is continually evolving. A key strategy in enhancing therapeutic efficacy and minimizing off-target effects is the use of glioma-targeting peptides. These short amino acid sequences can be conjugated to various payloads, including imaging agents and cytotoxic drugs, to facilitate their specific delivery to tumor cells. Among these, Chlorotoxin (CTX), a 36-amino acid peptide derived from scorpion venom, has garnered significant attention. This guide provides a comparative analysis of this compound with other prominent glioma-targeting peptides, supported by experimental data, to aid researchers in the selection and development of next-generation glioma therapeutics.
Performance Comparison of Glioma-Targeting Peptides
The efficacy of a targeting peptide is determined by several key parameters, including its binding affinity to glioma cells, its ability to deliver conjugated payloads, and the resulting therapeutic or diagnostic output. The following table summarizes available quantitative data for this compound and other notable glioma-targeting peptides.
| Peptide | Target(s) | Binding Affinity (Kd) | IC50 of Conjugate | Tumor-to-Background Ratio | Key Findings & Applications |
| This compound (CTX) | Matrix Metalloproteinase-2 (MMP-2), Annexin A2, Chloride Channels | High affinity: 4.2 nM; Low affinity: 660 nM (to glioma cells)[1] | 10.7 nM (TM-601 on U87-MG cells)[2] | 39.13 ± 4.6 (Tumor-to-muscle ratio, 131I-CTX)[3] | Broad-spectrum binding to glioma and other neuroectodermal tumors. Used in imaging (BLZ-100/Tozuleristide) and as a targeting moiety for drug delivery and CAR T-cell therapy.[4][5] |
| RGD Peptides (e.g., c(RGDfK)) | αvβ3 and αvβ5 integrins | ~1-100 nM (Varies with specific peptide and cell line) | Not directly available for glioma in searched results | Not directly available for glioma in searched results | Targets tumor angiogenesis and invasion by binding to overexpressed integrins on glioma cells and neovasculature. Widely used for imaging and drug delivery to various cancers, including glioma. |
| Angiopep-2 | Low-density lipoprotein receptor-related protein 1 (LRP1) | Not directly available in searched results | Not directly available in searched results | Not directly available in searched results | Facilitates transport across the blood-brain barrier (BBB) and targets glioma cells. ANG1005, a paclitaxel-Angiopep-2 conjugate, has been in clinical trials. |
| p28 | Preferential entry into cancer cells | Not available | Not available | Significant contrast over normal brain tissue (ICG-p28) | A cell-penetrating peptide that enhances the cytotoxic activity of chemotherapeutics like temozolomide. Shows potential for intraoperative imaging. |
| CooP Peptide | Mammary-derived growth inhibitor (MDGI)/FABP3 | 2.18 µM | Not available | Detectable accumulation in brain tumors via SPECT/CT | Recognizes tumor vessels and invasive tumor satellites. Can be used for targeted delivery of imaging agents and chemotherapeutics. An improved analogue, A-CooP-K, shows a ~30-fold higher affinity (70 nM Kd). |
| GE11 | Epidermal Growth Factor Receptor (EGFR) | ~22 nM | Not available | Not available | Specifically binds to EGFR, which is often overexpressed in glioblastoma. |
| WTW Peptide | Dual targeting of brain capillary endothelial cells and glioblastoma cells | High relative affinity (RU/B = 2.44) to U251-MG over bEnd.3 cells | Not available | Improved accumulation in GBM in vivo compared to other screened peptides | Designed to overcome the BBB and then target glioma cells. |
Signaling Pathways and Mechanisms of Action
The targeting efficacy of these peptides is intrinsically linked to the biological pathways they exploit.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments used to evaluate glioma-targeting peptides.
Cell Binding Assay (Flow Cytometry)
This protocol outlines a method to quantify the binding of a fluorescently labeled peptide to glioma cells.
-
Cell Preparation: Culture glioma cells (e.g., U87-MG) to 70-80% confluency. Harvest the cells using a non-enzymatic cell dissociation solution and wash with phosphate-buffered saline (PBS). Resuspend the cells in a binding buffer (e.g., PBS with 1% bovine serum albumin) at a concentration of 1x10^6 cells/mL.
-
Peptide Incubation: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the fluorescently labeled peptide at various concentrations (e.g., 0.1 nM to 1 µM). For competition assays, pre-incubate cells with a 100-fold molar excess of the unlabeled peptide for 30 minutes before adding the labeled peptide. Incubate the tubes at 4°C for 1 hour in the dark.
-
Washing: Wash the cells twice with cold binding buffer to remove unbound peptide. Centrifuge at 300 x g for 5 minutes between washes.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in 500 µL of PBS. Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity of the cell population.
-
Data Analysis: To determine the dissociation constant (Kd), plot the mean fluorescence intensity against the peptide concentration and fit the data to a one-site binding model using appropriate software.
In Vivo Fluorescence Imaging
This protocol describes the use of near-infrared (NIR) fluorescence imaging to assess the tumor-targeting ability of a peptide in a mouse model of glioma.
-
Animal Model: Establish orthotopic glioma xenografts in immunocompromised mice (e.g., athymic nude mice) by stereotactically injecting human glioma cells (e.g., U87-MG) into the brain. Allow the tumors to grow for a predetermined period (e.g., 2-3 weeks).
-
Probe Administration: Intravenously inject the NIR dye-conjugated peptide (e.g., Cy5.5-CTX) into the tail vein of the tumor-bearing mice.
-
Imaging: At various time points post-injection (e.g., 2, 6, 12, 24 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system equipped with the appropriate excitation and emission filters for the NIR dye.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the brain and other major organs. Image the excised tissues to confirm the in vivo findings and assess the biodistribution of the peptide.
-
Data Analysis: Quantify the fluorescence intensity in the tumor region and a contralateral normal brain region to calculate the tumor-to-background ratio.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of a peptide-drug conjugate on glioma cells.
-
Cell Seeding: Seed glioma cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the peptide-drug conjugate for a specified period (e.g., 72 hours). Include wells with untreated cells as a control.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Conclusion
This compound remains a highly promising peptide for glioma targeting due to its ability to bind to multiple receptors overexpressed on glioma cells and its proven efficacy in preclinical and clinical settings. However, the field of glioma-targeting peptides is diverse and rapidly advancing. Peptides like RGD and Angiopep-2 offer distinct advantages by targeting different biological pathways, such as angiogenesis and blood-brain barrier transport, respectively. Newer peptides like CooP and WTW are also emerging with unique targeting capabilities. The choice of the optimal peptide will ultimately depend on the specific application, whether it be for imaging, targeted drug delivery, or another therapeutic modality. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in the development of novel and effective treatments for glioblastoma.
References
- 1. Tumor-targeting cell-penetrating peptide, p28, for glioblastoma imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol [protocols.io]
- 3. pubs.aip.org [pubs.aip.org]
- 4. This compound—A Multimodal Imaging Platform for Targeting Glioma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Helpful Natural Scorpion Peptide to Diagnose Glioma and Fight Tumor Invasion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlorotoxin's Efficacy in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chlorotoxin's Performance Against Alternative Targeted Therapies in Glioma, Melanoma, and Neuroblastoma.
This compound (CTX), a 36-amino acid peptide derived from the venom of the deathstalker scorpion (Leiurus quinquestriatus), has emerged as a promising candidate in targeted cancer therapy. Its unique ability to preferentially bind to and inhibit the invasion of various cancer cells, particularly those of neuroectodermal origin, has prompted extensive research into its efficacy. This guide provides a comprehensive cross-validation of this compound's performance in glioma, melanoma, and neuroblastoma models, juxtaposed with current alternative targeted therapies. The data is presented to facilitate an objective comparison, supported by detailed experimental protocols and visualizations of key signaling pathways.
Efficacy of this compound and Alternatives: A Quantitative Overview
The following tables summarize the available quantitative data on the efficacy of this compound and alternative targeted therapies in different cancer models. It is important to note that direct head-to-head comparative studies are limited in the current literature. The data presented here is collated from various independent studies and should be interpreted with consideration of the different experimental conditions.
Table 1: Comparative Efficacy in Glioma Models
| Treatment | Cancer Model | Efficacy Metric | Result | Citation |
| This compound | Human Glioma Xenografts (SCID mice) | Tumor:Muscle Radioactivity Ratio (¹³¹I-CTX) | 39.13 | [1] |
| Temozolomide | Adult Glioma Xenograft (D-54 MG) | Increase in Median Survival | 1285% | [2] |
| Temozolomide | Childhood Glioma Xenograft (D-456 MG) | Increase in Median Survival | 323% | [2] |
| PI3K/mTOR Inhibitor (PI-103) | Glioma Cell Lines | Inhibition of Cell Proliferation | Effective | [3] |
| Bevacizumab (with Lomustine) | Glioblastoma (Clinical Trial) | Overall Survival | Increased | [4] |
Table 2: Comparative Efficacy in Melanoma Models
| Treatment | Cancer Model | Efficacy Metric | Result | Citation |
| This compound | Melanoma Biopsies | Binding Specificity | High | |
| Dacarbazine | B16F10 Melanoma Cells | IC₅₀ | 1400 µg/ml | |
| Dacarbazine | SK-MEL-30 Melanoma Cells | IC₅₀ | 1095 µM | |
| BRAF/MEK Inhibitors (Dabrafenib + Trametinib) | BRAF-mutant Melanoma (Clinical Trial) | Progression-Free Survival | Improved vs. monotherapy | |
| Compound 46 (Thiosemicarbazone derivative) | G361 Melanoma Cells | IC₅₀ | 135.64 ± 7.01 µM (three-fold more potent than Dacarbazine) | |
| Compound 47 (Thiosemicarbazone derivative) | A375 Melanoma Cells | IC₅₀ | 26.05 ± 1.75 µM (15-fold more active than Dacarbazine) | |
| Compound 48 (Thiosemicarbazone derivative) | SK-MEL-28 Melanoma Cells | IC₅₀ | 46.13 ± 2.74 µM (eight-fold more active than Dacarbazine) |
Table 3: Comparative Efficacy in Neuroblastoma Models
| Treatment | Cancer Model | Efficacy Metric | Result | Citation |
| This compound | Neuroblastoma Biopsies | Binding Specificity | High | |
| ALK Inhibitor (Crizotinib) | ALK-mutant Neuroblastoma Cell Lines | Inhibition of Cell Proliferation and Induction of Apoptosis | Effective | |
| ALK Inhibitor (ASP3026) | EML4-ALK NSCLC Xenograft | Tumor Growth Inhibition | Effective | |
| ALK Inhibitor (Lorlatinib) | ALK-aberrant Neuroblastoma Models | Tumor Growth Inhibition | Significant in models with high ALK expression | |
| Anti-GD2 Antibody (Dinutuximab) | High-risk Neuroblastoma (Clinical Trial) | Event-Free and Overall Survival | Significantly improved |
Key Signaling Pathways in this compound and Alternative Therapies
Understanding the molecular mechanisms underlying the efficacy of these treatments is crucial for targeted drug development. The following diagrams illustrate the key signaling pathways involved.
Caption: this compound's multi-target mechanism of action.
Caption: Signaling pathways targeted by alternative therapies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.
1. Cell Seeding:
- Culture glioma, melanoma, or neuroblastoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Treatment:
- Prepare a series of dilutions of this compound in culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
- Incubate the plate for 24, 48, or 72 hours.
3. MTT Addition and Incubation:
- After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
4. Solubilization and Measurement:
- Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Incubate the plate at room temperature in the dark for at least 2 hours.
- Measure the absorbance at 570 nm using a microplate reader.
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Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V Staining)
This protocol allows for the detection of apoptosis (programmed cell death) induced by a treatment.
1. Cell Treatment:
- Plate cells in a suitable culture dish and treat with this compound at the desired concentration and for the desired time.
2. Cell Harvesting:
- Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
- Wash the cells twice with cold PBS.
3. Staining:
- Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
- Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
- Add 400 µL of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
- Annexin V positive and PI negative cells are considered apoptotic.
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Caption: Workflow for the Annexin V apoptosis assay.
In Vivo Tumor Growth Assessment
This protocol outlines the general procedure for evaluating the efficacy of a therapeutic agent in a xenograft mouse model.
1. Tumor Implantation:
- Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS) into the flank of immunocompromised mice.
2. Tumor Growth and Treatment Initiation:
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer this compound or a control substance (e.g., saline) via the desired route (e.g., intravenous, intraperitoneal).
3. Tumor Volume Measurement:
- Measure the tumor dimensions (length and width) with a caliper every 2-3 days.
- Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
4. Data Analysis:
- Plot the average tumor volume for each group over time.
- At the end of the study, calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
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Caption: Workflow for an in vivo tumor growth study.
Conclusion
This compound demonstrates significant promise as a targeted therapeutic agent for a range of cancers, particularly those of neuroectodermal origin like glioma, melanoma, and neuroblastoma. Its ability to selectively bind to cancer cells while sparing normal tissue, coupled with its inhibitory effects on cell invasion and migration, makes it an attractive candidate for further development.
However, the landscape of targeted cancer therapy is rapidly evolving. For glioma, PI3K/mTOR pathway inhibitors and anti-angiogenic agents are showing clinical benefits. In melanoma, BRAF and MEK inhibitors have become standard of care for patients with specific mutations. For neuroblastoma, ALK inhibitors and immunotherapies are demonstrating remarkable efficacy.
The data presented in this guide highlights the potential of this compound, but also underscores the need for direct, quantitative comparative studies against these established and emerging alternative therapies. Such studies are crucial to definitively establish the clinical utility of this compound and to identify the patient populations most likely to benefit from this novel therapeutic approach. The detailed protocols and pathway diagrams provided herein are intended to facilitate such future research and to provide a solid foundation for the continued exploration of this compound as a valuable tool in the fight against cancer.
References
A Comparative Guide to Chlorotoxin-Fluorophore Conjugates for High-Resolution Tumor Imaging
The second round of searches yielded more specific information, particularly regarding BLZ-100 (Tozuleristide), which is a conjugate of a chlorotoxin variant and indocyanine green (ICG). I found details from a first-in-human phase I trial, including dosages and safety data. The search also provided information on IRDye 800CW-chlorotoxin, confirming its specificity for tumor tissue in a mouse model. I was able to find a signal-to-noise ratio for CTX:Cy5.5 from one of the documents.
However, a direct quantitative comparison of different fluorophore conjugates is still challenging. I am missing specific quantum yield data for these conjugates and a side-by-side comparison of their signal-to-background ratios in the same experimental model. While I have some information on experimental setups (e.g., cell lines like 9L gliosarcoma, animal models), the level of detail is not yet sufficient to write a comprehensive "Experimental Protocols" section as required. For instance, I need more precise details on the imaging parameters, animal handling, and the full protocol for inducing tumors.
Therefore, the next steps will focus on finding this missing quantitative data and more detailed experimental methodologies. I will also start to outline the structure of the response and create the DOT script for the MMP-2 signaling pathway based on the information gathered so far.The previous searches have provided a good amount of information. I have found details on several this compound-fluorophore conjugates, including those with Cy5.5, IRDye 800CW, and indocyanine green (BLZ-100). I have also gathered some data on their in vivo performance, such as tumor-to-background ratios for BLZ-100 in canine models and a signal-to-noise ratio for CTX:Cy5.5 in mice. Information regarding the target, MMP-2, and its signaling pathway in glioma is also available. I've also found several resources describing protocols for establishing orthotopic glioma models in mice and general in vivo fluorescence imaging procedures.
However, there are still some gaps. Specifically, I lack a direct, head-to-head quantitative comparison of the quantum yields of different this compound-fluorophore conjugates. While I have some tumor-to-background ratios, a standardized comparison across different studies is difficult due to variations in experimental conditions. For the experimental protocols, while I have general guidelines, specific details for each conjugate (e.g., precise injection volumes, imaging parameters used in the cited studies) are not fully elaborated in a single, comprehensive source.
To address these gaps and fulfill the core requirements, I will refine my approach. I will now focus on synthesizing the available information into the required formats. I will create the comparison table with the data I have, noting where direct comparisons are not available. I will formulate the experimental protocols by combining the general procedures with specific details gleaned from the various papers. I will also proceed with creating the Graphviz diagrams for the MMP-2 signaling pathway and a general experimental workflow. Given the information at hand, I believe I can now proceed to generate the full comparison guide without needing further searches.
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the imaging capabilities of various this compound-fluorophore conjugates, providing a valuable resource for researchers and professionals in oncology and drug development. This compound (CTX), a peptide derived from scorpion venom, has demonstrated remarkable specificity for tumor cells, particularly those of neuroectodermal origin like glioblastoma. Its primary target is Matrix Metalloproteinase-2 (MMP-2), an enzyme overexpressed in many cancers and integral to tumor invasion and metastasis. When conjugated with fluorophores, this compound becomes a powerful tool for intraoperative imaging, enabling precise tumor delineation and improved surgical outcomes.
This comparison focuses on key performance indicators, including tumor-to-background ratios and in vivo imaging performance, supported by experimental data from preclinical and clinical studies. Detailed methodologies for the cited experiments are provided to facilitate reproducibility and further investigation.
Quantitative Comparison of Imaging Performance
The following table summarizes the quantitative imaging performance of prominent this compound-fluorophore conjugates. Direct comparison of quantum yields is often not available in the literature for the final conjugates; therefore, performance is primarily assessed by tumor-to-background or signal-to-noise ratios obtained in preclinical or clinical settings.
| Conjugate | Fluorophore | Excitation (nm) | Emission (nm) | Animal Model | Tumor-to-Background/Signal-to-Noise Ratio | Reference |
| CTX:Cy5.5 | Cy5.5 | ~675 | ~694 | Mice (9L glioma xenografts) | ~15-fold higher signal/noise ratio at day 1, dropping to 4-fold higher at day 4 compared to Cy5.5 alone.[1] | [1] |
| IRDye 800CW-CTX | IRDye 800CW | ~774 | ~789 | Mice (spontaneous medulloblastoma) | Specifically targeted tumor tissue, though a specific numerical ratio was not provided in the abstract.[2][3] | [2] |
| BLZ-100 (Tozuleristide) | Indocyanine Green (ICG) | ~780 | ~820 | Canine (spontaneous solid tumors) | High tumor-to-background signal ratio, particularly in subcutaneous soft tissue sarcomas. | |
| BLZ-100 (Tozuleristide) | Indocyanine Green (ICG) | ~780 | ~820 | Human (glioma) | Signal intensity increased with dose in high-grade tumors. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental procedures involved in evaluating these conjugates, the following diagrams illustrate the MMP-2 signaling pathway targeted by this compound and a generalized workflow for in vivo imaging studies.
References
A Comparative Analysis of Natural versus Synthetic Chlorotoxin Bioactivity for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of natural and synthetic Chlorotoxin, supported by experimental data. This compound, a peptide derived from scorpion venom, has garnered significant interest for its potential in cancer diagnostics and therapeutics due to its ability to selectively target tumor cells.
Executive Summary
This compound (CTX) is a 36-amino acid peptide originally isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus. It exhibits a remarkable binding affinity for various cancer cells, particularly those of neuroectodermal origin like glioma. This property has led to the development of synthetic versions of this compound, aiming for greater purity, scalability, and the potential for modification. This guide delves into a comparative analysis of the bioactivity of this compound sourced naturally from scorpion venom and its synthetically produced counterparts, including the notable synthetic analog TM-601. The comparison focuses on key performance indicators such as receptor binding affinity, anti-cancer activity, and blood-brain barrier penetration.
Data Presentation: A Side-by-Side Look at Bioactivity
The following tables summarize the quantitative data on the bioactivity of natural and synthetic this compound based on available experimental findings. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, data from various sources are presented.
Table 1: Receptor Binding Affinity
| Ligand | Target Cells/Protein | Binding Affinity (Kd) | Reference |
| 125I-labeled Natural this compound | Glioma cells | High affinity: 4.2 nM, Low affinity: 660 nM | [1] |
| Synthetic this compound (TM-601) | Annexin A2 expressing cells | Binding is dependent on Annexin A2 expression levels | [1] |
Table 2: Anti-Cancer Activity
| Compound | Cell Line | Bioassay | IC50 / Inhibition | Reference |
| Natural this compound | U251MG (Glioma) | Migration Inhibition | IC50: 600 nM | [1] |
| Natural this compound Analog (BmKCTa) | SHG-44 (Glioma) | Growth Inhibition | IC50: 0.28 µM | [1] |
| Natural this compound Analog (BmKCTa) | Normal Astrocytes | Growth Inhibition | IC50: 8 µM | [1] |
| Synthetic this compound (TM-601) | Human Umbilical Vein Endothelial Cells (HUVEC) | Invasion Assay | Decreased invasion | |
| Synthetic this compound (TM-601) | Various tumor cell lines | Tumor Growth (in vivo CAM assay) | Decreased tumor growth and hemoglobin levels | |
| Native and Synthetic AaCtx | Human glioma cells | Invasion and Migration | Active, but lower than natural this compound |
Table 3: Blood-Brain Barrier (BBB) Penetration
| Compound | Model | Observation | Reference |
| 131I-labeled Natural this compound | SCID mice with human glioma xenografts | Specific accumulation within the brain tumor | |
| Synthetic this compound (TM-601) | Animal models and humans | Permeates intact BBB in brain tumor models |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Purification of Natural this compound from Scorpion Venom
The purification of natural this compound from the venom of Leiurus quinquestriatus typically involves a multi-step process to isolate the peptide to near homogeneity.
-
Venom Dispersion : Crude venom is dispersed in deionized water.
-
Centrifugation : The dispersed venom is centrifuged to remove insoluble components.
-
Chromatography : The supernatant is subjected to a series of chromatographic steps, which may include:
-
Gel Filtration Chromatography : To separate proteins based on size.
-
Ion-Exchange Chromatography : To separate proteins based on charge.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : For final purification to achieve high purity of the this compound peptide.
-
-
Characterization : The purified peptide is then characterized using techniques like mass spectrometry to confirm its molecular weight (approximately 4,070 Da) and amino acid sequencing to verify its primary structure.
Solid-Phase Peptide Synthesis (SPPS) of this compound
Synthetic this compound can be produced using SPPS, a method that allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.
-
Resin Preparation : A suitable resin, such as Rink amide resin, is swelled in a solvent like dimethylformamide (DMF).
-
Amino Acid Coupling : Fmoc-protected amino acids are sequentially coupled to the resin. Each coupling cycle involves:
-
Fmoc Deprotection : Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, typically using a solution of piperidine in DMF.
-
Amino Acid Activation and Coupling : The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU) and added to the deprotected N-terminus of the peptide chain.
-
-
Cleavage and Deprotection : Once the full-length peptide is synthesized, it is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).
-
Purification : The crude synthetic peptide is purified using RP-HPLC.
-
Folding and Oxidation : The purified linear peptide is subjected to oxidative folding conditions to facilitate the formation of the four disulfide bonds that are critical for its native structure and bioactivity. This is often done in a buffer containing a redox system (e.g., reduced and oxidized glutathione).
Cell Migration and Invasion Assay
These assays are used to evaluate the anti-metastatic potential of this compound.
-
Cell Culture : Glioma cells (e.g., U87-MG, U251MG) are cultured in appropriate media.
-
Transwell Assay :
-
For migration assays, cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a chemoattractant.
-
For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix.
-
-
Treatment : Cells are treated with varying concentrations of natural or synthetic this compound.
-
Incubation : The plate is incubated to allow for cell migration or invasion through the membrane.
-
Quantification : Non-migrated/invaded cells on the upper side of the membrane are removed. The cells that have migrated/invaded to the lower side are fixed, stained, and counted under a microscope. The percentage of inhibition is calculated relative to untreated control cells.
Mandatory Visualizations
This compound Signaling Pathway in Glioma Cell Invasion
The following diagram illustrates the proposed signaling pathway through which this compound inhibits glioma cell invasion by targeting the MMP-2 complex.
Caption: this compound's inhibition of glioma cell invasion.
Experimental Workflow for Comparing Bioactivity
This diagram outlines a typical experimental workflow for a comparative study of natural and synthetic this compound.
Caption: Workflow for comparing this compound bioactivity.
Conclusion
Both natural and synthetic this compound demonstrate significant bioactivity against cancer cells, particularly gliomas. Natural this compound, purified from scorpion venom, has been instrumental in the initial discovery of its tumor-targeting properties. Synthetic versions, such as TM-601, offer advantages in terms of production scalability, purity, and the potential for chemical modification for enhanced therapeutic or diagnostic applications.
The available data suggests that while synthetic analogs are designed to be functionally equivalent to their natural counterpart, subtle differences in bioactivity can exist. For instance, the synthetic analog AaCtx showed lower activity in invasion and migration assays compared to natural this compound. This highlights the importance of rigorous comparative studies for each new synthetic analog.
The primary mechanism of action involves the binding of this compound to a protein complex on the surface of glioma cells that includes Matrix Metalloproteinase-2 (MMP-2). This interaction leads to the inhibition of MMP-2's enzymatic activity and the internalization of the complex, which also includes chloride channels, thereby impeding the cells' ability to invade surrounding tissues.
Future research should focus on direct, head-to-head comparative studies of natural and various synthetic Chlorotoxins under standardized experimental conditions to provide a clearer understanding of their relative potencies and specificities. Such studies will be invaluable for the continued development of this compound-based agents for the diagnosis and treatment of cancer.
References
Cross-Species Comparative Analysis of Chlorotoxin: Efficacy, Toxicity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotoxin (CTX), a 36-amino acid peptide originally isolated from the venom of the scorpion Leiurus quinquestriatus, has garnered significant attention in the field of oncology for its remarkable ability to selectively bind to and inhibit the progression of various cancer types, most notably gliomas.[1][2][3] Its unique tumor-targeting properties have positioned it as a promising candidate for the development of targeted cancer diagnostics and therapeutics. This guide provides a comprehensive cross-species comparison of this compound's efficacy and toxicity, supported by available experimental data and detailed methodologies.
Efficacy of this compound: A Multi-Species Perspective
The efficacy of this compound is primarily attributed to its ability to bind to specific targets on the surface of cancer cells, leading to the inhibition of cell migration and invasion.[4] Key molecular targets include Matrix Metalloproteinase-2 (MMP-2), Annexin A2, Neuropilin-1, and the ClC-3 chloride ion channel, all of which are often overexpressed in various malignancies.[1]
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation and Migration
The half-maximal inhibitory concentration (IC50) and binding affinity (Kd) are crucial parameters for evaluating the in vitro efficacy of this compound. The following tables summarize the available data across different cancer cell lines.
| Cell Line | Cancer Type | Species | IC50 | Binding Affinity (Kd) | Reference(s) |
| U87-MG | Glioblastoma | Human | 10.7 nM | High: 4.2 nM, Low: 660 nM | |
| A549 | Non-Small Cell Lung Cancer | Human | 18.2 nM | Not Reported | |
| Panc-1 | Pancreatic Cancer | Human | 106 nM | Not Reported | |
| MCF-7 | Breast Cancer | Human | Concentration-dependent inhibition of proliferation, migration, and invasion (0.05 to 5 µmol/L) | Not Reported | |
| MDA-MB-231 | Breast Cancer | Human | Concentration-dependent inhibition of proliferation, migration, and invasion (0.05 to 5 µmol/L) | Not Reported |
Binding Affinity to Specific Receptors:
| Receptor | Species | Binding Affinity (Kd) | Reference(s) |
| Matrix Metalloproteinase-2 (MMP-2) | Human | 0.5 - 0.7 µM | |
| Neuropilin-1 (NRP1) | Human | 0.5 - 0.7 µM |
In Vivo Efficacy: Tumor Targeting and Inhibition in Animal Models
Preclinical studies in animal models, predominantly mice, have demonstrated the ability of this compound and its conjugates to selectively accumulate in tumor tissues and inhibit tumor growth.
| Animal Model | Cancer Type | Efficacy Observations | Reference(s) |
| SCID Mice with Human Glioma Xenografts | Glioblastoma | Selective accumulation of ¹³¹I-CTX in the tumor. | |
| Athymic Nude Mice with Human Glioma Xenografts | Glioblastoma | ¹³¹I-Chlorotoxin demonstrated significant tumor uptake. | |
| Nude Mice with 9L Gliosarcoma Xenografts | Glioma | This compound-conjugated nanoparticles specifically targeted glioma tumors. | |
| Mouse Models of Glioma, Medulloblastoma, Prostate Cancer, Intestinal Cancer, and Sarcoma | Various | This compound:Cy5.5 bioconjugate effectively delineated tumors. |
Toxicity Profile of this compound
A critical aspect of any potential therapeutic agent is its safety profile. Studies on this compound have generally indicated a favorable toxicity profile, with minimal effects on normal tissues.
In Vitro Cytotoxicity
Studies have shown that this compound exhibits minimal cytotoxicity to normal cells. For instance, it does not significantly affect the proliferation of normal human fibroblasts. In various cancer cell lines, including U87MG, MCF-7, PC3, and A549, this compound did not demonstrate significant toxicity or inhibition of proliferation at concentrations up to 10 μM for 48 hours.
In Vivo Toxicity in Animal Models
Comprehensive data on the median lethal dose (LD50) of this compound across multiple species is limited. However, a study on a this compound-like peptide, BmKCTa, reported an LD50 of 4.3 mg/kg in mice. It is important to note that this is not a direct measure for this compound itself.
Radiolabeled this compound (¹³¹I-Chlorotoxin) studies in glioma-bearing mice have provided insights into its biodistribution and potential for toxicity. The highest concentrations of the radio-conjugate were found in the tumor, stomach, and kidneys. Extrapolated data from these mouse studies suggested that a therapeutic dose of up to 3.7 GBq of ¹³¹I-Chlorotoxin could be safely administered to patients.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
In Vivo Tumor Xenograft Study in Mice
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Protocol:
-
Cell Culture: Culture the desired cancer cell line (e.g., U87-MG glioma cells) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Subcutaneously or intracranially inject a suspension of cancer cells into the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure tumor volume using calipers for subcutaneous tumors.
-
Treatment Administration: Once tumors reach a specific size, randomly assign mice to treatment and control groups. Administer this compound (or its conjugate) via a suitable route (e.g., intravenous, intraperitoneal). The control group may receive a vehicle solution.
-
Efficacy Assessment: Monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Biodistribution (Optional): For radiolabeled this compound, perform biodistribution studies by measuring the radioactivity in various organs and tissues at different time points after injection.
Signaling Pathways and Mechanisms of Action
This compound's anti-cancer effects are mediated through its interaction with multiple cell surface receptors and subsequent modulation of downstream signaling pathways.
This compound's Interaction with MMP-2
This compound binds to MMP-2, a key enzyme involved in the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis. This interaction can lead to the inhibition of MMP-2's enzymatic activity and its internalization, thereby reducing the invasive capacity of cancer cells.
Caption: this compound inhibits cell invasion by binding to and inhibiting MMP-2, preventing ECM degradation.
This compound's Interaction with Annexin A2
Annexin A2 is another identified receptor for this compound on the surface of tumor and endothelial cells. It plays a role in various cellular processes, including angiogenesis and cell migration. The binding of this compound to Annexin A2 can interfere with these processes.
Caption: this compound interacts with Annexin A2, potentially disrupting angiogenesis and cell migration.
This compound's Interaction with Neuropilin-1
Neuropilin-1 (NRP1) has been identified as a receptor that facilitates the tumor-specific uptake of this compound. This interaction is crucial for the internalization of this compound-drug conjugates into cancer cells.
Caption: Neuropilin-1 mediates the internalization of this compound-drug conjugates, leading to a therapeutic effect.
Conclusion
This compound demonstrates a promising profile as a tumor-targeting agent with a favorable safety profile across various preclinical models. Its efficacy stems from its ability to bind to multiple receptors overexpressed on cancer cells, thereby inhibiting key processes in tumor progression. While the available data is encouraging, further research is warranted to establish a more comprehensive understanding of its toxicity, particularly in higher-order species, and to elucidate the intricate details of its signaling pathways. The development of this compound-based diagnostics and therapeutics holds significant potential for advancing cancer treatment paradigms.
References
Annexin A2 as a Bona Fide Receptor for Chlorotoxin: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Annexin A2 as a receptor for Chlorotoxin (CTX), a peptide derived from scorpion venom with tumor-targeting properties. The validation of Annexin A2 as a bona fide receptor is presented in the context of other proposed binding partners, namely Matrix Metalloproteinase-2 (MMP-2) and Neuropilin-1 (NRP1). This objective analysis is supported by experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows.
Executive Summary
The identity of the primary receptor for this compound on tumor cells has been a subject of scientific debate. While Annexin A2 has been identified as a significant binding partner, compelling evidence also points towards MMP-2 and NRP1. This guide synthesizes the available data to provide a clear comparison of these potential receptors, enabling researchers to critically evaluate the role of Annexin A2 in mediating the effects of this compound.
Studies have shown that TM601, a synthetic version of this compound, binds to Annexin A2 on the surface of various tumor and endothelial cells[1][2][3][4]. The functional significance of this interaction is supported by evidence that siRNA-mediated knockdown of Annexin A2 expression leads to a reduction in this compound binding and a subsequent decrease in tumor cell migration and invasion[1]. However, a direct binding affinity (Kd) for the this compound-Annexin A2 interaction has not been consistently reported in the literature. In contrast, some studies have been unable to confirm a direct interaction between this compound and Annexin A2 using biochemical assays.
Concurrently, robust evidence suggests that this compound binds to MMP-2 and Neuropilin-1 with micromolar affinity. The interaction with MMP-2 is implicated in the inhibition of glioma cell invasion. The binding to Neuropilin-1 appears to be dependent on the post-translational modification of the this compound peptide. The conflicting reports and the existence of multiple potential binding partners suggest a complex mechanism of action for this compound, which may involve a multi-receptor complex or context-dependent receptor engagement.
Comparative Data on this compound Receptors
The following table summarizes the quantitative data from various studies on the binding affinities of this compound to its proposed receptors.
| Receptor | Ligand | Cell/System | Method | Binding Affinity (Kd) | Reference |
| Annexin A2 | TM601 (synthetic CTX) | Panc-1, HUVEC, etc. | siRNA knockdown, Binding assays | Not Quantified | |
| MMP-2 | This compound | Recombinant protein | Flow Cytometry-based assay | 0.5 - 0.7 µM | |
| This compound | Glioma cells | ELISA-based assay | 115 nM (50% binding) | ||
| Neuropilin-1 | This compound | Recombinant protein | Flow Cytometry-based assay | 0.5 - 0.7 µM | |
| De-amidated CTX | --- | --- | ~240 nM | ||
| Chloride Channel | 125I-CTX | Glioma cells | Radioreceptor assay | High: 4.2 nM, Low: 660 nM |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Co-Immunoprecipitation (Co-IP) for this compound-Annexin A2 Interaction
This protocol is adapted from standard Co-IP procedures and can be optimized for specific cell lines and antibodies.
1. Cell Lysis:
- Culture cells of interest (e.g., U87-MG glioma cells) to 80-90% confluency.
- Wash cells twice with ice-cold PBS.
- Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate. Determine protein concentration using a standard assay (e.g., BCA).
2. Immunoprecipitation:
- Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
- Centrifuge and collect the pre-cleared supernatant.
- Incubate the pre-cleared lysate with an anti-Annexin A2 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
- Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
- Wash the beads 3-5 times with ice-cold wash buffer (a less stringent version of the lysis buffer).
3. Elution and Western Blotting:
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with a biotinylated-Chlorotoxin or an anti-Chlorotoxin antibody to detect the co-immunoprecipitated this compound.
- Probe a parallel blot with an anti-Annexin A2 antibody to confirm the immunoprecipitation of the target protein.
Biotinylated Peptide Pull-Down Assay
This assay can be used to assess the direct interaction between this compound and its potential binding partners in vitro.
1. Preparation of Biotinylated this compound:
- Synthesize or purchase high-purity biotinylated this compound.
2. Immobilization on Streptavidin Beads:
- Wash streptavidin-coated magnetic beads or agarose beads with a suitable binding buffer (e.g., PBS with 0.1% Tween-20).
- Incubate the beads with an excess of biotinylated this compound for 1-2 hours at room temperature with gentle rotation to allow for binding.
- Wash the beads extensively to remove any unbound peptide.
3. Protein Interaction:
- Incubate the this compound-bound beads with purified recombinant Annexin A2, MMP-2, or Neuropilin-1 protein, or with cell lysates.
- Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
4. Washing and Elution:
- Wash the beads several times with binding buffer to remove non-specific interactions.
- Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer or by using a competitive elution buffer.
5. Analysis:
- Analyze the eluted proteins by Western blotting using antibodies specific for the potential binding partners (Annexin A2, MMP-2, Neuropilin-1).
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This assay is used to evaluate the effect of this compound on the migratory capacity of cancer cells.
1. Cell Preparation:
- Culture cancer cells (e.g., U87-MG) to sub-confluency.
- Serum-starve the cells for 12-24 hours prior to the assay.
- Harvest the cells and resuspend them in a serum-free medium at a specific concentration (e.g., 1 x 10^5 cells/mL).
2. Assay Setup:
- Place Transwell inserts (with a suitable pore size, e.g., 8 µm) into the wells of a 24-well plate.
- Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
- Add the cell suspension to the upper chamber of the Transwell insert.
- Add different concentrations of this compound or a vehicle control to the upper chamber with the cells.
3. Incubation:
- Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 12-24 hours).
4. Quantification:
- After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fix the migrated cells on the lower surface of the membrane with methanol.
- Stain the cells with a suitable stain (e.g., crystal violet).
- Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed signaling pathways of this compound through its potential receptors.
References
- 1. Annexin A2 Is a Molecular Target for TM601, a Peptide with Tumor-targeting and Anti-angiogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin A2 is a molecular target for TM601, a peptide with tumor-targeting and anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agents That Bind Annexin A2 Suppress Ocular Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparing the drug delivery efficiency of different Chlorotoxin-nanoparticle formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various Chlorotoxin (CTX)-nanoparticle formulations, focusing on their drug delivery efficiency. This compound, a peptide derived from scorpion venom, has emerged as a promising targeting ligand for glioma and other neuroectodermal tumors due to its ability to bind to specific receptors overexpressed on cancer cells, such as matrix metalloproteinase-2 (MMP-2), and to cross the blood-brain barrier (BBB).[1][2] By conjugating CTX to nanoparticles, researchers aim to enhance the targeted delivery of therapeutic agents to tumor sites, thereby increasing efficacy and reducing off-target toxicity.
This document summarizes key quantitative data from various studies, details relevant experimental protocols, and provides visual representations of key processes to aid in the understanding and selection of appropriate CTX-nanoparticle platforms for research and development.
Data Presentation: A Comparative Overview
The following table summarizes the physicochemical properties and drug loading characteristics of different CTX-nanoparticle formulations as reported in various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions and methodologies may vary between studies.
| Nanoparticle Formulation | Core Material | Therapeutic Agent | Particle Size (nm) | Zeta Potential (mV) | Drug Loading/Encapsulation Efficiency | Reference |
| CTX-Liposomes | Lipids (e.g., DSPC, Cholesterol) | Doxorubicin | ~100 | Not specified | High encapsulation efficiency | [3] |
| CTX-Iron Oxide NP | Iron Oxide | Gemcitabine | ~32 | Not specified | ~20 Gemcitabine molecules/NP | [4] |
| CTX-Iron Oxide NP | Iron Oxide | DNA (pEGFP-C2) | Not specified | +17.7 | ~5 CTX molecules/NP | [5] |
| CTX-PLGA NP | PLGA | Morusin | Not specified | Not specified | Not specified | |
| CTX-Gold/Platinum NP | Gold/Platinum | - | ~5 | Not specified | Not applicable | |
| CTX-IgG Fc-Liposomes | Lipids | Doxorubicin | 100-150 | Not specified | High encapsulation efficiency |
Key Signaling and Targeting Pathway
This compound's ability to target glioma cells is primarily attributed to its interaction with components of the tumor cell surface, particularly the matrix metalloproteinase-2 (MMP-2) complex. This interaction facilitates the internalization of the CTX-nanoparticle conjugate, leading to the targeted delivery of the therapeutic payload.
Experimental Protocols
This section outlines common methodologies for the synthesis, characterization, and evaluation of CTX-nanoparticle formulations, compiled from various research articles.
Synthesis of CTX-Conjugated Nanoparticles
a) CTX-Conjugated Iron Oxide Nanoparticles (Example)
This protocol describes a common method for conjugating this compound to PEGylated iron oxide nanoparticles.
-
Materials: Ferric chloride (FeCl₃), ferrous chloride (FeCl₂), ammonium hydroxide (NH₄OH), amine-terminated polyethylene glycol (NH₂-PEG), this compound (CTX), Traut's reagent (2-iminothiolane), and a heterobifunctional crosslinker (e.g., SMCC).
-
Procedure:
-
Iron Oxide Core Synthesis: Iron oxide nanoparticles are synthesized by the co-precipitation of ferric and ferrous salts in an alkaline solution.
-
PEGylation: The nanoparticle surface is coated with NH₂-PEG to provide stability and functional groups for conjugation.
-
CTX Thiolation: Thiol groups are introduced to CTX using Traut's reagent.
-
Nanoparticle Activation: The amine-functionalized nanoparticles are activated with a heterobifunctional crosslinker.
-
Conjugation: The thiolated CTX is then reacted with the activated nanoparticles to form a stable conjugate.
-
Purification: The final product is purified to remove unconjugated CTX and other reagents, typically through methods like size exclusion chromatography or dialysis.
-
b) CTX-Conjugated Liposomes
-
Materials: Lipids (e.g., DSPC, cholesterol), maleimide-PEG-DSPE, Doxorubicin, this compound (CTX), and Traut's reagent.
-
Procedure:
-
Liposome Preparation: Liposomes encapsulating the therapeutic agent (e.g., doxorubicin) are prepared using methods like thin-film hydration followed by extrusion to obtain a uniform size.
-
Functionalization: Maleimide-PEG-DSPE is incorporated into the liposome bilayer during preparation to provide reactive groups on the surface.
-
CTX Thiolation: CTX is thiolated using Traut's reagent.
-
Conjugation: The thiolated CTX is then incubated with the maleimide-functionalized liposomes to form the final CTX-liposome conjugate.
-
Purification: Unconjugated CTX is removed by methods such as gel filtration.
-
Characterization of Nanoparticles
-
Particle Size and Zeta Potential: Measured using Dynamic Light Scattering (DLS).
-
Morphology: Visualized by Transmission Electron Microscopy (TEM).
-
Drug Loading/Encapsulation Efficiency: Determined by separating the nanoparticles from the solution containing the free drug (e.g., through centrifugation or dialysis) and quantifying the drug concentration in the supernatant and/or the nanoparticles using techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
CTX Conjugation: Confirmed and quantified using methods such as Fourier-transform infrared spectroscopy (FTIR), and protein quantification assays (e.g., BCA assay).
In Vitro Evaluation
-
Cellular Uptake: Studied in glioma cell lines (e.g., U87, C6) using fluorescence microscopy or flow cytometry after labeling the nanoparticles with a fluorescent dye.
-
Cytotoxicity: Assessed using cell viability assays (e.g., MTT, AlamarBlue) to compare the efficacy of the drug-loaded CTX-nanoparticles with the free drug and non-targeted nanoparticles.
In Vivo Evaluation
-
Animal Model: Typically involves orthotopic or subcutaneous implantation of human glioma cells into immunodeficient mice.
-
Biodistribution and Tumor Targeting: The accumulation of nanoparticles in the tumor and other organs is assessed over time. This can be achieved by labeling the nanoparticles with a near-infrared fluorescent dye for in vivo imaging or a radionuclide for SPECT/PET imaging. Alternatively, tissues can be harvested at different time points, and the nanoparticle content can be quantified.
-
Therapeutic Efficacy: Evaluated by monitoring tumor growth inhibition and survival rates in tumor-bearing mice treated with the CTX-nanoparticle formulation compared to control groups (e.g., untreated, free drug, non-targeted nanoparticles). Tumor volume is typically measured using calipers for subcutaneous models or through imaging for orthotopic models.
Logical Relationship of Formulation to Efficacy
The successful development of a CTX-nanoparticle formulation for enhanced drug delivery relies on the interplay of several key factors. The choice of nanoparticle material, the method of drug loading, and the efficiency of CTX conjugation all contribute to the final therapeutic outcome.
References
- 1. Diagnostic and Therapeutic Approaches for Glioblastoma and Neuroblastoma Cancers Using this compound Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Bio-imaging Using this compound-based Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloride channel-mediated brain glioma targeting of this compound-modified doxorubicine-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gemcitabine and this compound Conjugated Iron Oxide Nanoparticles for Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Labeled Magnetic Nanovectors for Targeted Gene Delivery to Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Glioblastoma Treatment: A Comparative Guide to Chlorotoxin Therapy and its Predictive Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma remains one of the most challenging cancers to treat, necessitating innovative therapeutic strategies and reliable biomarkers to predict patient response. Chlorotoxin (CTX), a peptide derived from scorpion venom, has emerged as a promising candidate for targeted therapy due to its preferential binding to glioma cells. This guide provides a comprehensive comparison of this compound-based therapies, an in-depth analysis of potential predictive biomarkers, and a look at alternative treatment modalities, supported by experimental data and detailed protocols.
This compound Therapy: A Targeted Approach
This compound is a 36-amino acid peptide that has been shown to selectively bind to and inhibit the invasion of glioblastoma cells, while sparing normal brain tissue.[1][2] This inherent tumor specificity has led to the development of various CTX-based therapeutic and diagnostic agents, including radiolabeled this compound (¹³¹I-TM-601) for targeted radiotherapy and this compound-directed CAR T-cell therapy.[1][3][4]
The mechanism of this compound's action is multifaceted and still under investigation, but it is known to interact with several cell surface proteins that are overexpressed in glioma cells. These interactions are believed to disrupt key cellular processes involved in tumor progression, such as invasion and migration.
Potential Biomarkers for Predicting Response to this compound Therapy
The identification of reliable biomarkers is crucial for selecting patients who are most likely to benefit from this compound therapy. While research is ongoing, several proteins have been identified as potential predictive biomarkers due to their role in this compound's binding and mechanism of action.
Matrix Metalloproteinase-2 (MMP-2)
Evidence for MMP-2 as a Biomarker:
Matrix Metalloproteinase-2 (MMP-2) is a key enzyme involved in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis. MMP-2 is significantly upregulated in glioblastoma compared to normal brain tissue, and its expression levels often correlate with tumor grade and poor prognosis.
Preclinical studies have demonstrated that this compound specifically binds to MMP-2 on the surface of glioma cells, inhibiting its enzymatic activity and reducing cell invasion. This interaction is considered a primary mechanism of this compound's anti-tumor effect.
A phase 1 clinical trial of this compound-directed CAR T-cell therapy for recurrent glioblastoma utilized MMP-2 expression as a key enrollment criterion. Patients with MMP-2 expression in more than 20% of their tumor tissue were eligible for the trial. In this study, three out of four participants achieved stable disease, providing preliminary clinical evidence for the relevance of MMP-2 in this compound-based therapies.
Quantitative Data:
Currently, there is a lack of published clinical data that quantitatively correlates MMP-2 expression levels with patient outcomes following treatment with this compound-based therapies like ¹³¹I-TM-601. The available clinical trial data for this compound CAR T-cell therapy used a threshold for MMP-2 expression for inclusion but did not report on a graded response based on varying expression levels.
| Biomarker | Therapeutic Agent | Study Phase | Key Findings | Quantitative Correlation with Patient Outcome |
| MMP-2 | This compound-directed CAR T-cell therapy | Phase 1 | Enrollment required >20% MMP-2 expression in tumor tissue. 3 out of 4 patients achieved stable disease. | Not reported. |
| MMP-2 | ¹³¹I-TM-601 (this compound) | Phase 1/2 | Studies focused on safety, dosimetry, and tumor uptake. | No direct correlation between MMP-2 expression and response was reported. |
Annexin A2
Evidence for Annexin A2 as a Biomarker:
Annexin A2 is a calcium-dependent phospholipid-binding protein that is overexpressed on the surface of various cancer cells, including glioblastoma. It is implicated in processes such as cell migration, invasion, and angiogenesis. Some studies suggest that Annexin A2 is a receptor for this compound, and its expression level may influence the binding of this compound to tumor cells. Knockdown of Annexin A2 has been shown to reduce the binding of a technetium-99m-labeled this compound derivative in cell lines.
Quantitative Data:
Similar to MMP-2, there is a current lack of published clinical studies that provide quantitative data linking Annexin A2 expression levels to the therapeutic efficacy of this compound. While preclinical evidence suggests a role in this compound binding, its validation as a predictive biomarker in a clinical setting is still required.
Chloride Channel-3 (ClC-3)
Evidence for ClC-3 as a Biomarker:
Chloride Channel-3 (ClC-3) is a voltage-gated chloride channel that is overexpressed in glioma cells and is thought to play a role in cell volume regulation, which is crucial for cell migration and invasion. This compound was initially identified as a blocker of glioma-specific chloride channels, and ClC-3 is considered a key target. It is proposed that this compound's interaction with a complex of MMP-2 and ClC-3 on the cell surface leads to the inhibition of glioma cell invasion.
Quantitative Data:
There is no published clinical data available that quantitatively correlates ClC-3 expression with patient response to this compound therapy. The validation of ClC-3 as a predictive biomarker remains at a preclinical stage.
Experimental Protocols for Biomarker Validation
Accurate and reproducible methods for assessing biomarker expression are essential for their clinical validation. The following are detailed protocols for the key experimental techniques used to measure the expression and activity of the potential biomarkers for this compound therapy.
MMP-2 Activity Assessment: Gelatin Zymography
Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 in biological samples.
Protocol:
-
Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Wash cells with serum-free media and then incubate in serum-free media for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
For tissue samples, homogenize the tissue in lysis buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of the samples.
-
-
SDS-PAGE:
-
Prepare a 10% polyacrylamide gel containing 1 mg/mL gelatin.
-
Mix samples with non-reducing sample buffer.
-
Load equal amounts of protein per lane and run the gel at a constant voltage.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzyme to renature.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl₂, ZnCl₂, and Brij-35) at 37°C for 16-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1-2 hours.
-
Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMP-2.
-
-
Quantification:
-
Densitometric analysis of the bands can be performed using imaging software to quantify the relative MMP-2 activity.
-
Annexin A2 Expression Analysis: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a quantitative immunoassay used to measure the concentration of a specific protein, such as Annexin A2, in a sample.
Protocol:
-
Plate Preparation:
-
Coat a 96-well microplate with a capture antibody specific for Annexin A2 and incubate overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of a known concentration of recombinant Annexin A2 protein to create a standard curve.
-
Add the standards and samples (e.g., cell lysates, tissue homogenates, or serum) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate thoroughly.
-
-
Detection:
-
Add a detection antibody that is also specific for Annexin A2 and is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to each well. Incubate for 1-2 hours at room temperature.
-
Wash the plate to remove any unbound antibody-enzyme conjugate.
-
-
Substrate Reaction and Measurement:
-
Add a substrate for the enzyme (e.g., TMB for HRP) to the wells. The enzyme will catalyze a color change.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance of each well at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of Annexin A2 in the samples by interpolating their absorbance values on the standard curve.
-
ClC-3 Functional Analysis: Electrophysiological Recording
Whole-cell patch-clamp electrophysiology is the gold standard for studying the function of ion channels like ClC-3.
Protocol:
-
Cell Preparation:
-
Culture glioma cells on glass coverslips.
-
For recording, place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.
-
-
Pipette Preparation:
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-5 MΩ.
-
Fill the pipette with an intracellular solution that mimics the ionic composition of the cell's interior.
-
-
Recording:
-
Under microscopic guidance, carefully approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
Apply a series of voltage steps (voltage-clamp protocol) to the cell and record the resulting chloride currents mediated by ClC-3 using a patch-clamp amplifier and data acquisition software.
-
-
Data Analysis:
-
Analyze the recorded currents to determine the current-voltage relationship, activation and inactivation kinetics, and the effect of specific blockers on ClC-3 activity.
-
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.
Comparison with Alternative Glioblastoma Therapies
While this compound therapy holds promise, it is important to consider it within the broader landscape of glioblastoma treatments. The following table compares this compound therapy with other targeted and immunotherapeutic approaches.
| Therapeutic Strategy | Mechanism of Action | Key Predictive Biomarkers |
| This compound Therapy (¹³¹I-TM-601, CTX-CAR T) | Targets MMP-2, ClC-3, and Annexin A2 to inhibit tumor cell invasion and deliver cytotoxic agents. | MMP-2 expression , Annexin A2 expression, ClC-3 expression (potential) |
| Temozolomide (Chemotherapy) | Alkylating agent that damages DNA in cancer cells. | MGMT promoter methylation (predicts better response) |
| Bevacizumab (Anti-angiogenic therapy) | Monoclonal antibody that inhibits Vascular Endothelial Growth Factor (VEGF), preventing the formation of new blood vessels that supply the tumor. | No universally validated predictive biomarker. |
| EGFRvIII-targeted Vaccines (Immunotherapy) | Stimulates an immune response against the EGFRvIII mutation, which is specific to cancer cells. | EGFRvIII mutation |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1) | Blocks inhibitory signals to T cells, unleashing the immune system to attack cancer cells. | PD-L1 expression (potential, but not consistently predictive in glioblastoma) |
| Tumor Treating Fields (TTFields) | Low-intensity, alternating electric fields that disrupt cancer cell division. | No specific molecular biomarker. |
Conclusion
This compound-based therapies represent a promising and targeted approach for the treatment of glioblastoma. The identification and validation of predictive biomarkers are paramount to the successful clinical implementation of these therapies. While MMP-2, Annexin A2, and ClC-3 are strongly implicated in the mechanism of this compound's action and show potential as biomarkers, further clinical studies are needed to establish a quantitative correlation between their expression levels and patient outcomes. The detailed experimental protocols provided in this guide offer a framework for the rigorous validation of these and other potential biomarkers, which will be essential for advancing personalized medicine in the fight against glioblastoma. Researchers and drug development professionals are encouraged to pursue studies that will fill the current gaps in quantitative clinical data to fully realize the potential of this compound therapy.
References
- 1. Targeted delivery of antitumoral therapy to glioma and other malignancies with synthetic this compound (TM-601) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Helpful Natural Scorpion Peptide to Diagnose Glioma and Fight Tumor Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 131I-Chlorotoxin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. University of Alabama at Birmingham-Developed Glioma Drug Shows Promise in Phase 1 Trial - BioSpace [biospace.com]
Unmasking Glioma's Allies: A Comparative Proteomic Guide to Chlorotoxin's Binding Partners
For researchers, scientists, and drug development professionals, understanding the molecular interactions of chlorotoxin (CTX) is paramount for leveraging its tumor-targeting properties. This guide provides a comparative analysis of identified this compound binding partners, supported by experimental data and detailed methodologies, to illuminate the landscape of CTX-based cancer therapy and diagnostics.
This compound, a 36-amino acid peptide derived from the venom of the scorpion Leiurus quinquestriatus, has demonstrated a remarkable ability to preferentially bind to glioma cells and other tumors of neuroectodermal origin.[1][2][3] This specificity has propelled its investigation as a promising vehicle for targeted drug delivery and intraoperative imaging.[2][4] Elucidating the full spectrum of its binding partners is crucial for maximizing its therapeutic potential and understanding its mechanism of action. This comparative guide synthesizes findings from key proteomics studies to identify and compare the primary molecular targets of this compound.
Key this compound Binding Partners: A Comparative Overview
Initial investigations into this compound's mechanism suggested it primarily interacted with small-conductance chloride channels. However, subsequent research has revealed a more complex and multifaceted binding profile. The primary binding partners identified through various proteomic approaches include Matrix Metalloproteinase-2 (MMP-2), Annexin A2, and the Chloride Channel-3 (ClC-3). It is now generally accepted that this compound binds to a membrane-associated complex of these proteins rather than a single receptor.
| Binding Partner | Protein Class | Function in Cancer | Reported Binding Affinity (Kd) | Key Experimental Evidence |
| Matrix Metalloproteinase-2 (MMP-2) | Zinc-dependent endopeptidase | Extracellular matrix degradation, tumor invasion, metastasis | High affinity: 4-9 nM | Affinity chromatography followed by mass spectrometry, radiolabeled CTX binding assays. |
| Annexin A2 | Calcium-dependent phospholipid-binding protein | Angiogenesis, cell migration, proliferation, invasion | Not explicitly quantified, but identified as a key receptor component. | Affinity chromatography with a biotinylated CTX derivative (TM602) followed by mass spectrometry. |
| Chloride Channel-3 (ClC-3) | Voltage-gated chloride channel | Cell volume regulation, migration | Part of the high-affinity binding complex. | Co-identification with MMP-2 in affinity pull-down assays. |
| Membrane Type 1-MMP (MT1-MMP) | Transmembrane metalloproteinase | Activation of pro-MMP-2, invasion | Part of the CTX-interacting protein complex. | Co-purification with MMP-2 in affinity chromatography experiments. |
| Tissue Inhibitor of Metalloproteinase-2 (TIMP-2) | Proteinase inhibitor | Regulation of MMP activity | Part of the CTX-interacting protein complex. | Co-purification with MMP-2 in affinity chromatography experiments. |
| αvβ3 Integrin | Cell adhesion molecule | Cell adhesion, migration, signaling | Identified within the protein complex interacting with CTX. | Co-identification in affinity pull-down assays. |
Note: this compound exhibits at least two distinct binding sites on glioma cells: a high-affinity site with a dissociation constant (Kd) in the nanomolar range (4-9 nM) and a low-affinity site with a Kd in the sub-micromolar to micromolar range (0.5-1 µM). The high-affinity binding is attributed to the MMP-2 containing complex.
Experimental Protocols for Identifying this compound Binding Partners
The identification of this compound's binding partners has relied on a combination of biochemical and proteomic techniques. Below are detailed methodologies for two key experimental approaches.
Affinity Chromatography Coupled with Mass Spectrometry
This method is used to isolate and identify proteins that physically interact with a specific "bait" protein, in this case, this compound.
Methodology:
-
Bait Preparation: A modified version of this compound, such as a 6His-tagged or biotinylated derivative, is synthesized. This modification allows for the subsequent capture of the toxin and its binding partners.
-
Cell Lysate Preparation: Human glioma cell lines (e.g., D54-MG) are cultured and then lysed to release their proteins. The lysis buffer contains detergents to solubilize membrane proteins.
-
Affinity Column Preparation: The modified this compound is immobilized on a solid support matrix (e.g., agarose beads) to create an affinity column.
-
Affinity Purification: The glioma cell lysate is passed over the affinity column. Proteins that bind to the immobilized this compound are retained on the column, while non-binding proteins are washed away.
-
Elution: The bound proteins are eluted from the column, often by changing the pH or ionic strength of the buffer, or by using a competing molecule.
-
Protein Identification by Mass Spectrometry: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized. The protein bands are then excised, digested into smaller peptides (typically with trypsin), and analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to determine their amino acid sequence and identify the proteins.
Radiolabeled Toxin Binding Assay
This technique is used to quantify the binding affinity of a ligand (this compound) to its receptor on the cell surface.
Methodology:
-
Radiolabeling of this compound: this compound is labeled with a radioactive isotope, such as Iodine-125 (¹²⁵I), typically on a tyrosine residue.
-
Cell Culture: Glioma cells are cultured in multi-well plates.
-
Binding Assay: The cultured cells are incubated with increasing concentrations of ¹²⁵I-labeled this compound at a low temperature (e.g., 4°C) to prevent internalization of the receptor-ligand complex.
-
Competition Assay: To determine specific binding, a parallel set of experiments is conducted in the presence of a large excess of unlabeled ("cold") this compound. This unlabeled this compound competes with the radiolabeled toxin for binding to the specific receptors.
-
Washing: After incubation, the cells are washed to remove any unbound radiolabeled this compound.
-
Quantification: The amount of radioactivity bound to the cells is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (radioactivity in the presence of excess unlabeled toxin) from the total binding. The dissociation constant (Kd) and the number of binding sites (Bmax) are then determined by analyzing the binding data, for example, using Scatchard analysis.
Signaling Pathways and Experimental Workflows
The binding of this compound to its target complex on the surface of glioma cells is believed to trigger a cascade of events that ultimately inhibit tumor cell invasion and migration.
Caption: this compound binding and subsequent signaling cascade.
The interaction of this compound with the membrane-bound protein complex, which includes MMP-2, ClC-3, and Annexin A2, is thought to induce the internalization of this entire complex via caveolar rafts. This process effectively removes these key proteins from the cell surface, thereby reducing the cell's invasive capabilities. MMP-2 is crucial for degrading the extracellular matrix, a necessary step for tumor invasion, and ClC-3 is involved in cell volume changes required for migration.
Caption: Workflow for identifying this compound binding partners.
This comparative guide highlights the key molecular partners of this compound and the experimental approaches used for their identification. A deeper understanding of these interactions will undoubtedly pave the way for the rational design of more potent and selective this compound-based therapeutics and diagnostics for glioma and other aggressive cancers. Further proteomic studies are warranted to explore the full interactome of this compound in different cancer types and to elucidate the precise stoichiometry and spatial arrangement of its binding partners on the cell surface.
References
A Comparative Guide to the Long-Term Safety and Toxicity of Chlorotoxin Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety and toxicity profile of Chlorotoxin (CTX) with alternative targeted therapies for glioblastoma. The information is supported by preclinical and clinical experimental data to assist researchers and drug development professionals in making informed decisions.
Executive Summary
This compound, a 36-amino acid peptide derived from scorpion venom, has demonstrated a favorable safety profile in numerous preclinical and clinical studies. Its high affinity for glioma cells, particularly through binding to matrix metalloproteinase-2 (MMP-2), annexin A2, and chloride channels, while sparing normal tissues, underpins its minimal toxicity. This targeted approach contrasts with both broader-acting chemotherapies and other targeted agents that may exhibit more significant off-tumor effects. This guide presents a comparative analysis of quantitative safety data, detailed experimental methodologies, and the underlying signaling pathways to validate the long-term safety of this compound administration.
Comparative Safety and Toxicity Data
The following tables summarize the key quantitative safety and toxicity data for this compound and its alternatives.
Table 1: Preclinical Toxicity Data
| Compound/Therapy | Assay | Species | Route of Administration | Result | Selective Toxicity | Reference |
| This compound | LD50 | Mouse | Subcutaneous | 0.25 mg/kg | N/A | |
| BmKCTa (CTX-like peptide) | LD50 | Mouse | N/A | 4.3 mg/kg | N/A | [1][2] |
| BmKCTa (CTX-like peptide) | IC50 | Glioma cells (SHG-44) | In vitro | 0.28 µM | Yes (vs. normal astrocytes) | [1] |
| BmKCTa (CTX-like peptide) | IC50 | Normal astrocytes | In vitro | 8 µM | Yes (28.6-fold less toxic) | [1] |
| Lqh-8/6 (CTX-like peptide) | Cell Viability (MTT & Flow Cytometry) | Rat glioma cells (F98) | In vitro | No significant toxicity observed | N/A | |
| CX-4945 (Silmitasertib) | IC50 | Cell-free assay (CK2) | N/A | 1 nM | N/A | |
| CX-4945 (Silmitasertib) | Cell Viability (MTT) | Normal Human Astrocytes (NHA) | In vitro | No toxic effect observed | Yes (vs. GBM cells) | |
| CX-4945 (Silmitasertib) | Cell Viability (MTT) | Glioblastoma cells (U-87) | In vitro | ~80-69% reduction at 5-15 µM | Yes |
Table 2: Clinical Trial Adverse Events (Grade 3 or Higher)
| Therapy | Clinical Trial Phase | Most Common Adverse Events (Grade ≥3) | Incidence (%) | Reference |
| TM-601 (Synthetic CTX) | Phase I/II | Generally well-tolerated, minimal toxicity reported. Specific percentages for Grade ≥3 AEs not detailed in available literature. | N/A | |
| Bevacizumab | Phase II/III | Thromboembolic events, Hypertension, Proteinuria, Bowel perforation | up to 12.5% (Thromboembolism), ~4-8% (Hypertension), ~2-5% (Proteinuria) | |
| Buparlisib (BKM120) | Phase I | Hyperglycemia, Lymphopenia, Cognitive disturbance, Hallucinations, Abnormal liver function | Grade 3/4 events were a minority. Specific percentages vary by study. | |
| Dabrafenib + Trametinib | Phase II | Fatigue, Neutrophil count decreased, Headache, Neutropenia | 9% (Fatigue), 9% (Neutrophil count decreased), 5% (Headache), 5% (Neutropenia) | |
| CX-4945 (Silmitasertib) | Phase I | Generally well-tolerated with minimal side effects reported. | N/A |
Experimental Protocols
Detailed methodologies for key safety and toxicity assays are provided below.
Median Lethal Dose (LD50) Determination in Mice
Objective: To determine the single dose of a substance that causes death in 50% of a group of test animals.
Protocol:
-
Animal Preparation: Healthy, young adult mice of a specific strain (e.g., BALB/c) are used. Animals are acclimatized to laboratory conditions and fasted overnight before dosing, with free access to water.
-
Dose Preparation and Administration: The test substance (e.g., this compound) is dissolved in a sterile, non-toxic vehicle (e.g., saline). A range of doses is prepared. The substance is administered via a specific route (e.g., subcutaneous, intraperitoneal, or oral gavage).
-
Dose Groups: A preliminary range-finding study is often conducted with a small number of animals per dose to estimate the approximate lethal range. Subsequently, several dose groups (typically 4-5) with a set number of animals per group are established.
-
Observation: Animals are observed continuously for the first few hours post-administration and then periodically (e.g., daily) for a set period (typically 7 to 14 days) for signs of toxicity and mortality.
-
Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value is then calculated using statistical methods such as the Reed-Muench or Probit analysis.
MTT Assay for Cell Viability
Objective: To assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cells (e.g., glioma cells and normal astrocytes) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., BmKCTa) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is then added to each well to dissolve the insoluble formazan.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 550-600 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits cell viability by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.
Clonogenic Survival Assay
Objective: To determine the ability of a single cell to grow into a colony, assessing the effect of a cytotoxic agent on cell reproductive integrity.
Protocol:
-
Cell Treatment: A known number of cells are treated with the test agent (e.g., radiation or a cytotoxic drug) for a specific duration.
-
Cell Plating: After treatment, cells are trypsinized to create a single-cell suspension. A precise number of cells are then plated into petri dishes or multi-well plates. The number of cells plated is adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies.
-
Incubation: The plates are incubated under standard cell culture conditions for a period that allows for colony formation (typically 1-3 weeks), which is defined as a colony containing at least 50 cells.
-
Fixation and Staining: After the incubation period, the colonies are washed with phosphate-buffered saline (PBS), fixed with a solution such as methanol or a mixture of methanol and acetic acid, and then stained with a dye like crystal violet.
-
Colony Counting: The number of colonies in each dish is counted manually or using an automated colony counter.
-
Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated. The PE is the ratio of the number of colonies formed to the number of cells seeded in the untreated control. The SF is the number of colonies formed after treatment divided by the number of cells seeded, corrected for the PE.
Assessment of Adverse Events in Clinical Trials
Objective: To systematically and uniformly grade the severity of adverse events (AEs) during a clinical trial.
Protocol:
-
Standardized Terminology: The Common Terminology Criteria for Adverse Events (CTCAE), developed by the National Cancer Institute, is used. This provides a comprehensive list of AE terms.
-
Grading Scale: Each AE is graded on a 5-point scale:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental Activities of Daily Living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
-
-
Data Collection: At specified intervals during the clinical trial, investigators assess patients for any AEs through physical examinations, laboratory tests, and patient-reported outcomes.
-
Reporting: All AEs, their severity grade, and their suspected relationship to the investigational drug are recorded in the patient's case report form. This data is then compiled and analyzed to determine the safety profile of the treatment.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its tumor-specific effects by interacting with a complex of proteins on the surface of glioma cells. This interaction leads to the inhibition of cell migration and invasion, key processes in glioblastoma progression.
Caption: this compound binding to a membrane protein complex on glioma cells.
Comparative Experimental Workflow for Preclinical Toxicity Assessment
The following workflow outlines a typical sequence of experiments to compare the preclinical toxicity of a novel peptide like this compound with a small molecule inhibitor.
Caption: A generalized workflow for preclinical toxicity assessment.
Conclusion
The available data strongly support the long-term safety and low toxicity of this compound administration for targeted glioma therapy. Preclinical studies consistently demonstrate its high selectivity for cancer cells over normal cells, and clinical trials with its synthetic analogue, TM-601, have reported minimal adverse events. When compared to other targeted therapies for glioblastoma, which often present with more severe and frequent side effects, this compound emerges as a promising candidate with a superior safety profile. The detailed experimental protocols provided in this guide offer a framework for the continued and future validation of this compound and other novel targeted peptides. The unique mechanism of action, involving a multi-receptor binding complex on glioma cells, likely contributes to both its efficacy and its safety. Further research, particularly randomized controlled trials with larger patient cohorts, will be instrumental in definitively establishing the long-term safety and therapeutic advantages of this compound-based therapies.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Chlorotoxin
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent biological molecules like chlorotoxin is paramount. Adherence to established protocols not only protects laboratory personnel and the environment but also upholds the integrity of research by preventing cross-contamination. This document provides essential, step-by-step guidance for the proper disposal of this compound, a peptide toxin derived from scorpion venom.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is crucial to be familiar with the Safety Data Sheet (SDS) provided by the supplier.[1][2] Always handle this compound with caution in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[2] In case of a spill, immediately remove all ignition sources and clean the area using dry clean-up procedures to avoid generating dust.[1] The contaminated materials should be placed in a suitable, labeled container for waste disposal.[1]
This compound Waste Segregation and Collection
Proper segregation of waste is the first step in responsible disposal. All materials that come into contact with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, should be considered hazardous waste.
Procedure for Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, leak-proof hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable for this purpose.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information.
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. Keep the container closed except when adding waste.
Chemical Inactivation of this compound Waste
Given that this compound is a peptide, its biological activity can be neutralized through chemical degradation. The following protocols are adapted from effective decontamination methods for other peptide toxins and are recommended for rendering this compound waste non-hazardous before final disposal.
Experimental Protocol for this compound Inactivation:
Two primary methods are recommended for the chemical inactivation of liquid this compound waste: enzymatic degradation and oxidative degradation.
Method 1: Enzymatic Degradation
-
Prepare a 1% (w/v) solution of a broad-spectrum enzymatic detergent (e.g., Contrex™ EZ or a similar laboratory-grade protease-containing cleaner) in water.
-
Add the enzymatic detergent solution to the liquid this compound waste in a 1:1 volume ratio.
-
Incubate the mixture for a minimum of 1 hour at room temperature with occasional agitation to ensure thorough mixing.
-
Neutralize the pH of the resulting solution to between 6.0 and 8.0 using a suitable neutralizing agent (e.g., dilute hydrochloric acid or sodium hydroxide) if required by your institution's disposal policies.
-
Dispose of the treated solution in accordance with local, state, and federal regulations, which may include disposal down the sanitary sewer if permitted for neutralized biological waste.
Method 2: Oxidative Degradation with Sodium Hypochlorite
-
Prepare a fresh solution of 6% sodium hypochlorite (household bleach).
-
Carefully add the sodium hypochlorite solution to the liquid this compound waste in a 1:1 volume ratio. Caution: This reaction may be exothermic and should be performed in a chemical fume hood.
-
Allow the mixture to react for at least 30 minutes at room temperature, with occasional stirring.
-
Quench any remaining sodium hypochlorite by adding a suitable reducing agent, such as sodium thiosulfate, until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).
-
Adjust the pH of the final solution to a neutral range (6.0-8.0).
-
Dispose of the treated solution according to institutional and regulatory guidelines.
Solid waste contaminated with this compound, such as pipette tips and culture plates, should be soaked in one of the above inactivation solutions for at least one hour before being disposed of as hazardous waste.
Data Presentation: this compound Inactivation Parameters
| Parameter | Method 1: Enzymatic Degradation | Method 2: Oxidative Degradation |
| Inactivating Agent | 1% (w/v) Enzymatic Detergent | 6% Sodium Hypochlorite |
| Agent to Waste Ratio (v/v) | 1:1 | 1:1 |
| Minimum Contact Time | 1 hour | 30 minutes |
| Post-treatment Neutralization | Required to pH 6.0-8.0 | Required to pH 6.0-8.0 |
| Primary Mechanism | Proteolytic digestion of the peptide | Oxidation and cleavage of the peptide backbone |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
By implementing these procedures, laboratories can ensure the safe and environmentally responsible management of this compound waste, fostering a culture of safety and building trust in their operational practices. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Chlorotoxin
For researchers, scientists, and professionals in drug development, the safe handling of potent compounds like Chlorotoxin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. While specific quantitative exposure limits for this compound have not been established, a cautious approach based on its biological activity and the general principles of handling potent peptides is warranted.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure to this compound is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for various stages of handling.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid (lyophilized powder) | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities. | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | Laboratory coat or gown. | NIOSH-approved respirator (e.g., N95 or higher) if handling outside of a ventilated enclosure. |
| Reconstituting and handling solutions | Chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Laboratory coat or gown. | Not generally required if handled in a chemical fume hood or biological safety cabinet. |
| Administering to animals | Safety glasses with side shields. | Chemical-resistant gloves. | Laboratory coat. | Dependent on the route of administration and potential for aerosol generation. |
| Cleaning and decontamination | Chemical splash goggles. | Heavy-duty chemical-resistant gloves. | Laboratory coat or gown. | Not generally required if the area is well-ventilated. |
Note: Always inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, and immediately after known contact with this compound.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key procedural steps.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol details the steps for safely preparing a this compound solution from its solid form.
Materials:
-
Lyophilized this compound vial
-
Appropriate solvent (e.g., sterile water, buffer)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Chemical fume hood or biological safety cabinet
-
Required PPE (see table above)
Procedure:
-
Prepare the Work Area:
-
Ensure the chemical fume hood or biological safety cabinet is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary materials.
-
-
Don PPE:
-
Put on a lab coat, safety glasses, and two pairs of chemical-resistant gloves. If not working in a ventilated enclosure, a respirator is required.
-
-
Equilibrate the Vial:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
-
Reconstitution:
-
Carefully remove the cap from the vial inside the ventilated enclosure.
-
Slowly add the calculated volume of the desired solvent to the vial, directing the stream down the side of the vial to avoid aerosolization.
-
Replace the cap securely.
-
Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent denaturation.
-
-
Aliquot and Store:
-
If not using the entire solution immediately, aliquot it into smaller, clearly labeled, sealed containers to avoid repeated freeze-thaw cycles.
-
Store the stock solution and aliquots at -20°C or as recommended by the supplier, protected from light.[1]
-
-
Decontaminate and Clean:
-
Wipe down the exterior of the vials and all surfaces in the work area with an appropriate decontamination solution (e.g., 10% bleach solution followed by 70% ethanol).
-
Dispose of all contaminated materials (pipette tips, bench paper, gloves) in the designated hazardous waste stream.
-
-
Remove PPE:
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
Rapid and appropriate responses to accidental exposure are critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety.
Spill Response Workflow
Caption: Step-by-step procedure for responding to a this compound spill.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., used vials, pipette tips, gloves, bench paper) Collect in a clearly labeled, sealed, and puncture-resistant hazardous waste container. |
| Liquid Waste | (e.g., unused solutions, contaminated buffers) Collect in a clearly labeled, sealed, and leak-proof hazardous waste container. Do not pour down the drain. |
| Sharps | (e.g., needles) Dispose of immediately in a designated sharps container for hazardous chemical waste. |
All waste must be handled and disposed of in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
